Product packaging for Lipid X(Cat. No.:CAS No. 86559-73-1)

Lipid X

Cat. No.: B1675557
CAS No.: 86559-73-1
M. Wt: 711.9 g/mol
InChI Key: HEHQDWUWJVPREQ-XQJZMFRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lipid X is an N-acyl-D-glucosamine 1-phosphate where the N-acyl group is (R)-3-hydroxytetradecanoyl and carrying an additional (R)-3-hydroxytetradecanoyl group at the 3-position. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a this compound(2-).
monosaccharide precursor of E coli lipid A;  structure given in first source;  see also lipid A precursors, Salmonella

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66NO12P B1675557 Lipid X CAS No. 86559-73-1

Properties

CAS No.

86559-73-1

Molecular Formula

C34H66NO12P

Molecular Weight

711.9 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-3-hydroxy-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/t26-,27-,28-,31-,32-,33-,34-/m1/s1

InChI Key

HEHQDWUWJVPREQ-XQJZMFRCSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lipid X
monosaccharide precursor, E coli lipid A

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structure, biosynthesis, and experimental determination of Lipid X, a crucial precursor in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Understanding the intricate structure of this compound is paramount for developing novel antibiotics that target the integrity of the bacterial outer membrane.

Core Structure of this compound

This compound is the first committed intermediate in the biosynthetic pathway of Lipid A, the hydrophobic anchor of LPS.[1][2] Structurally, it is a monosaccharide derivative known as 2,3-diacyl-glucosamine 1-phosphate.[1]

The core structure consists of:

  • A Glucosamine Backbone: A central six-carbon amino sugar.

  • Two Acyl Chains: Typically, these are (R)-3-hydroxymyristoyl groups, which are 14-carbon fatty acid chains with a hydroxyl group at the third position. One chain is attached to the amino group at the C2 position, and the other is ester-linked at the C3 position of the glucosamine sugar.[3]

  • A Phosphate Group: This is attached to the anomeric carbon (C1) of the glucosamine sugar, rendering the molecule anionic.

This unique amphipathic structure, with a hydrophilic sugar-phosphate head and hydrophobic fatty acid tails, is fundamental to its role in the bacterial inner membrane where it is synthesized.[4][5]

Caption: Chemical structure of this compound.

Quantitative Structural Data

The following table summarizes key quantitative data for the most common form of this compound found in Escherichia coli.

PropertyValueSource
Chemical Formula C₃₄H₆₆NO₁₂P[PubChem][3]
Molecular Weight 711.9 g/mol [PubChem][3]
Exact Mass 711.43226354 Da[PubChem][3]
Acyl Chain Composition 2 x (R)-3-hydroxymyristoyl (C14:0-3OH)[6]

Experimental Determination of Structure

The elucidation of the this compound structure was a critical breakthrough in understanding LPS biosynthesis.[1] A combination of analytical techniques is typically employed to determine and verify its structure.

Key Experimental Protocols
  • Isolation and Purification: this compound can be isolated from bacterial strains, particularly those with mutations in the LPS biosynthesis pathway (e.g., lpxB mutants) where it accumulates.[6] The process generally involves total lipid extraction using methods like the Bligh-Dyer procedure, followed by chromatographic separation (e.g., thin-layer chromatography or liquid chromatography).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and composition of this compound.[6] Tandem MS (MS/MS) is used to fragment the molecule, providing structural information about the fatty acid chains and the phosphate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise connectivity of atoms within the molecule. 2D-NMR techniques help to establish the stereochemistry and the exact linkage points of the acyl chains and the phosphate group.

  • X-ray Crystallography: While challenging for lipids, X-ray diffraction of lipid crystals or model membranes can provide detailed information on the three-dimensional arrangement and packing of lipid molecules.[7][8]

Exp_Workflow A Bacterial Culture (e.g., lpxB mutant) B Total Lipid Extraction (Bligh-Dyer Method) A->B Harvest Cells C Chromatographic Purification (LC or TLC) B->C Crude Extract D Purified this compound C->D E Mass Spectrometry (MS/MS) - Molecular Weight - Acyl Chain Identity D->E F NMR Spectroscopy - Atomic Connectivity - Stereochemistry D->F G X-ray Diffraction - 3D Arrangement - Membrane Packing D->G H Structure Elucidation E->H Combine Data F->H Combine Data G->H Combine Data

Caption: Experimental workflow for this compound structure determination.

Biosynthesis of this compound (Raetz Pathway)

This compound is synthesized in the cytoplasm of Gram-negative bacteria through the first three enzymatic steps of the Raetz pathway of Lipid A biosynthesis. This pathway is essential for bacterial viability, making its enzymes prime targets for novel antibiotics.[1][2]

  • LpxA: The pathway begins with the enzyme LpxA, an acyltransferase, which transfers an (R)-3-hydroxymyristoyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).

  • LpxC: The product is then deacetylated by the enzyme LpxC, a zinc-dependent metalloamidase. This is the committed step in Lipid A biosynthesis.

  • LpxD: A second (R)-3-hydroxymyristoyl chain is added by the acyltransferase LpxD, this time to the amino group of the glucosamine.

  • LpxH: The final step in this compound formation is the cleavage of the UDP moiety by the hydrolase LpxH, yielding 2,3-diacyl-glucosamine 1-phosphate (this compound).[1]

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R3OH_ACP R-3-OH-Myristoyl-ACP R3OH_ACP->LpxA LpxD LpxD R3OH_ACP->LpxD UDP_Acyl_GlcNAc UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC UDP_Acyl_GlcN UDP-3-O-(R-3-OH-Myristoyl)-GlcN UDP_Acyl_GlcN->LpxD UDP_Diacyl_GlcN UDP-2,3-di-O-(R-3-OH-Myristoyl)-GlcN LpxH LpxH UDP_Diacyl_GlcN->LpxH LipidX This compound (2,3-diacyl-GlcN-1-P) LpxA->UDP_Acyl_GlcNAc LpxC->UDP_Acyl_GlcN LpxD->UDP_Diacyl_GlcN LpxH->LipidX

Caption: The biosynthetic pathway leading to this compound.

References

An In-depth Technical Guide to the Discovery and History of Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid X, a monosaccharide precursor of lipid A, stands as a pivotal molecule in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Its discovery in the early 1980s by Christian R. H. Raetz and his team was a landmark achievement, unlocking the intricate "Raetz pathway" of lipid A synthesis. Initially identified as an accumulated lipid in Escherichia coli mutants with defects in phospholipid metabolism, this compound was characterized as 2,3-diacyl-D-glucosamine 1-phosphate. This guide provides a comprehensive technical overview of the discovery, history, and structural elucidation of this compound. It details the experimental protocols for its isolation, characterization, and the assessment of its biological activities, including its complex role as both an immunostimulant and a potential antagonist of endotoxin activity. Quantitative data from key studies are presented in structured tables, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams to offer a clear and in-depth resource for researchers in the field.

Discovery and Historical Context

The journey to understanding this compound began with investigations into the phospholipid metabolism of Escherichia coli. In the late 1970s and early 1980s, the laboratory of Christian R. H. Raetz was focused on isolating and characterizing E. coli mutants with defects in membrane lipid synthesis. A key breakthrough came from the study of mutants deficient in phosphatidylglycerol biosynthesis, specifically those with mutations in the pgsA gene, which encodes phosphatidylglycerophosphate synthase.[1][2]

These mutants were found to accumulate a novel, polar lipid that was not readily identifiable.[3] This previously overlooked substance was named "this compound."[4] The timing of this discovery was crucial, as it coincided with the structural elucidation of lipid A, the bioactive component of lipopolysaccharide (LPS). The structural similarities between this compound and the reducing-end sugar of lipid A led Raetz and his colleagues to hypothesize that this compound was a precursor in the lipid A biosynthetic pathway.[5] This hypothesis proved to be correct and was instrumental in delineating the entire nine-enzyme pathway for lipid A synthesis, now known as the Raetz pathway.[6][7][8][9][10]

Chemical Structure of this compound

Through a combination of chemical and spectroscopic techniques, including fast atom bombardment mass spectrometry (FAB-MS) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy, the structure of this compound was definitively established.[11]

This compound is a monosaccharide derivative of glucosamine with the following structure: 2-deoxy-2-[[(3R)-3-hydroxy-1-oxotetradecyl]amino]-α-D-glucopyranose 1-(dihydrogen phosphate) 3-[(3R)-3-hydroxytetradecanoate] .

Key structural features include:

  • A glucosamine backbone with a phosphate group at the anomeric (C1) position in the α-configuration.

  • Two (R)-3-hydroxymyristoyl (C14) acyl chains.

  • One acyl chain is attached to the amino group at the C2 position via an amide linkage.

  • The second acyl chain is attached to the hydroxyl group at the C3 position via an ester linkage.

Experimental Protocols

Isolation of this compound from E. coli Mutants

The original isolation of this compound was performed on E. coli strains with mutations in the pgsA gene, leading to the accumulation of this precursor. The following is a generalized protocol based on the methodologies of that era.

Objective: To isolate and purify this compound from an E. coli pgsA mutant.

Materials:

  • E. coli strain with a pgsA mutation.

  • Luria-Bertani (LB) broth.

  • Chloroform, Methanol, Water (all HPLC grade).

  • Thin-layer chromatography (TLC) plates (silica gel 60).

  • TLC developing chamber.

  • Iodine vapor or other suitable visualization agent.

Procedure:

  • Cell Culture: Grow the E. coli pgsA mutant in LB broth to the late logarithmic phase of growth. Harvest the cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Agitate the mixture vigorously for 1 hour at room temperature to ensure complete lipid extraction. c. Convert the single-phase mixture into a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). d. Centrifuge the mixture to separate the phases. The lipids will be in the lower chloroform phase. e. Carefully collect the lower chloroform phase.

  • Purification by Thin-Layer Chromatography (TLC): a. Concentrate the lipid extract under a stream of nitrogen. b. Apply the concentrated extract to a silica gel TLC plate. c. Develop the TLC plate in a chamber saturated with a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) .[12] This solvent system separates lipids based on the polarity of their head groups. d. Visualize the separated lipids. A common method is exposure to iodine vapor, which reversibly stains lipids. e. The band corresponding to this compound can be identified by its characteristic retention factor (Rf) value compared to a standard, if available. f. Scrape the silica gel containing the this compound band from the plate. g. Elute the this compound from the silica with a polar solvent mixture like chloroform:methanol (2:1, v/v). h. Dry the eluted this compound under nitrogen.

experimental_workflow_isolation

Structural Elucidation

Fast Atom Bombardment Mass Spectrometry (FAB-MS):

  • Principle: FAB-MS is a soft ionization technique where a high-energy beam of neutral atoms (e.g., Xenon or Argon) bombards a sample dissolved in a non-volatile liquid matrix (e.g., glycerol). This process desorbs and ionizes the analyte molecules with minimal fragmentation, making it suitable for determining the molecular weight of polar and thermally labile molecules like this compound.

  • Sample Preparation: The purified this compound is mixed with a glycerol matrix on a metal probe tip.

  • Analysis: The probe is inserted into the mass spectrometer, and the sample is bombarded with fast atoms. Both positive and negative ion spectra can be acquired. For this compound, negative ion mode is particularly informative, revealing the [M-H]⁻ ion and characteristic fragment ions.

  • Expected Results: The negative ion FAB-MS spectrum of this compound is expected to show a prominent [M-H]⁻ ion at an m/z corresponding to its molecular weight (710.4 for the free acid form). Fragment ions corresponding to the loss of acyl chains or the phosphate group can provide further structural information.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Principle: ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, coupling constants, and integration of signals, the connectivity of atoms and the stereochemistry can be determined.

  • Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform-methanol or D₂O.

  • Analysis: The sample is placed in a high-field NMR spectrometer, and a ¹H-NMR spectrum is acquired.

  • Expected Spectral Features:

    • Anomeric Proton: A characteristic signal for the anomeric proton (H1) of the glucosamine ring, typically appearing as a doublet of doublets due to coupling with the neighboring proton (H2) and the phosphorus atom of the phosphate group.

    • Acyl Chain Protons: Signals corresponding to the methylene and methyl groups of the two 3-hydroxymyristoyl chains.

    • Sugar Ring Protons: A complex region of overlapping signals from the other protons of the glucosamine ring.

    • N-H Proton: A signal for the amide proton, which may be broad and exchangeable with the solvent.

Biological Activity Assays

In Vitro Macrophage Stimulation for TNF-α Production:

  • Objective: To assess the ability of this compound to induce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages.

  • Cell Line: Murine macrophage-like cell lines such as RAW 264.7 are commonly used.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). A positive control of LPS (e.g., from E. coli O111:B4) should be included. A negative control (vehicle) is also necessary.

    • Replace the cell culture medium with fresh medium containing the different concentrations of this compound, LPS, or vehicle.

    • Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Mouse Model of Lethal Endotoxemia:

  • Objective: To evaluate the protective effect of this compound against a lethal dose of endotoxin (LPS).

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Procedure:

    • Administer a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally (i.p.) to a group of mice.

    • In a separate group of mice, administer a dose of this compound (e.g., 1 mg/kg) either before, simultaneously with, or after the LPS challenge.

    • A control group receiving only the vehicle for this compound should be included.

    • Monitor the mice for signs of endotoxic shock and record survival over a period of 48-72 hours.

    • Survival curves can be generated and analyzed using statistical methods such as the Kaplan-Meier method.

Quantitative Data

The biological activities of this compound have been a subject of considerable research, with early studies suggesting immunostimulatory properties, while later work indicated that these effects might be due to contaminants in synthetic preparations. Highly purified this compound has been shown to act as an antagonist to LPS.

Biological ActivityTest SystemThis compound Dose/ConcentrationObservationReference
Toxicity MiceUp to 2 x 10⁶ µg/kgNon-lethal[13]
Pyrogenicity Rabbits≥ 2 mg/kgNon-pyrogenic (for highly purified this compound)
Protection against Lethal Endotoxemia Galactosamine-sensitized miceProphylactic or simultaneous administration with LPSProtected against lethal endotoxemia
TNF-α Induction Human peripheral blood mononuclear cells-Failed to induce TNF-α release (highly purified)
Inhibition of LPS-induced TNF-α Human peripheral blood mononuclear cellsDose-dependentInhibited LPS-induced TNF-α release

Signaling Pathways and Logical Relationships

The Raetz Pathway of Lipid A Biosynthesis

This compound is the product of the first four enzymatic steps of the Raetz pathway and serves as a substrate for the fifth enzyme, LpxB.

raetz_pathway

This compound as a Modulator of Endotoxin Signaling

Highly purified this compound can act as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary receptor for LPS in mammalian cells.

lps_signaling

Conclusion

The discovery of this compound was a seminal moment in the field of bacterial lipid biochemistry. It not only provided the key to deciphering the biosynthesis of lipid A but also opened up new avenues for research into the modulation of the host immune response to bacterial endotoxins. While the initial reports of its immunostimulatory properties have been nuanced by the understanding of the role of contaminants, highly purified this compound has emerged as a valuable tool for studying LPS-receptor interactions and as a potential therapeutic agent for mitigating the harmful effects of endotoxemia. This guide provides a foundational technical resource for researchers seeking to understand and build upon the historical and experimental legacy of this compound.

References

The Pivotal Role of Lipid X in the Outer Membrane Integrity of Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid X, a glucosamine-based monosaccharide, is a critical intermediate in the conserved biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. This technical guide provides an in-depth exploration of the biosynthesis, function, and immunological significance of this compound. It details the enzymatic cascade that produces and consumes this compound, highlighting key enzymes such as LpxA, LpxC, LpxD, LpxH, and LpxB. Furthermore, this document elucidates the potential of this pathway, particularly the enzyme LpxC, as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. Detailed experimental methodologies for the isolation, purification, and enzymatic analysis of this compound and related compounds are provided, alongside a quantitative overview of enzyme kinetics and inhibitor efficiencies.

Introduction: The Significance of this compound

Gram-negative bacteria are characterized by a unique outer membrane that serves as a formidable barrier against environmental insults and antibiotics.[1] The outer leaflet of this membrane is predominantly composed of lipopolysaccharide (LPS), a complex glycolipid that is crucial for bacterial viability and pathogenesis.[1] The hydrophobic anchor of LPS is Lipid A, a potent immunostimulant that is responsible for the endotoxic activity of these bacteria.[2][3]

This compound, chemically known as 2,3-diacyl-glucosamine-1-phosphate, is the monosaccharide precursor to the disaccharide backbone of Lipid A.[3][4] Its discovery was a pivotal moment in understanding the intricate pathway of Lipid A biosynthesis, often referred to as the Raetz pathway.[5][6] While present at very low levels in wild-type cells, this compound can accumulate significantly in certain mutants, a characteristic that was instrumental in its initial identification and the subsequent elucidation of the pathway.[7] This guide will delve into the central role of this compound, from its molecular synthesis to its implications in disease and drug discovery.

The Biosynthesis of Lipid A: A Pathway Centered Around this compound

The synthesis of Lipid A is a multi-step enzymatic process that occurs on the cytoplasmic face of the inner membrane.[2] this compound is a key intermediate in this pathway, which is essential for the survival of most Gram-negative bacteria.[5]

The biosynthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through the following key steps:

  • LpxA: The pathway initiates with the acylation of UDP-GlcNAc at the 3-hydroxyl group of the glucosamine sugar with a fatty acid chain, typically R-3-hydroxymyristate, transferred from an acyl carrier protein (ACP). This reaction is catalyzed by the enzyme LpxA.[5]

  • LpxC: The product of LpxA, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is then deacetylated by the zinc-dependent metalloenzyme LpxC. This is the committed step in Lipid A biosynthesis.[3]

  • LpxD: A second R-3-hydroxymyristoyl chain is added to the free amino group by the N-acyltransferase LpxD, forming UDP-2,3-diacylglucosamine.[8]

  • LpxH: The pyrophosphate bond of UDP-2,3-diacylglucosamine is cleaved by the pyrophosphatase LpxH, releasing UMP and yielding This compound (2,3-diacyl-glucosamine-1-phosphate).[9]

  • LpxB: Finally, the disaccharide core of Lipid A is formed by the glycosyltransferase LpxB, which condenses a molecule of UDP-2,3-diacylglucosamine with this compound to form a tetra-acylated disaccharide-1-phosphate.[3][4]

This disaccharide is then further modified by other enzymes to produce the final Lipid A structure.

Visualizing the Pathway

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA (+ R-3-hydroxymyristoyl-ACP) UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC (- Acetate) UDP_2_3_diacyl_GlcN UDP-2,3-diacylglucosamine UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD (+ R-3-hydroxymyristoyl-ACP) Lipid_X This compound (2,3-diacyl-glucosamine-1-phosphate) UDP_2_3_diacyl_GlcN->Lipid_X LpxH (- UMP) Lipid_A_disaccharide Lipid A Disaccharide (tetra-acylated) UDP_2_3_diacyl_GlcN->Lipid_A_disaccharide LpxB (+ this compound)

Caption: The Raetz pathway of Lipid A biosynthesis in Gram-negative bacteria.

Quantitative Data

Enzyme Kinetic Parameters

The enzymes involved in the metabolism of this compound have been characterized to varying extents. The following table summarizes some of the reported kinetic parameters.

EnzymeOrganismSubstrateKm (µM)Vmax (mmol min-1 mg-1)Reference
LpxH Haemophilus influenzaeUDP-2,3-diacylglucosamine79.4 ± 11.018.1 ± 0.9[9]
LpxD Escherichia coliUDP-3-O-(R-3-OHC14)-GlcN2.5 ± 0.323 ± 1 (kcat s-1)[8]
LpxD Escherichia coliR-3-hydroxymyristoyl-ACP3.2 ± 0.823 ± 1 (kcat s-1)[8]
Inhibition of LpxC

LpxC is a prime target for the development of novel antibiotics. A significant number of inhibitors have been developed and characterized. The table below presents the 50% inhibitory concentrations (IC50) for a selection of these compounds against E. coli LpxC.

InhibitorIC50 (nM)Reference
BB-78484400 ± 90[7]
BB-78485160 ± 70[7]
L-161,240440 ± 10[7]
L-161,14030[10]
L-573,6558500[10]
Compound 103.6 (against P. aeruginosa LpxC)[1][11]
Compound 11-[1][11]
Compound 14-[1]
Compound 15-[1]
Compound 33-[1][11]
Pyridone 7-[12]
(S)-13-[12]
(S)-14-[12]
23j-[12]

Note: '-' indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted as a potent inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Bacterial Cells

This protocol is adapted from methodologies described for the isolation of LPS and its precursors.[13][14][15]

Objective: To isolate and purify this compound from a bacterial culture, typically a mutant strain that overproduces this intermediate.

Materials:

  • Bacterial cell paste

  • Chloroform

  • Methanol

  • Water, ultrapure

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sodium acetate buffer (low pH)

  • Glass beads

  • Centrifuge and appropriate tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • HPLC system with a suitable column (e.g., reverse-phase)

Procedure:

  • Cell Lysis and Lipid Extraction (Bligh-Dyer Method): a. Resuspend the bacterial cell pellet in PBS. b. Add methanol and chloroform in a ratio that forms a single phase (e.g., 1:2:0.8 v/v/v of water (from PBS):methanol:chloroform). c. Disrupt the cells using a method like sonication or bead beating with glass beads. d. Induce phase separation by adding more chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v). e. Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Purification by Solid-Phase Extraction (SPE): a. Evaporate the collected organic phase to dryness under a stream of nitrogen or using a rotary evaporator. b. Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol). c. Condition an SPE cartridge according to the manufacturer's instructions. d. Load the lipid extract onto the cartridge. e. Wash the cartridge with a series of solvents of increasing polarity to remove unwanted lipids and other contaminants. f. Elute this compound using a specific solvent mixture (the exact composition may need to be optimized based on the specific this compound species and contaminants).

  • Analysis and Final Purification by Chromatography: a. Analyze the collected fractions by TLC to identify those containing this compound. b. For higher purity, subject the this compound-containing fractions to HPLC.

LipidX_Isolation_Workflow start Bacterial Cell Pellet lysis Cell Lysis & Lipid Extraction (Bligh-Dyer) start->lysis phase_sep Phase Separation (Centrifugation) lysis->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic evaporate Evaporate Solvent collect_organic->evaporate spe Solid-Phase Extraction (SPE) evaporate->spe tlc TLC Analysis spe->tlc hplc HPLC Purification tlc->hplc end Purified this compound hplc->end

Caption: A generalized workflow for the isolation and purification of this compound.

Enzyme Assay for LpxB Activity

This protocol is based on the principles described for assaying glycosyltransferases involved in Lipid A biosynthesis.[4]

Objective: To measure the activity of the LpxB enzyme by monitoring the formation of the disaccharide product from this compound and UDP-2,3-diacylglucosamine.

Materials:

  • Purified LpxB enzyme

  • This compound substrate

  • UDP-2,3-diacylglucosamine substrate (one of the substrates is typically radiolabeled, e.g., [32P]this compound)

  • Assay buffer (e.g., 20 mM HEPES, pH 8.0)

  • Detergent (e.g., Triton X-100)

  • Bovine serum albumin (BSA)

  • TLC plates

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing assay buffer, detergent, BSA, and a defined concentration of the unlabeled substrate. b. Pre-incubate the mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding the purified LpxB enzyme and the radiolabeled substrate.

  • Time Course and Quenching: a. At specific time points, remove aliquots of the reaction mixture. b. Quench the reaction by adding a solvent that will stop the enzymatic activity (e.g., a small volume of acetic acid or by spotting directly onto a TLC plate).

  • Product Separation and Detection: a. Separate the radiolabeled product from the unreacted substrate using TLC. b. Visualize the separated spots using a phosphorimager. c. Quantify the amount of product formed by measuring the radioactivity in the corresponding spot.

  • Data Analysis: a. Calculate the initial reaction velocity from the time course data. b. If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

LpxB_Assay_Workflow start Prepare Reaction Mixture (Buffer, Detergent, Substrates) preincubate Pre-incubate at 30°C start->preincubate add_enzyme Initiate Reaction with LpxB preincubate->add_enzyme time_course Take Aliquots at Time Points add_enzyme->time_course quench Quench Reaction time_course->quench tlc Separate Product by TLC quench->tlc detect Detect Radiolabeled Product tlc->detect analyze Quantify and Analyze Data detect->analyze end Determine Enzyme Activity analyze->end

Caption: A workflow for a radioactivity-based LpxB enzyme assay.

The Role of this compound in Immunity and as a Drug Target

Immunological Activity

The primary immunological significance of this compound lies in its role as a precursor to Lipid A. Lipid A is the principal component of LPS that is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, leading to a potent inflammatory response.[3][16]

Interestingly, highly purified this compound itself has been shown to be devoid of significant immunostimulatory activity.[17] Early reports of this compound inducing cytokine release were likely due to contamination with other immunostimulatory Lipid A precursors, such as tetra-acylated disaccharides.[17] In fact, some studies have suggested that certain Lipid A precursors can act as antagonists of TLR4 signaling in human cells, highlighting the complex structure-activity relationship of these molecules.[18]

This compound Biosynthesis as a Target for Novel Antibiotics

The essentiality of the Lipid A biosynthetic pathway in most Gram-negative bacteria makes it an attractive target for the development of new antibiotics.[10][19] The enzyme LpxC, which catalyzes the committed step in the pathway, has been the most extensively studied target.[1][7][10][11] As shown in the quantitative data section, numerous potent inhibitors of LpxC have been developed, some with activity against a broad spectrum of Gram-negative pathogens.[1][11]

The rationale for targeting this pathway is twofold:

  • Essentiality: Inhibition of this pathway is lethal to most Gram-negative bacteria.

  • Selectivity: The pathway is absent in Gram-positive bacteria and eukaryotes, suggesting that inhibitors would have a narrow spectrum of activity and potentially fewer side effects.

LipidX_Role_Relationship cluster_bacteria Gram-Negative Bacterium cluster_host Host cluster_drug_dev Drug Development Lipid_X This compound Lipid_A Lipid A Lipid_X->Lipid_A Biosynthesis LPS Lipopolysaccharide Lipid_A->LPS TLR4 TLR4 Lipid_A->TLR4 Recognition Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Immune_Response Innate Immune Response TLR4->Immune_Response Activation Antibiotics Novel Antibiotics LpxC LpxC Enzyme Antibiotics->LpxC Inhibition LpxC->Lipid_X Prevents Synthesis

Caption: Logical relationships of this compound in bacterial physiology and its relevance to host immunity and drug development.

Conclusion

This compound occupies a central and indispensable position in the biology of Gram-negative bacteria. As a key building block of Lipid A, it is fundamental to the structural integrity of the outer membrane. While not a potent immunostimulator itself, its conversion to Lipid A gives rise to a molecule with profound effects on the host immune system. The enzymatic pathway responsible for the synthesis and consumption of this compound, particularly the enzyme LpxC, represents a validated and promising target for the discovery of new antibacterial agents. A thorough understanding of the biochemistry of this compound and its associated enzymes, facilitated by the experimental approaches detailed in this guide, is crucial for advancing research in bacterial physiology, immunology, and the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

The Dichotomous Role of Lipid X in Endotoxin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid X, a monosaccharide precursor in the biosynthesis of Lipid A, occupies a critical and complex position within the landscape of endotoxin signaling. Initially identified with potential immunostimulatory properties, extensive research has clarified its primary role as a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, the central conduit for the inflammatory cascade triggered by Gram-negative bacterial endotoxins (lipopolysaccharide, LPS). This technical guide provides an in-depth exploration of the function of this compound, detailing its mechanism of action, its impact on downstream signaling pathways, and its therapeutic potential. Quantitative data on its activity are summarized, and detailed experimental protocols for its study are provided, alongside visualizations of the key signaling pathways and experimental workflows.

Introduction: The Dual Nature of Endotoxin Signaling

The innate immune system's recognition of invading pathogens is a fundamental aspect of host defense. Gram-negative bacteria possess an outer membrane rich in lipopolysaccharide (LPS), the lipid A moiety of which is a powerful elicitor of inflammatory responses. This recognition is primarily mediated by the TLR4 receptor complex, which includes the myeloid differentiation factor 2 (MD-2) co-receptor. While a robust inflammatory response is crucial for clearing infections, its dysregulation can lead to overwhelming inflammation, septic shock, and death. Consequently, molecules that can modulate TLR4 signaling are of significant therapeutic interest.

This compound, structurally representing the reducing end of Lipid A, has emerged as a key molecule in this context. While early studies suggested it might possess some of the immunostimulatory properties of its successor, Lipid A, it is now largely understood that highly purified, synthetic this compound acts as a competitive inhibitor of LPS-induced TLR4 activation.[1] This antagonistic activity positions this compound and its synthetic analogs as promising candidates for the development of anti-sepsis therapeutics.

The Molecular Mechanism of this compound Action

Antagonism of TLR4 Signaling

The prevailing mechanism of this compound's function is its ability to act as a competitive antagonist at the TLR4/MD-2 receptor complex. The binding of hexa-acylated Lipid A from pathogenic bacteria to the hydrophobic pocket of MD-2 induces a conformational change that promotes the dimerization of the TLR4/MD-2 complex, initiating a downstream signaling cascade.[2]

In contrast, this compound, being a monosaccharide with only two acyl chains, can bind to the MD-2 pocket but fails to induce the necessary conformational changes for receptor dimerization and subsequent signal transduction.[3][4][5] By occupying the binding site, this compound effectively blocks the binding of the potent agonist, LPS, thereby inhibiting the inflammatory cascade at its inception. The number and length of acyl chains, as well as the phosphorylation state of Lipid A and its precursors, are critical determinants of whether a molecule will act as an agonist or an antagonist.[3][4] Tetra-acylated precursors like Lipid IVa, for instance, are known antagonists in human cells.[3][4][5]

The Question of Agonistic Activity

Initial reports of this compound possessing immunostimulatory activity have been largely attributed to contamination of this compound preparations with minute amounts of N,O-acylated disaccharide-1-phosphate, a more complex and potent TLR4 agonist.[1] Studies using highly purified, chemically synthesized this compound have demonstrated that it is virtually devoid of the endotoxin-like activities, such as the induction of pro-inflammatory cytokines like TNF-α and IL-1β.[1] However, at very high concentrations, some monosaccharide precursors of Lipid A have been observed to exhibit weak agonistic activity, a phenomenon that may be species-specific.[6]

Impact on Downstream Signaling Pathways

By preventing the dimerization of the TLR4 receptor, this compound effectively halts the recruitment of intracellular adaptor proteins, thereby blocking the activation of two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is responsible for the early activation of the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs), such as p38. Activation of this pathway leads to the rapid production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This compound's inhibition of TLR4 dimerization prevents the recruitment of MyD88, thus abrogating this pro-inflammatory cytokine storm.

  • TRIF-Dependent Pathway: This pathway is activated following the internalization of the TLR4 complex and leads to the activation of interferon regulatory factor 3 (IRF3) and the late-phase activation of NF-κB. This results in the production of type I interferons (IFN-α/β) and other inflammatory mediators. This compound's antagonistic action also prevents the activation of this arm of the TLR4 signaling cascade.

The inhibition of these pathways by this compound has been shown to protect animals from lethal endotoxemia.[6][7]

Quantitative Data on this compound and Related Molecules

The precise quantitative data for this compound binding and inhibition can vary depending on the experimental system, purity of the compound, and the specific Lipid A analog being studied. The following tables summarize available data for this compound and related molecules to provide a comparative overview.

MoleculeTargetAssayValueReference
Lipopolysaccharide (LPS) TLR4/MD-2Surface Plasmon ResonanceKd ≈ 2.3 µM[8][9]
Lipid A TLR4/MD-2Cell-based binding assayApparent Kd ≈ 3 nM[10]
Synthetic Lipid A Mimetic (FP7) human TLR4HEK-Blue cell assayIC50 in nM to low µM range[11]
Synthetic Lipid A Mimetic (CL) human TLR4HEK-Blue cell assayIC50 in nM to low µM range[11]

Table 1: Binding Affinities of TLR4 Ligands. This table presents the dissociation constants (Kd) for the binding of LPS and Lipid A to the TLR4/MD-2 complex, providing a benchmark for agonist affinity.

CompoundCell LineAssayIC50Reference
Synthetic Monosaccharide Lipid A mimetics Murine MacrophagesCytokine InhibitionNot specified[11]
Synthetic TLR4 Antagonists (FP7, FP12) THP-1 MacrophagesInhibition of TRIF-dependent signalingNot specified[12]
Lipid IVa Human whole bloodInhibition of LPS-induced TNF-αNot specified[13]

Experimental Protocols

In Vitro TLR4 Activation Assay Using HEK-Blue™ hTLR4 Cells

This protocol describes the use of a commercially available reporter cell line to assess the agonistic or antagonistic activity of this compound on human TLR4.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound (highly purified, synthetic)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)

  • Endotoxin-free water (negative control)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Maintain HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

  • Antagonist Assay: a. Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of ~2.5 x 104 cells/well and incubate overnight. b. The next day, remove the culture medium and add fresh HEK-Blue™ Detection medium. c. Add varying concentrations of this compound to the wells. d. Immediately add a fixed concentration of LPS (e.g., 10 ng/mL) to the wells containing this compound. Include wells with LPS only (positive control) and media only (negative control). e. Incubate the plate at 37°C and 5% CO2 for 6-24 hours.

  • Agonist Assay: a. Follow the same procedure as the antagonist assay, but in step 2c, add varying concentrations of this compound without the subsequent addition of LPS.

  • Data Analysis: a. Measure the absorbance at 620-655 nm using a microplate reader. The color change in the HEK-Blue™ Detection medium is proportional to the activation of NF-κB. b. For the antagonist assay, calculate the percentage of inhibition of the LPS response by this compound. c. For the agonist assay, determine if this compound alone induces a response compared to the negative control.

Measurement of Cytokine Production in Macrophages

This protocol outlines the procedure for measuring the inhibitory effect of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • LPS

  • 24-well plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 4-24 hours. Include appropriate controls (media only, LPS only, this compound only).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of each cytokine.

Western Blot Analysis of NF-κB and MAPK Activation

This protocol describes how to assess the effect of this compound on the activation of key signaling molecules in the TLR4 pathway.

Materials:

  • Macrophage cell line

  • This compound

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, and total p38

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat macrophages with this compound and/or LPS for a short duration (e.g., 15-60 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with the primary antibodies. c. Wash and incubate with the appropriate secondary antibodies. d. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 and p38 MAPK.

In Vivo Model of Endotoxemia

This protocol provides a general framework for evaluating the protective effects of this compound in a mouse model of endotoxic shock.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • LPS

  • Sterile saline

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions.

  • Treatment: a. Administer this compound (e.g., 100 µg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6] b. After a predetermined time (e.g., 1 hour), challenge the mice with a lethal or sub-lethal dose of LPS (e.g., 20 µg/kg, i.p. or i.v.).[6] c. Include a control group that receives saline instead of this compound before the LPS challenge.

  • Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and changes in body temperature. Survival is a key endpoint in lethal models.

  • Sample Collection: At specific time points, blood samples can be collected to measure cytokine levels. Tissues can also be harvested for histological analysis.

  • Data Analysis: Compare the survival rates and inflammatory markers between the this compound-treated and control groups.

Visualizations

Endotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Endotoxin) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates LipidX This compound LipidX->TLR4_MD2 Binds and Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (Endosomal) NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Activation (p38) MyD88->MAPK TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Interferons Type I Interferons IRF3->Interferons

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation HEK_assay HEK-Blue TLR4 Reporter Assay Macrophage_assay Macrophage Cytokine Assay agonist_test Agonist Activity Test HEK_assay->agonist_test antagonist_test Antagonist Activity Test (with LPS) HEK_assay->antagonist_test WB_assay Western Blot (NF-κB, MAPK) cytokine_inhibition Cytokine Inhibition (TNF-α, IL-6) Macrophage_assay->cytokine_inhibition signaling_inhibition Signaling Pathway Inhibition WB_assay->signaling_inhibition Endotoxemia_model Mouse Model of Endotoxemia survival_study Survival Study Endotoxemia_model->survival_study start This compound Sample start->HEK_assay start->Macrophage_assay start->WB_assay start->Endotoxemia_model

Caption: Experimental workflow for evaluating the function of this compound.

Conclusion and Future Directions

This compound stands as a compelling example of a molecule with a dual history that has been clarified through rigorous scientific investigation. Its primary function as a TLR4 antagonist makes it and its synthetic derivatives highly attractive candidates for the development of novel therapeutics to combat the devastating effects of sepsis and other inflammatory conditions driven by endotoxin. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the structural modifications to the this compound backbone to enhance its antagonistic potency and improve its pharmacokinetic properties.

  • In Vivo Efficacy: More extensive preclinical studies in various animal models of sepsis to fully elucidate the therapeutic window and potential side effects of this compound-based therapies.

  • Clinical Translation: While no this compound-based drugs are currently in late-stage clinical trials for sepsis, the foundational research strongly supports their continued development.

By continuing to unravel the intricacies of endotoxin signaling and the modulatory role of molecules like this compound, the scientific community can pave the way for new and effective treatments for life-threatening inflammatory diseases.

References

The Core of Endotoxin Antagonism: A Technical Guide to the Interaction of Lipid X with Toll-like Receptor 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system's recognition of microbial components is a critical first line of defense. Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), plays a pivotal role in detecting lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria. While this recognition is essential for clearing infections, excessive TLR4 activation can lead to a dysregulated inflammatory response, culminating in life-threatening conditions such as sepsis. Consequently, the development of TLR4 antagonists is a significant therapeutic goal. Lipid X, a monosaccharide biosynthetic precursor of the immunostimulatory Lipid A portion of LPS, has emerged as a key scaffold for the design of such antagonists. This technical guide provides an in-depth examination of the interaction between this compound and the TLR4/MD-2 complex, focusing on the molecular mechanisms of antagonism, quantitative binding data for its synthetic analogs, and detailed experimental protocols for studying this interaction.

The Molecular Mechanism of this compound Antagonism

The canonical activation of TLR4 is a multi-step process. LPS is first bound by LPS-binding protein (LBP) and transferred to CD14. CD14 then facilitates the loading of LPS onto the TLR4/MD-2 complex. The hexa-acylated structure of a typical potent agonist like E. coli Lipid A binds within a hydrophobic pocket of MD-2 in such a way that it promotes the homodimerization of two TLR4/MD-2/LPS complexes. This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][2][3][4]

This compound and its synthetic mimetics function as TLR4 antagonists primarily through competitive inhibition.[5][6] By binding to the MD-2 hydrophobic pocket, they prevent the binding of agonist molecules like LPS. Crucially, the binding of these antagonists does not induce the conformational changes in the TLR4/MD-2 complex necessary for dimerization and subsequent signal transduction.[7][8] The number and length of the acyl chains on the lipid moiety are critical determinants of whether a molecule acts as an agonist or an antagonist. Antagonists like this compound derivatives typically have fewer acyl chains than potent agonists.[7][9]

Quantitative Data: Binding Affinity and Inhibitory Activity of this compound Analogs

Compound (this compound Analog)Fatty Acyl Chain LengthsMD-2 Binding Affinity (Kd, µM)aTLR4 Antagonistic Activity (IC50, µM)b
C10 variant2 x 10 carbons> 10~5
C12 variant2 x 12 carbons1.5 ± 0.3~1
C14 variant2 x 14 carbons0.8 ± 0.2~0.5
C16 variant2 x 16 carbonsNo interaction detectedInactive

aBinding affinity to purified human MD-2 protein as determined by in vitro binding experiments. bInhibitory concentration 50% for the inhibition of LPS-stimulated TLR4 signaling in human and murine cells.[5]

These data indicate a clear correlation between the length of the fatty acyl chains, the binding affinity to MD-2, and the resulting TLR4 antagonistic potency. The C14 variant demonstrated the highest affinity for MD-2 and the most potent antagonist activity.

Signaling Pathways

The interaction of ligands with the TLR4/MD-2 complex can initiate two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of inflammatory cytokines. The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 complex and results in the activation of IRF3 and the production of type I interferons.[1][10][11] this compound and its analogs, by preventing the initial dimerization of the TLR4/MD-2 complex, are expected to inhibit both of these downstream pathways.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS (Agonist) LBP LBP LPS->LBP binds LipidX This compound (Antagonist) TLR4_MD2 TLR4/MD-2 Complex LipidX->TLR4_MD2 competitively binds to CD14 CD14 LBP->CD14 transfers to CD14->TLR4_MD2 loads onto TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer induces MyD88_pathway MyD88-Dependent Pathway TLR4_dimer->MyD88_pathway activates TRIF_pathway TRIF-Dependent Pathway (from endosome) TLR4_dimer->TRIF_pathway (after endocytosis) activates NFkB NF-κB Activation MyD88_pathway->NFkB IRF3 IRF3 Activation TRIF_pathway->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines leads to production of Interferons Type I Interferons IRF3->Interferons leads to production of

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro TLR4 Activation and Inhibition Assay using HEK-Blue™ hTLR4 Cells

This protocol describes the use of a commercially available reporter cell line to quantify TLR4 activation in response to an agonist like LPS and its inhibition by an antagonist like this compound or its analogs. HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[11][12][13]

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • LPS from E. coli O111:B4 (endotoxin-free)

  • This compound or synthetic analog

  • Sterile, endotoxin-free water and PBS

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (620-655 nm)

Methodology:

  • Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 105 cells/mL.

  • Antagonist Preparation: Prepare a stock solution of this compound or its analog in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in sterile, endotoxin-free water or cell culture medium.

  • Assay Setup:

    • Add 20 µL of each concentration of the this compound analog to the wells of a 96-well plate.

    • To each well, add 20 µL of LPS solution at a concentration known to induce a submaximal response (e.g., 10 ng/mL).

    • Include control wells:

      • Negative control: 40 µL of cell culture medium.

      • LPS control (no antagonist): 20 µL of LPS and 20 µL of vehicle.

      • Antagonist control (no LPS): 20 µL of the highest concentration of this compound analog and 20 µL of medium.

  • Cell Stimulation: Add 160 µL of the cell suspension (approximately 45,000 cells) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement: Determine SEAP levels by measuring the absorbance of the cell supernatant at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound analog relative to the LPS-only control. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

HEK_Blue_Assay_Workflow start Start prep_cells Prepare HEK-Blue™ hTLR4 cell suspension start->prep_cells prep_reagents Prepare serial dilutions of This compound and LPS start->prep_reagents add_cells Add cell suspension to wells prep_cells->add_cells plate_setup Add this compound, LPS, and controls to 96-well plate prep_reagents->plate_setup plate_setup->add_cells incubate Incubate at 37°C for 16-24h add_cells->incubate measure Measure SEAP activity (absorbance at 620-655 nm) incubate->measure analyze Calculate % inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the HEK-Blue™ hTLR4 reporter assay.

Inhibition of LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a more physiologically relevant assay to assess the antagonistic activity of this compound by measuring the inhibition of cytokine production in primary human immune cells.[6][14]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

  • LPS from E. coli O111:B4.

  • This compound or synthetic analog.

  • 96-well cell culture plates.

  • Human TNF-α ELISA kit.

Methodology:

  • Cell Preparation: Isolate PBMCs and resuspend in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of medium. Allow the cells to adhere for 2 hours at 37°C.

  • Pre-incubation with Antagonist: Prepare serial dilutions of this compound or its analog in complete medium. Remove the medium from the wells and add 100 µL of the antagonist dilutions. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare an LPS solution in complete medium at twice the final desired concentration (e.g., 2 ng/mL for a final concentration of 1 ng/mL). Add 100 µL of the LPS solution to each well (except for the negative control wells).

  • Controls:

    • Negative control: Cells with medium only.

    • LPS control: Cells with vehicle and LPS.

    • Antagonist control: Cells with the highest concentration of this compound analog and no LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the this compound analog compared to the LPS-only control.

PBMC_Assay_Workflow start Start isolate_pbmcs Isolate and plate PBMCs start->isolate_pbmcs preincubate Pre-incubate cells with This compound dilutions (1h) isolate_pbmcs->preincubate stimulate Stimulate with LPS preincubate->stimulate incubate Incubate for 18-24h stimulate->incubate collect_supernatant Collect cell supernatants incubate->collect_supernatant elisa Measure TNF-α concentration by ELISA collect_supernatant->elisa analyze Calculate % inhibition elisa->analyze end End analyze->end

Caption: Workflow for the PBMC TNF-α inhibition assay.

Conclusion

This compound serves as a foundational structure for the development of potent and specific TLR4 antagonists. Its interaction with the TLR4/MD-2 complex, characterized by competitive binding to the MD-2 hydrophobic pocket without inducing receptor dimerization, provides a clear mechanism for its inhibitory activity. While direct quantitative binding data for natural this compound remains elusive, studies on its synthetic analogs have elucidated a strong structure-activity relationship, where the length of the acyl chains dictates both MD-2 binding affinity and the potency of TLR4 antagonism. The experimental protocols detailed in this guide provide robust methods for the continued investigation of this compound and its derivatives, facilitating the discovery and development of novel therapeutics for the treatment of inflammatory diseases driven by excessive TLR4 activation.

References

Unveiling Lipid X: A Comprehensive Technical Guide to its Nomenclature and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular nomenclature is paramount. This guide provides an in-depth exploration of Lipid X, detailing its various synonyms and alternative names as found in scientific literature. Furthermore, it contextualizes this compound within its biochemical pathway and presents relevant data and experimental insights to facilitate a thorough understanding of this critical molecule.

This compound is a pivotal intermediate in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent elicitor of the innate immune response. Its unique structure and biological role have led to a variety of names and descriptors in scientific publications. This guide aims to disambiguate these terms and provide a centralized resource for its identification and study.

A Compendium of Synonyms and Alternative Names for this compound

To ensure clarity and facilitate comprehensive literature searches, it is essential to be familiar with the various names used to refer to this compound. These range from systematic chemical names to more descriptive, biologically-focused terms.

Category Name Reference
Common Name This compound[1][2][3][4][5]
Systematic Chemical Name (IUPAC) [(2R,3S,4R,5R,6R)-3-hydroxy-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate[3]
Chemical Name 2,3-diacylglucosamine 1-phosphate[5][6]
2,3-bis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl 1-phosphate[3]
2,3-bis-(3R-hydroxy-tetradecanoyl)-alphaD-glucosamine-1-phosphate[3]
Descriptive Name Monosaccharide precursor of E. coli lipid A[2][3]
N-acyl-D-glucosamine 1-phosphate where the N-acyl group is (R)-3-hydroxytetradecanoyl and carrying an additional (R)-3-hydroxytetradecanoyl group at the 3-position[2][3]

The Biochemical Context: this compound in the Raetz Pathway

This compound is a key molecule in the Raetz pathway, the biosynthetic route for Lipid A production in most Gram-negative bacteria.[4][7] Understanding this pathway is crucial for appreciating the significance of this compound. The formation of this compound is a critical step, catalyzed by the enzyme LpxH, which hydrolyzes UDP-2,3-diacylglucosamine to yield this compound and UMP.

Raetz_Pathway_LipidX_Formation UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_acyl_GlcNAc LpxA UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_acyl_GlcNAc->UDP_3_acyl_GlcN LpxC UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_acyl_GlcN->UDP_diacyl_GlcN LpxD LipidX This compound (2,3-diacylglucosamine 1-phosphate) UDP_diacyl_GlcN->LipidX LpxH UMP UMP UDP_diacyl_GlcN->UMP LpxH LipidX_Workflow cluster_synthesis Enzymatic Synthesis cluster_extraction Extraction cluster_purification Purification & Analysis start Combine Substrate (UDP-2,3-diacyl-GlcN) and Enzyme (LpxH) incubate Incubate at 30°C start->incubate quench Quench Reaction incubate->quench extract Extract with Chloroform:Methanol quench->extract tlc Thin Layer Chromatography (TLC) extract->tlc hplc HPLC-MS Analysis tlc->hplc

References

The Biological Activity of Synthetic Lipid X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic Lipid X, a monosaccharide precursor of the lipid A moiety of bacterial lipopolysaccharide (LPS), has garnered significant attention for its unique biological activities. Unlike its parent molecule, highly purified synthetic this compound is largely devoid of the potent immunostimulatory and toxic effects associated with endotoxin. Instead, it primarily functions as a competitive antagonist of LPS, offering a promising therapeutic avenue for conditions driven by endotoxin-mediated inflammation, such as sepsis and septic shock. This technical guide provides an in-depth overview of the biological activity of synthetic this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its effects.

Introduction

Gram-negative bacterial infections pose a significant global health threat, largely due to the inflammatory cascade initiated by the release of endotoxin. The biologically active component of endotoxin is lipid A, which is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) on the surface of immune cells. This recognition triggers a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators, which in excess can lead to systemic inflammatory response syndrome (SIRS), septic shock, and death.

Synthetic this compound, a key intermediate in the biosynthesis of lipid A, has emerged as a molecule of interest due to its structural similarity to lipid A but with markedly different biological properties. Early research into the bioactivity of synthetic this compound was complicated by contamination with immunostimulatory impurities. However, studies using highly purified synthetic this compound have consistently demonstrated its role as an LPS antagonist.[1][2] This guide will explore the biological activities of pure, synthetic this compound.

Mechanism of Action: Competitive Antagonism of TLR4 Signaling

The primary mechanism by which synthetic this compound exerts its biological effect is through competitive antagonism of the TLR4/MD-2 signaling complex.[2]

  • LPS-Induced TLR4 Activation: Under normal pathogenic conditions, LPS binds to the hydrophobic pocket of MD-2, inducing a conformational change that promotes the dimerization of the TLR4/MD-2 complex. This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent transcription of pro-inflammatory genes.[3][4]

  • This compound Inhibition: Synthetic this compound, due to its structural resemblance to the lipid A portion of LPS, can also bind to the MD-2 pocket. However, its binding does not induce the conformational change necessary for TLR4 dimerization. By occupying the binding site, synthetic this compound competitively inhibits the binding of LPS, thereby preventing the initiation of the pro-inflammatory signaling cascade.[5][6]

The following diagram illustrates the TLR4 signaling pathway and the antagonistic action of synthetic this compound.

TLR4_Signaling_Pathway cluster_lps LPS-Mediated Activation cluster_lipidX This compound Antagonism LPS LPS (Endotoxin) MD2_LPS MD-2 LPS->MD2_LPS Binds TLR4_1_LPS TLR4 MD2_LPS->TLR4_1_LPS Dimer_LPS TLR4/MD-2 Dimerization TLR4_1_LPS->Dimer_LPS TLR4_2_LPS TLR4 TLR4_2_LPS->Dimer_LPS Signaling_LPS Downstream Signaling (NF-κB Activation) Dimer_LPS->Signaling_LPS Initiates Cytokines_LPS Pro-inflammatory Cytokine Production Signaling_LPS->Cytokines_LPS Leads to LipidX Synthetic this compound MD2_LipidX MD-2 LipidX->MD2_LipidX Competitively Binds TLR4_1_LipidX TLR4 MD2_LipidX->TLR4_1_LipidX NoDimer_LipidX No Dimerization TLR4_1_LipidX->NoDimer_LipidX Prevents NoSignaling_LipidX Inhibition of Downstream Signaling NoDimer_LipidX->NoSignaling_LipidX

Caption: TLR4 signaling pathway activation by LPS and its inhibition by synthetic this compound.

Quantitative Data on Biological Activity

The biological activity of synthetic this compound and its analogs is typically quantified by their ability to inhibit LPS-induced responses. While specific IC50 and EC50 values for synthetic this compound are not always consistently reported across studies due to variations in purity and experimental conditions, the following tables summarize available quantitative data.

Table 1: In Vitro Anti-Endotoxin Activity of Lipid A Analogs

CompoundAssayTarget Cell/SystemLPS SerotypeIC50/EC50Reference
Novel Synthetic LPS AntagonistTNF-α ReleaseHuman THP-1 MacrophagesE. coli3.8 nM[7]
Lipid A Analog (Compound 1)TNF-α ProductionHuman THP-1 MacrophagesE. coli13 nM (high affinity), ~1 µM (low affinity)[8]
Lipid A Analog (DY-9973)TNF-α ProductionHuman Monocytes and U937 cellsE. coliDose-dependent inhibition[9]
Synthetic this compound (Pure)TNF-α, IL-1, PGE2 ReleaseMurine Peritoneal MacrophagesNot specifiedInactive (no induction) at ≥10 µg/ml[2]

Table 2: In Vivo Protective Efficacy of Synthetic this compound

Animal ModelChallengeThis compound DoseOutcomeReference
MiceLethal Endotoxemia (E. coli LPS)Not specifiedPartial protection even when given 6h after challenge[1][10]
Neutropenic MiceE. coli infection1 mg (total) + ticarcillinImproved survival from 5% to 23%[11]
SheepLethal Endotoxemia (E. coli LPS)100 µg/kg (pretreatment)100% survival vs 37% in controls[12]
Galactosamine-sensitized MiceLethal EndotoxemiaProphylactic or simultaneous administrationProtection from lethal endotoxemia[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to assess the biological activity of synthetic this compound.

Synthesis and Purification of Synthetic this compound
  • Synthesis: The chemical synthesis of this compound and its analogs involves multi-step organic synthesis protocols. These are often complex and require specialized expertise in carbohydrate and lipid chemistry.

  • Purification: Purification is a critical step to remove any contaminating byproducts. Common purification techniques include:

    • Chromatography: Techniques such as silica gel chromatography and Sephadex LH-20 chromatography are used to separate this compound from other components based on their physicochemical properties.[2]

    • Recrystallization: This technique can be used to obtain highly pure crystalline this compound.

The following diagram outlines a general workflow for the synthesis and purification of synthetic this compound for biological assays.

Synthesis_Workflow Start Starting Materials Synthesis Multi-step Organic Synthesis Start->Synthesis Crude Crude Synthetic this compound Synthesis->Crude Purification Purification Crude->Purification Chromatography Chromatography (e.g., Silica, Sephadex) Purification->Chromatography Recrystallization Recrystallization Purification->Recrystallization Pure Highly Pure Synthetic this compound Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis Pure->Analysis Bioassay Biological Assays Pure->Bioassay NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS

Caption: General workflow for the synthesis and purification of synthetic this compound.
In Vitro Assays

This assay measures the ability of synthetic this compound to inhibit LPS-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).

  • Principle: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or murine macrophages) are stimulated with LPS in the presence or absence of varying concentrations of synthetic this compound. After an incubation period, the concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • General Protocol:

    • Isolate and culture primary immune cells or use a suitable cell line (e.g., RAW 264.7, THP-1).

    • Pre-incubate the cells with different concentrations of synthetic this compound for a specified time.

    • Stimulate the cells with a known concentration of LPS.

    • Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of the cytokine of interest using a specific ELISA kit according to the manufacturer's instructions.

This assay assesses the ability of synthetic this compound to block the LPS-induced "priming" of neutrophils, which enhances their subsequent response to activating stimuli.

  • Principle: Neutrophils are first incubated with LPS, which "primes" them for an exaggerated respiratory burst upon subsequent stimulation. The respiratory burst involves the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻). The amount of superoxide released is measured. Synthetic this compound is tested for its ability to inhibit this priming effect.

  • General Protocol:

    • Isolate human or murine neutrophils from whole blood.

    • Pre-incubate the neutrophils with LPS in the presence or absence of synthetic this compound.

    • Add a secondary stimulus, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA), to trigger the respiratory burst.

    • Measure superoxide production. A common method is the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c, which is monitored spectrophotometrically.[13][14] Alternatively, fluorescent probes can be used with flow cytometry.[15]

The LAL assay is a highly sensitive test for the detection and quantification of endotoxin. While primarily used to detect endotoxin contamination, it can also be used to assess the endotoxin-like activity of synthetic this compound.

  • Principle: The assay utilizes an enzyme cascade present in the amebocytes of the horseshoe crab (Limulus polyphemus). This cascade is triggered by endotoxin, leading to the formation of a gel clot (gel-clot method) or a colorimetric/turbidimetric change that can be quantified.

  • General Protocol:

    • Reconstitute the LAL reagent and control standard endotoxin (CSE).

    • Prepare a dilution series of the CSE and the test sample (synthetic this compound).

    • Incubate the samples with the LAL reagent at 37°C.

    • For the gel-clot method, observe the formation of a solid clot. For quantitative methods, measure the change in color or turbidity using a plate reader.

In Vivo Assays

This model is used to evaluate the protective effects of synthetic this compound against a lethal dose of endotoxin in mice.

  • Principle: Mice are challenged with a dose of LPS that is known to be lethal. The test group receives treatment with synthetic this compound, either before or after the LPS challenge, and survival is monitored over time compared to a control group.

  • General Protocol:

    • Administer synthetic this compound to the test group of mice (e.g., via intravenous or intraperitoneal injection) at various doses and time points relative to the LPS challenge.

    • Administer a lethal dose of LPS to both the test and control groups.

    • Monitor the mice for signs of endotoxic shock and record survival rates over a defined period (e.g., 48-72 hours).[1][11]

This is a standard pharmacopeial test to detect pyrogenic (fever-inducing) substances. It can be used to assess whether synthetic this compound itself has any pyrogenic activity.

  • Principle: The body temperature of rabbits is monitored before and after the intravenous injection of the test substance. A significant rise in temperature indicates the presence of pyrogens.

  • General Protocol:

    • Select healthy, mature rabbits and house them in a controlled environment.

    • Record the baseline rectal temperature of each rabbit.

    • Inject the test substance (synthetic this compound) into the ear vein of the rabbits.

    • Record the rectal temperature at regular intervals (e.g., every 30 minutes) for at least 3 hours.

    • A pyrogenic response is determined based on the magnitude and number of rabbits exhibiting a fever.[16][17]

Structure-Activity Relationship

The biological activity of synthetic this compound and its analogs is highly dependent on their chemical structure. Modifications to the acyl chains and the phosphate groups can significantly impact their ability to act as either agonists or antagonists of the TLR4/MD-2 complex.

  • Acyl Chains: The number, length, and position of the acyl chains are critical for binding to the MD-2 pocket and for determining the subsequent biological response. For example, the removal of acyl groups from this compound can lead to a loss of antagonistic activity.[5]

  • Phosphate Groups: The presence and position of phosphate groups are crucial for the interaction with charged residues at the opening of the MD-2 pocket and for the overall activity of the molecule.[5]

The precise tuning of these structural features is a key focus in the development of synthetic Lipid A analogs with desired therapeutic profiles, such as potent LPS antagonism with minimal agonistic activity.

Conclusion

Synthetic this compound represents a fascinating and promising molecule in the field of immunology and drug development. Its ability to act as a competitive antagonist of the TLR4/MD-2 receptor complex, thereby blocking the detrimental effects of endotoxin, underscores its potential as a therapeutic agent for sepsis and other inflammatory conditions. The continued investigation into its structure-activity relationship and the development of novel analogs will be crucial in harnessing the full therapeutic potential of this class of molecules. This technical guide provides a foundational understanding of the biological activity of synthetic this compound and the experimental approaches used to characterize it, serving as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Core Structural Differences Between Lipid X and Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural distinctions between Lipid X and Lipid A, two critical molecules in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Understanding these differences is paramount for research into bacterial pathogenesis, the innate immune response, and the development of novel therapeutics targeting bacterial infections and inflammatory diseases.

Core Structural and Functional Overview

Lipid A constitutes the hydrophobic anchor of LPS and is the principal mediator of its potent immunostimulatory and endotoxic activities. In contrast, this compound is a monosaccharide precursor in the biosynthetic pathway of Lipid A. While structurally related, their differing chemical compositions give rise to vastly different biological functions, with Lipid A acting as a powerful agonist of the Toll-like receptor 4 (TLR4) signaling pathway, and this compound, along with some of its synthetic derivatives, demonstrating antagonistic properties.

Quantitative Comparison of this compound and Lipid A

The key structural and functional differences between this compound and Lipid A are summarized in the tables below, providing a clear comparison of their physicochemical properties and biological activities.

PropertyThis compoundLipid A (E. coli K12)
Molecular Weight 711.86 g/mol [1][2][3]~1798.4 g/mol [4][5][6]
Glucosamine Units MonosaccharideDisaccharide (β(1→6) linkage)[7]
Phosphorylation 1-phosphate1- and 4'-phosphates[5]
Typical Acyl Chains Two (R)-3-hydroxymyristoyl chainsHexa-acylated (four 3-hydroxymyristoyl, one lauroyl, one myristoyl)[7]
Biological Activity Generally considered a TLR4 antagonist or very weak agonistPotent TLR4 agonist, endotoxic[7]
Biological Activity ParameterThis compound / AnalogsLipid A (LPS)
TLR4 Signaling Antagonistic, inhibits LPS-induced signaling[8][9]Agonistic, induces pro-inflammatory signaling[10]
TNF-α Induction Does not induce; can inhibit LPS-induced TNF-α production[8][11]Potent inducer of TNF-α[11]
IC50 (LPS Inhibition) Varies by analog; can inhibit LPS-induced cytokine release[8]N/A
EC50 (TNF-α Induction) N/ANanogram per milliliter (ng/mL) range[11]

Experimental Protocols for Structural Analysis

The structural elucidation of this compound and Lipid A relies on a combination of mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy techniques.

Isolation and Purification of Lipid A and this compound

A common method for isolating Lipid A involves mild acid hydrolysis of lipopolysaccharide (LPS) extracted from bacterial cultures, followed by purification using solvent extractions. This compound, being a biosynthetic precursor, can accumulate in certain mutant strains of bacteria and can be isolated using similar lipid extraction and chromatography techniques.

Protocol: Small-Scale Lipid A Isolation

  • Cell Lysis and Lipid Extraction: Bacterial cells are harvested and subjected to a single-phase Bligh-Dyer extraction (chloroform/methanol/water) to lyse the cells and solubilize lipids.

  • LPS Precipitation: The crude LPS is precipitated from the lipid extract.

  • Mild Acid Hydrolysis: The purified LPS is subjected to mild acid hydrolysis (e.g., 1% sodium dodecyl sulfate in 10 mM sodium acetate, pH 4.5) to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

  • Lipid A Purification: The hydrolyzed sample is then subjected to a two-phase Bligh-Dyer extraction. The Lipid A partitions into the lower chloroform phase, which is then collected and dried.

Mass Spectrometry for Molecular Weight and Acylation Pattern Determination

Protocol: MALDI-TOF Mass Spectrometry of Lipid A

  • Matrix Preparation: A saturated solution of a suitable matrix, such as 6-aza-2-thiothymine (ATT) or 5-chloro-2-mercaptobenzothiazole (CMBT), is prepared in an appropriate solvent (e.g., 50% acetonitrile for ATT, or chloroform-methanol-water for CMBT)[12][13].

  • Sample Preparation: The purified Lipid A sample is dissolved in a chloroform:methanol mixture (e.g., 4:1, v/v).

  • Spotting: The sample solution is mixed with the matrix solution and spotted onto the MALDI target plate. For some matrices, a sandwich method (matrix/sample/matrix) can be employed[13].

  • Data Acquisition: Mass spectra are acquired in the negative-ion linear or reflectron mode. The resulting spectrum will show the molecular ion peaks corresponding to different Lipid A species, revealing the heterogeneity in acylation and phosphorylation.

Protocol: ESI-MS/MS for Structural Fragmentation Analysis

  • Sample Preparation: The lipid extract is dissolved in a solvent compatible with electrospray ionization, such as chloroform:methanol (1:1, v/v) with a small amount of ammonium acetate[14].

  • Infusion: The sample is infused into the mass spectrometer via a nano-electrospray source.

  • Data Acquisition: Full scan MS is performed to identify the precursor ions of interest. Tandem MS (MS/MS) is then performed on selected precursor ions to induce fragmentation.

  • Data Analysis: The fragmentation pattern provides detailed structural information, including the location of acyl chains and phosphate groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Protocol: Fatty Acid Methyl Ester (FAME) Analysis of Lipid A

  • Hydrolysis and Methylation: The purified Lipid A is hydrolyzed to release the constituent fatty acids. These fatty acids are then derivatized to their more volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • Extraction: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different FAMEs based on their volatility and interaction with the column's stationary phase. The MS provides mass spectra for each eluting peak, allowing for the identification and quantification of the individual fatty acids.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorylation Analysis

Protocol: ³¹P NMR of Lipid A

  • Sample Preparation: The purified lipid sample is dissolved in a suitable NMR solvent system, which often includes a mixture of chloroform, methanol, and a buffer containing a chelating agent to minimize line broadening from paramagnetic ions[15].

  • Data Acquisition: A one-dimensional ³¹P NMR spectrum is acquired. The chemical shifts of the phosphorus signals are indicative of their chemical environment (e.g., monophosphate vs. diphosphate)[16][17].

  • Data Analysis: The positions and integrals of the peaks in the ³¹P NMR spectrum provide information on the number and relative abundance of different phosphorylated species.

Signaling Pathways and Molecular Interactions

The profound difference in the biological activity of this compound and Lipid A stems from their distinct interactions with the TLR4/MD-2 receptor complex.

Lipid A-Induced TLR4 Signaling Pathway

Lipid A is a potent agonist of the TLR4 signaling pathway. The binding of Lipid A to the MD-2 co-receptor induces a conformational change that promotes the dimerization of the TLR4-MD-2 complex. This dimerization initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3, and ultimately the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[10][18].

LipidA_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid A Lipid A MD-2 MD-2 Lipid A->MD-2 Binds TLR4 TLR4 MD-2->TLR4 Complexes with TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer Induces MyD88 MyD88 TLR4_dimer->MyD88 Recruits TRIF TRIF TLR4_dimer->TRIF Recruits NF-kB NF-kB MyD88->NF-kB Activates IRF3 IRF3 TRIF->IRF3 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines Upregulates IRF3->Cytokines Upregulates

Caption: Agonistic signaling pathway of Lipid A via TLR4/MD-2.

This compound as a TLR4 Antagonist

In contrast to Lipid A, this compound and its synthetic analogs can act as TLR4 antagonists. Lacking the complete structural features of Lipid A, particularly the second glucosamine unit and the full complement of acyl chains, this compound can bind to the MD-2 pocket but fails to induce the conformational changes necessary for TLR4 dimerization and subsequent signal transduction. By occupying the binding site, it can competitively inhibit the binding of agonistic Lipid A, thereby preventing the initiation of the inflammatory cascade[19][20][21].

LipidX_Antagonism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MD-2 MD-2 This compound->MD-2 Binds Lipid A Lipid A Lipid A->MD-2 Blocked TLR4 TLR4 MD-2->TLR4 Complexes with No_Signal No Downstream Signaling

Caption: Antagonistic mechanism of this compound at the TLR4/MD-2 complex.

Conclusion

The structural disparities between this compound and Lipid A provide a compelling example of how subtle molecular modifications can lead to dramatically different biological outcomes. A thorough understanding of these differences, facilitated by the analytical techniques outlined in this guide, is crucial for advancing our knowledge of Gram-negative bacterial infections and for the rational design of novel immunomodulatory drugs. The continued investigation into the structure-activity relationships of these molecules holds significant promise for the development of new vaccine adjuvants, sepsis therapeutics, and tools to probe the intricacies of the innate immune system.

References

An In-depth Technical Guide to the Immunomodulatory Properties of Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid X, a monosaccharide precursor of the lipid A component of lipopolysaccharide (LPS), has emerged as a significant modulator of the innate immune response. Contrary to early reports that suggested immunostimulatory properties, extensive research has demonstrated that highly purified this compound functions as a potent and selective competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. This guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in harnessing the therapeutic potential of this compound for conditions driven by excessive TLR4 activation, such as sepsis and other inflammatory diseases.

Core Immunomodulatory Mechanism: Competitive Antagonism of TLR4

The primary immunomodulatory activity of this compound lies in its ability to act as a competitive inhibitor of LPS, the principal ligand for the TLR4 receptor complex. While structurally related to the immunostimulatory lipid A, this compound lacks the structural features required to induce a full agonistic response. Instead, it binds to the TLR4/MD-2 co-receptor complex, preventing the binding of LPS and subsequent downstream signaling.

Early studies reporting immunostimulatory effects of this compound have been largely attributed to contamination with minute quantities of N,O-acylated disaccharide-1-phosphate, a potent TLR4 agonist.[1][2] Purification of this compound, for example by Sephadex LH-20 chromatography, is therefore critical to isolate its true antagonistic activity.[2]

Signaling Pathway

This compound exerts its inhibitory effects by interfering with the initial steps of the TLR4 signaling cascade. The binding of LPS to the TLR4/MD-2 complex induces a conformational change that leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream pathways that culminate in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. By competitively binding to the TLR4/MD-2 complex, this compound prevents this initial activation step.

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates LipidX This compound LipidX->TLR4_MD2 Binds and Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRIF TRIF TLR4_MD2->TRIF Recruitment NFkB NF-κB MyD88->NFkB Activation TRIF->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Figure 1: this compound competitively antagonizes the TLR4 signaling pathway.

Quantitative Data on Immunomodulatory Effects

The antagonistic properties of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vitro Inhibition of LPS-Induced Responses
Cell TypeLPS-Induced ResponseThis compound Concentration% Inhibition / EffectReference
Murine Peritoneal MacrophagesTNF-α, IL-1, PGE2 secretion10 µg/mL (pure this compound)Virtually inactive (no induction)[2]
Human NeutrophilsSuperoxide anion release primingNot specifiedBlocked endotoxin-induced priming[2]
Human MonocytesProcoagulant activityNot specifiedBlocked endotoxin-induced expression[2]
In Vivo Protective Effects
Animal ModelChallengeThis compound Dose & RouteOutcomeReference
Galactosamine-sensitized MiceLethal endotoxemia (LPS)Prophylactic or simultaneous administrationProtection from lethality[2]
Neutropenic MiceLethal E. coli infection1 mg total, IV (with ticarcillin)Improved survival from 5% to 23% over 48h[3]
MiceLethal endotoxemia (LPS)Up to 2 x 10^6 µg/kgNot lethal, partial protection[1]

Detailed Experimental Protocols

The following protocols provide a framework for characterizing the immunomodulatory properties of this compound.

Purification of this compound using Sephadex LH-20 Chromatography

Contaminating immunostimulatory molecules can confound the assessment of this compound's true biological activity. This protocol outlines a method for its purification.

LipidX_Purification start Start: Crude Synthetic this compound dissolve Dissolve in Chloroform:Methanol (2:1) start->dissolve load Load onto Sephadex LH-20 Column dissolve->load elute Elute with Chloroform:Methanol (2:1) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, LAL assay) collect->analyze pool Pool Pure This compound Fractions analyze->pool dry Dry under Nitrogen Stream pool->dry end End: Purified this compound dry->end WesternBlot_Workflow start Start: Macrophage Culture treatment Treat with this compound and/or LPS start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-p65) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Bands detection->end

References

Methodological & Application

Application Notes and Protocols for the Purification of Lipid X Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid X, a monosaccharide precursor of Lipid A, plays a critical role in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. As the bioactive component of endotoxin, Lipid A is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). The purification of this compound is essential for a variety of research applications, including the study of LPS biosynthesis, the development of novel antibiotics targeting this pathway, and the investigation of its potential as a vaccine adjuvant or immunomodulator.

This document provides a detailed protocol for the purification of this compound from a total lipid extract of Escherichia coli using low-pressure column chromatography on silica gel. The methodology is based on normal-phase chromatography, which separates lipids based on the polarity of their head groups.

Signaling Pathway Context: Lipid A Biosynthesis

This compound is a key intermediate in the multi-step enzymatic pathway that produces Lipid A, the hydrophobic anchor of LPS. Understanding this pathway is crucial for contextualizing the importance of obtaining pure this compound for further study.

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_Acyl_GlcNAc UDP-3-O- (R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC Acetate Acyl_GlcNAc 3-O-(R-3-hydroxymyristoyl)- GlcNAc LpxC->Acyl_GlcNAc LpxD LpxD Acyl_GlcNAc->LpxD Acyl-ACP UDP_Acyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_Acyl_GlcN LpxH LpxH UDP_Acyl_GlcN->LpxH Lipid_X This compound (2,3-diacyl-GlcN-1-P) LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB + UDP-2,3-diacyl-GlcN Disaccharide Lipid A disaccharide LpxB->Disaccharide LpxK LpxK Disaccharide->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Late_Acyl Late Acyltransferases Lipid_IVA->Late_Acyl Kdo Kdo Transferases Late_Acyl->Kdo Lipid_A Lipid A Kdo->Lipid_A Purification_Workflow cluster_extraction Lipid Extraction cluster_chromatography Column Chromatography cluster_analysis Analysis start E. coli Cell Pellet extraction Single-Phase Extraction (Bligh-Dyer: Chloroform/Methanol/Water) start->extraction phase_sep Phase Separation (Addition of Chloroform & Water) extraction->phase_sep lower_phase Collect Lower Organic Phase phase_sep->lower_phase dry_down Evaporate Solvent lower_phase->dry_down total_lipids Crude Total Lipid Extract dry_down->total_lipids load_sample Dissolve Extract & Load onto Silica Gel Column total_lipids->load_sample elute_neutral Elution Step 1: Non-polar solvents (e.g., Chloroform) (Elutes neutral lipids) load_sample->elute_neutral elute_lipid_x Elution Step 2: Gradient of increasing polarity (e.g., Chloroform/Methanol) elute_neutral->elute_lipid_x collect_fractions Collect Fractions elute_lipid_x->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool Pool Pure Fractions tlc->pool final_product Pure this compound pool->final_product ms_analysis Confirm Identity & Purity (ESI-MS) final_product->ms_analysis

Application Note & Protocol: Analysis of Lipid X using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for the separation of lipids.[1][2][3] Its utility in analyzing complex lipid mixtures makes it an invaluable tool in various stages of research and drug development.[4][5][6] This document provides a detailed protocol for the analysis of Lipid X, a crucial bioactive lipid, using TLC. The protocol covers sample preparation, chromatographic separation, visualization, and quantification.

This compound and its analogues are significant molecules in biochemical and pharmacological research due to their roles in cellular signaling pathways. Accurate and efficient analysis of this compound is therefore critical for understanding its function and for the development of potential therapeutics.

Principle of Separation

TLC separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents).[1][3] For lipid analysis, silica gel is the most common stationary phase due to its polar nature.[1][3] As the mobile phase ascends the plate via capillary action, it carries the sample components with it.[1] Less polar lipids have a weaker interaction with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar lipids interact more strongly with the stationary phase and have lower Rf values.[1][7]

Experimental Protocols

Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 plates (glass or aluminum backing).

  • This compound Standard: High-purity this compound for use as a reference.

  • Solvents (HPLC grade):

    • Chloroform

    • Methanol

    • Water

    • Acetic Acid

    • Hexane

    • Diethyl ether

  • Sample Preparation:

    • Appropriate solvents for lipid extraction (e.g., chloroform/methanol mixture, 2:1 v/v).[8]

    • Nitrogen gas for drying.

  • Visualization Reagents:

    • Iodine crystals.[8]

    • Primuline spray (5 mg in 100 mL of 80:20 acetone/water).[2][9]

    • Phosphomolybdic acid solution (for charring).

    • Specific staining reagents if the structure of this compound contains particular functional groups (e.g., ninhydrin for primary amines).[8]

  • Equipment:

    • TLC developing tank with a lid.[8]

    • Filter paper.[1][10]

    • Micropipettes or capillary tubes for sample application.[1][8]

    • Fume hood.

    • Oven for plate activation.

    • UV lamp for visualization with primuline.

    • Densitometer for quantitative analysis (optional).

TLC Plate Preparation and Activation

For optimal separation, TLC plates should be activated to remove adsorbed water.

  • Place the silica gel TLC plates in an oven at 110-120°C for 1-2 hours.[8][11]

  • After activation, store the plates in a desiccator until use to prevent rehydration.[8]

Optional Plate Treatment: For separating certain classes of lipids, plates can be pre-treated. For instance, impregnating the plate with 0.15 M ammonium sulfate or 1.8% boric acid in ethanol can improve the resolution of polar lipids.[10][11]

Sample Preparation
  • Lipid Extraction: Extract lipids from the sample matrix using a suitable method such as a modified Folch or Bligh-Dyer extraction.[8]

  • Sample Concentration: Dry the extracted lipid sample under a gentle stream of nitrogen gas.

  • Resuspension: Re-dissolve the dried lipid pellet in a small, known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) to achieve a final concentration of 5-10%.[8] Store the sample under nitrogen at a low temperature to prevent degradation.[8]

  • Standard Preparation: Prepare a standard solution of this compound in the same solvent at a known concentration.

TLC Development
  • Chamber Equilibration: Line the TLC developing tank with filter paper to ensure saturation of the atmosphere with the mobile phase vapor.[1][10] Pour the chosen mobile phase into the tank to a depth of about 0.5-1 cm, ensuring the solvent level is below the origin line on the TLC plate.[2][12] Cover the tank and allow it to equilibrate for at least 30 minutes.[1]

  • Sample Application:

    • Using a pencil, gently draw a faint origin line about 1.5-2 cm from the bottom of the activated TLC plate.[3][11]

    • Using a micropipette or capillary tube, carefully spot a small volume (1-5 µL) of the sample and the this compound standard onto the origin line in separate lanes.[1][2] Ensure the spots are small and concentrated to achieve good separation.[13] Allow the solvent to evaporate completely between applications.[1]

  • Chromatogram Development:

    • Carefully place the spotted TLC plate into the equilibrated developing tank.[1] Ensure the plate is not touching the filter paper lining.

    • Replace the lid and allow the mobile phase to ascend the plate by capillary action.[1]

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the tank.[6][13]

    • Immediately mark the position of the solvent front with a pencil.[1][13]

  • Drying: Allow the plate to air dry completely in a fume hood.[8]

Selection of Mobile Phase (Solvent System)

The choice of the mobile phase is critical and depends on the polarity of this compound. Below are some commonly used solvent systems for lipid separation, which may need to be optimized for this compound.

Solvent System (v/v/v)Typical Application
Chloroform : Methanol : Water (65:25:4) General separation of phospholipids by headgroup polarity.[8][14]
Chloroform : Methanol : Acetic Acid : Water (65:43:3:2.5) Separation of phospholipids.[9]
Hexane : Diethyl Ether : Acetic Acid (80:20:1) Separation of neutral lipids.[8]
Petroleum Ether : Diethyl Ether : Acetic Acid (90:10:1) Separation of neutral lipids.[8]

Optimization may be required to achieve the best resolution for this compound.

Visualization of Separated Lipids

Several methods can be used to visualize the separated lipid spots.

  • Iodine Vapor: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The lipids will appear as brown or yellow spots as iodine reversibly adsorbs to the lipid molecules.[8] Mark the spots with a pencil as they will fade over time.[8] This method is non-destructive.

  • Primuline Spray: Lightly spray the plate with a 0.05% primuline solution in acetone/water (80:20 v/v).[9] View the plate under UV light (365 nm). Lipids will appear as fluorescent yellow spots.[2] This method is also non-destructive.

  • Phosphomolybdic Acid (PMA) Staining: Spray the plate with a 10% solution of PMA in ethanol. Heat the plate at 110-120°C for a few minutes. Lipids will appear as dark blue-green spots on a yellow-green background. This is a destructive method.

  • Specific Stains: If the chemical nature of this compound is known, specific stains can be used for identification (e.g., ninhydrin for aminophospholipids, which gives purple spots).[8]

Data Analysis and Quantification

Qualitative Analysis:

The primary method for qualitative identification is the comparison of the Retention Factor (Rf) value of the unknown spot with that of the this compound standard run on the same plate.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Analysis:

For quantitative analysis, several methods can be employed:

  • Densitometry: After visualization (e.g., by charring with PMA), the plate can be scanned with a densitometer. The intensity of the spots is proportional to the amount of lipid present. A calibration curve should be generated using different concentrations of the this compound standard.

  • Scraping and Elution:

    • After non-destructive visualization, the silica gel area corresponding to the this compound spot is carefully scraped from the plate.

    • The lipid is then eluted from the silica with an appropriate solvent (e.g., chloroform:methanol).

    • The eluted lipid can then be quantified by other techniques such as Gas Chromatography (GC) after derivatization, or by colorimetric assays.[15]

Data Presentation

Quantitative data should be recorded systematically. The following tables provide a template for organizing experimental results.

Table 1: Rf Values of this compound and Unknown Samples

LaneSample IDDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Calculated Rf Value
1This compound Standard
2Sample A
3Sample B
......

Table 2: Quantitative Analysis of this compound by Densitometry

Sample IDSpot Intensity (Arbitrary Units)Concentration (from Calibration Curve) (µg/mL)
This compound Std 1
This compound Std 2
This compound Std 3
Sample A
Sample B

Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis plate_prep TLC Plate Activation (110-120°C, 1-2h) spotting Sample Spotting on Origin Line plate_prep->spotting sample_prep Sample & Standard Preparation sample_prep->spotting chamber_prep Chamber Equilibration (30 min) development Chromatogram Development chamber_prep->development spotting->development drying Plate Drying development->drying visualization Visualization (Iodine, Primuline, etc.) drying->visualization qual_analysis Qualitative Analysis (Rf Calculation) visualization->qual_analysis quant_analysis Quantitative Analysis (Densitometry or Scraping) visualization->quant_analysis

Caption: Workflow for the analysis of this compound using Thin-Layer Chromatography.

Lipid Signaling Context: LXR Pathway

This compound can be involved in various signaling cascades. As an example of lipid-mediated signaling, the Liver X Receptor (LXR) pathway is a key regulator of cholesterol and fatty acid metabolism.[16][17]

LXR_Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Membrane Receptor Oxysterols Oxysterols (LXR Agonists) LXR LXR LXR_RXR_Complex LXR-RXR Heterodimer LXR->LXR_RXR_Complex LRE LXR Response Element (on DNA) RXR RXR RXR->LXR_RXR_Complex Oxysterols->LXR activates LXR_RXR_Complex->LRE binds to TargetGenes Target Gene Expression LRE->TargetGenes regulates Cholesterol_Efflux Cholesterol Efflux TargetGenes->Cholesterol_Efflux Fatty_Acid_Synth Fatty Acid Synthesis TargetGenes->Fatty_Acid_Synth Inflammation_Reg Inflammation Regulation TargetGenes->Inflammation_Reg

Caption: Simplified diagram of the Liver X Receptor (LXR) signaling pathway.

References

Application Notes and Protocols for the Identification of Lipid X by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid X is a crucial monosaccharide precursor in the biosynthesis of Lipid A, the bioactive component of lipopolysaccharide (LPS) or endotoxin found in the outer membrane of Gram-negative bacteria.[1][2] The accurate identification and quantification of this compound are of significant interest in the study of bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents that target the LPS biosynthetic pathway.[3] Mass spectrometry, with its high sensitivity and specificity, has become an indispensable tool for the structural elucidation and quantification of this compound.[4][5]

This document provides detailed application notes and experimental protocols for the identification and analysis of this compound using various mass spectrometry techniques.

Quantitative Data Summary

The following table summarizes key mass spectrometric data for the identification of this compound. The exact mass can vary slightly depending on the specific fatty acid composition, which can differ between bacterial species. The values provided are for the common di-acylated form of this compound found in E. coli, which consists of a glucosamine backbone with two (R)-3-hydroxymyristoyl chains.

ParameterValueReference
Molecular Formula C₃₄H₆₆NO₁₂P[6]
Monoisotopic Mass 711.4323 g/mol [6]
Precursor Ion (Negative Mode) [M-H]⁻[5]
m/z of [M-H]⁻ 710.425Calculated
Key Fragment Ions (Negative Mode MS/MS) Loss of one 3-hydroxymyristoyl chain[5]
Phosphate group-related fragments[5]
Glucosamine backbone fragments[5]

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis

This compound is a key intermediate in the Raetz pathway, the conserved biosynthetic route for Lipid A in most Gram-negative bacteria.[3] Understanding this pathway is crucial for identifying potential drug targets to inhibit endotoxin production.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc (R)-3-hydroxymyristoyl-ACP LpxC LpxC UDP_3_acyl_GlcNAc->LpxC deacetylation Acyl_GlcNAc 3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC->Acyl_GlcNAc LpxD LpxD Acyl_GlcNAc->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN (R)-3-hydroxymyristoyl-ACP LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH hydrolysis Lipid_X This compound (2,3-diacyl-GlcN-1-P) LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB + UDP-2,3-diacyl-GlcN Lipid_A_disaccharide Lipid A disaccharide LpxB->Lipid_A_disaccharide KdtA KdtA Lipid_A_disaccharide->KdtA + 2 Kdo Kdo2_Lipid_A Kdo₂-Lipid A KdtA->Kdo2_Lipid_A

The Raetz Pathway for Lipid A Biosynthesis.

Experimental Protocols

Extraction of this compound from Gram-Negative Bacteria

This protocol is adapted from established methods for LPS and Lipid A extraction and can be used to enrich for this compound.[7][8]

Materials:

  • Overnight culture of Gram-negative bacteria

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform, methanol (HPLC grade)

  • 0.1 M HCl

  • Teflon centrifuge tubes

  • Glass vials

  • Nitrogen gas stream or centrifugal evaporator

Procedure:

  • Cell Harvesting: Grow a culture of Gram-negative bacteria to the late logarithmic phase. Harvest the cells by centrifugation at 10,000 x g for 10 minutes.[7]

  • Washing: Wash the cell pellet with PBS to remove media components.[7]

  • Single-Phase Bligh-Dyer Extraction: Resuspend the cell pellet in a single-phase Bligh-Dyer mixture of chloroform:methanol:water (1:2:0.8, v/v/v) to lyse the cells and extract lipids.[7][8] Incubate at room temperature for at least 20 minutes with occasional vortexing.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).[8]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. The lower organic phase will contain the lipids, including this compound.

  • Lipid Recovery: Carefully collect the lower organic phase into a clean glass vial.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a centrifugal evaporator.

  • Storage: Store the dried lipid extract at -20°C until analysis.

LC-MS/MS Method for this compound Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific identification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source[9][10]

LC Conditions:

  • Column: A reversed-phase C18 column is commonly used for lipid separation.[9][11]

  • Mobile Phase A: Acetonitrile/water (60:40) with a suitable modifier such as 10 mM ammonium acetate or 0.1% formic acid.[11]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with the same modifier as Mobile Phase A.[11]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute lipids based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical columns.

  • Injection Volume: 5-10 µL of the reconstituted lipid extract.

MS/MS Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI) is preferred for the analysis of phosphorylated lipids like this compound.[5]

  • Full Scan (MS1): Acquire spectra in the m/z range of 100-1000 to detect the precursor ion of this compound ([M-H]⁻ at m/z ~710.4).

  • Tandem MS (MS2): Perform fragmentation of the precursor ion corresponding to this compound. Key fragmentation pathways to monitor include the neutral loss of the fatty acyl chains and characteristic fragments of the glucosamine-phosphate backbone.[12]

  • Data Analysis: Identify this compound based on its accurate mass, retention time, and the characteristic fragmentation pattern in the MS/MS spectrum.[13]

GC-MS Method for this compound Component Analysis

Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the monosaccharide and fatty acid components of this compound after hydrolysis and derivatization.[14][15][16]

Procedure:

  • Hydrolysis: Hydrolyze the dried lipid extract with an acid (e.g., 2 M HCl) to cleave the fatty acyl chains from the glucosamine backbone.

  • Extraction of Components: Extract the released fatty acids and the monosaccharide from the hydrolysate.

  • Derivatization:

    • Fatty Acids: Convert the fatty acids to their more volatile methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[15]

    • Monosaccharide: Convert the glucosamine to a volatile derivative, such as a TMS or alditol acetate derivative.[17][18]

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[16]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized components.

    • MS Detection: Acquire mass spectra in electron ionization (EI) mode. Identify the components by comparing their retention times and mass spectra to those of authentic standards and spectral libraries.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_lcms LC-MS/MS cluster_gcms GC-MS Bacteria Gram-Negative Bacteria Culture Harvest Cell Harvesting & Washing Bacteria->Harvest Extraction Lipid Extraction (Bligh-Dyer) Harvest->Extraction Dry Drying of Lipid Extract Extraction->Dry Reconstitution_LC Reconstitute in Solvent Dry->Reconstitution_LC Hydrolysis Acid Hydrolysis Dry->Hydrolysis LC_Separation Reversed-Phase LC Separation Reconstitution_LC->LC_Separation ESI_MSMS ESI-MS/MS (Negative Mode) LC_Separation->ESI_MSMS Data_Analysis_LC Data Analysis: Accurate Mass, RT, Fragmentation ESI_MSMS->Data_Analysis_LC Derivatization Derivatization of Components Hydrolysis->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_MS EI-MS GC_Separation->EI_MS Data_Analysis_GC Data Analysis: Retention Time, Mass Spectra EI_MS->Data_Analysis_GC

This compound Identification Workflow.

References

Developing In Vitro Assays for Lipid X Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid X, a monosaccharide precursor of Lipid A, is a critical molecule in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] As an immunomodulatory agent, this compound has garnered significant interest for its potential therapeutic applications, including its role as a vaccine adjuvant and its ability to protect against endotoxin-mediated shock.[1] Accurate and reproducible in vitro assays are essential for characterizing the biological activity of this compound and for the screening and development of novel therapeutics targeting its signaling pathways.

This document provides detailed application notes and protocols for three key in vitro assays to assess the activity of this compound: a Toll-like Receptor 4 (TLR4) activation assay, a cytokine release assay, and a cell viability assay.

Key In Vitro Assays for this compound Activity

The primary mechanism of action for this compound and its derivatives involves the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.[2][3] This activation triggers a downstream cascade leading to the production of pro-inflammatory cytokines. Therefore, the core assays for evaluating this compound activity focus on these events.

  • TLR4 Activation Assay: Directly measures the ability of this compound to activate the TLR4 receptor.

  • Cytokine Release Assay: Quantifies the production of downstream signaling molecules, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following cellular stimulation with this compound.

  • Cell Viability Assay: Assesses the cytotoxic potential of this compound on relevant cell types.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize representative quantitative data for the activity of molecules structurally and functionally related to this compound, such as synthetic Lipid A analogs. This data is intended to provide a comparative baseline for researchers developing assays for their specific this compound compounds.

Table 1: TLR4 Activation by a Synthetic Lipid A Analog in HEK-Blue™ hTLR4 Cells

Concentration (µM)NF-κB Activation (Fold Change over Control)
0.11.5 ± 0.2
14.2 ± 0.5
1012.8 ± 1.1
2515.3 ± 1.8

Data is representative and based on the activity of synthetic TLR4 agonists as reported in similar assay systems.[2]

Table 2: Pro-inflammatory Cytokine Release from Murine Macrophages (RAW 264.7) in Response to LPS Stimulation

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (Unstimulated)< 50< 30
LPS (100 ng/mL)11,390 ± 496850 ± 75
Lipid Analog (10 µM) + LPS (100 ng/mL)5,476 ± 209420 ± 50

This table illustrates the potential of a this compound analog to modulate LPS-induced cytokine release. Data is representative and based on published studies with similar compounds.[4][5][6]

Table 3: Effect of Lipid Nanoparticles on Macrophage Viability (MTT Assay)

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
17.595 ± 5
3585 ± 7
7073 ± 8

This table shows the cytotoxic effect of lipid-based nanoparticles on macrophages, providing a framework for assessing this compound cytotoxicity.[7]

Experimental Protocols

TLR4 Activation Assay Using HEK-Blue™ hTLR4 Reporter Cells

This protocol describes the use of a commercially available HEK-293 cell line engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • This compound solution (prepared in endotoxin-free water or appropriate solvent)

  • LPS (from E. coli O111:B4, positive control)

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Spectrophotometer (620-655 nm)

Protocol:

  • Cell Preparation:

    • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

    • On the day of the assay, wash cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

    • Resuspend cells in fresh, pre-warmed growth medium to a density of approximately 280,000 cells/mL.

  • Assay Procedure:

    • Add 20 µL of your this compound solution at various concentrations to the wells of a 96-well plate.

    • Include a positive control (e.g., 100 ng/mL LPS) and a negative control (vehicle).

    • Add 180 µL of the cell suspension (~50,000 cells) to each well.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Analysis:

    • Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.

    • Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the detection plate.

    • Incubate the detection plate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

    • Calculate the fold change in NF-κB activation relative to the vehicle control.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 released from murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) upon stimulation with this compound.

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • LPS (positive control)

  • 24-well cell culture plates

  • ELISA kits for mouse or human TNF-α and IL-6 (e.g., from R&D Systems or eBioscience)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 or PMA-differentiated THP-1 cells into 24-well plates at a density of 5 x 10^5 cells/well.

    • Allow cells to adhere overnight.

  • Cell Stimulation:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

    • Include a positive control (e.g., 100 ng/mL LPS) and a negative control (vehicle).

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate solution, and finally a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve from the standards and calculate the concentration of TNF-α and IL-6 in each sample.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2][3][8][9]

Materials:

  • Target cells (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • This compound solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Treatment:

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control. For a positive control for cytotoxicity, a compound like doxorubicin can be used.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals. It may be necessary to incubate for a few hours at 37°C for complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP Binds CD14 CD14 LBP->CD14 Presents to TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 Transfers to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates (degradation) NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Cytokines Cytokines Nucleus->Cytokines Gene Transcription

Caption: TLR4 signaling pathway initiated by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., HEK-Blue™ hTLR4, RAW 264.7) TLR4_Assay TLR4 Activation Assay (NF-κB Reporter) Cell_Culture->TLR4_Assay Cytokine_Assay Cytokine Release Assay (ELISA for TNF-α, IL-6) Cell_Culture->Cytokine_Assay Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay LipidX_Prep Prepare this compound solutions at various concentrations LipidX_Prep->TLR4_Assay LipidX_Prep->Cytokine_Assay LipidX_Prep->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence TLR4_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Data_Interpretation Calculate Fold Change, Concentrations, % Viability Data_Acquisition->Data_Interpretation Conclusion Determine this compound Activity Profile Data_Interpretation->Conclusion

Caption: General experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for Lipid X Stimulation of Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid X is a crucial biosynthetic precursor to Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. While much of the research has focused on Lipid A and LPS, this compound as a structurally related molecule, is of significant interest for its potential to modulate the innate immune system. It is recognized by the Toll-like receptor 4 (TLR4) complex, initiating a signaling cascade that leads to the activation of primary immune cells.[1][2][3] This document provides detailed protocols for the isolation and stimulation of primary immune cells with this compound, along with methods for assessing cellular responses. Given the limited direct research on this compound, this guide draws upon the extensive knowledge of Lipid A stimulation, with the understanding that this compound is expected to elicit similar, though potentially less potent, biological effects.

Data Presentation

The following tables summarize quantitative data relevant to the stimulation of primary immune cells with Lipid A, which can be used as a starting point for experiments with this compound.

Table 1: Recommended Concentration Ranges for Lipid A/Lipid X Stimulation

Cell TypeConcentration Range (ng/mL)Incubation Time (hours)
Macrophages10 - 10004 - 24
Dendritic Cells10 - 5006 - 48
Neutrophils100 - 20001 - 6

Note: The optimal concentration and incubation time should be determined empirically for each specific cell type and experimental endpoint.

Table 2: Typical Cytokine Profile in Response to Lipid A/Lipid X Stimulation

CytokineMacrophagesDendritic CellsNeutrophils
TNF-α++++++
IL-6+++++++
IL-1β+++++/-
IL-12p70++++-
IL-10++-
CXCL8 (IL-8)+++++++

Key: +++ (strong induction), ++ (moderate induction), + (weak induction), +/- (variable induction), - (no significant induction). Cytokine levels are typically measured by ELISA or multiplex assays.[4][5][6]

Signaling Pathway

This compound, like Lipid A, is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells. This interaction triggers a conformational change in TLR4, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is initiated after TLR4 endocytosis, leads to the activation of IRF3 and late-phase NF-κB, resulting in the production of type I interferons and other inflammatory mediators.[1][7]

LipidX_TLR4_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway cluster_nucleus Nucleus This compound This compound TLR4/MD-2 TLR4/MD-2 This compound->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 TRIF TRIF TLR4/MD-2->TRIF Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines MAPKs->Pro-inflammatory Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes and Differentiation into Macrophages or Dendritic Cells

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) (isolated from whole blood using Ficoll-Paque density gradient centrifugation)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Human M-CSF (for macrophages)

  • Human GM-CSF and IL-4 (for dendritic cells)

  • CD14 MicroBeads (for monocyte isolation)

  • MACS columns and magnet

Procedure:

  • Monocyte Isolation:

    • Resuspend PBMCs in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).

    • Add CD14 MicroBeads and incubate for 15 minutes at 4°C.

    • Wash cells and apply to a MACS column placed in a magnetic field.

    • Collect the unlabeled cells (flow-through) and then elute the magnetically labeled CD14+ monocytes.

  • Macrophage Differentiation:

    • Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF.

    • Incubate for 6-7 days, replacing the medium every 2-3 days.

  • Dendritic Cell Differentiation:

    • Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL human GM-CSF, and 20 ng/mL human IL-4.

    • Incubate for 5-7 days, replacing half of the medium with fresh supplemented medium every 2 days.

Protocol 2: Isolation of Primary Human Neutrophils

Materials:

  • Whole blood collected in heparin-containing tubes

  • Dextran solution

  • Ficoll-Paque

  • Red Blood Cell (RBC) Lysis Buffer

  • PBS

Procedure:

  • Mix whole blood with Dextran solution and allow erythrocytes to sediment for 30-45 minutes.

  • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque.

  • Centrifuge at 400 x g for 30 minutes at room temperature without brake.

  • Aspirate the upper layers, leaving the neutrophil/RBC pellet.

  • Resuspend the pellet and lyse the remaining RBCs using RBC Lysis Buffer.

  • Wash the neutrophil pellet with PBS and resuspend in culture medium for immediate use.

Protocol 3: this compound Stimulation and Assessment of Cell Activation

Materials:

  • Isolated primary immune cells (macrophages, dendritic cells, or neutrophils)

  • Complete culture medium

  • This compound (reconstituted according to manufacturer's instructions, typically in endotoxin-free water or DMSO)

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6)

  • Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-MHC-II)

  • RNA isolation kit and reagents for qPCR

  • Reagents for Western blotting (antibodies against phosphorylated forms of NF-κB, p38, etc.)

Procedure:

  • Cell Plating: Seed the isolated primary immune cells in appropriate culture plates at a suitable density. Allow macrophages and dendritic cells to adhere overnight.

  • This compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (e.g., medium with DMSO) should be included.

  • Stimulation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (see Table 1).

  • Data Collection and Analysis:

    • Cytokine Analysis (ELISA): Collect the culture supernatants and measure cytokine concentrations using specific ELISA kits according to the manufacturer's protocols.

    • Surface Marker Expression (Flow Cytometry): Harvest the cells, wash, and stain with fluorescently labeled antibodies against activation markers. Analyze the samples using a flow cytometer.

    • Gene Expression (qPCR): Lyse the cells, isolate total RNA, and perform reverse transcription to generate cDNA. Use qPCR to quantify the expression of target genes (e.g., TNF, IL6) relative to a housekeeping gene.

    • Signaling Pathway Activation (Western Blot): Lyse the cells at various time points post-stimulation, separate proteins by SDS-PAGE, and probe with antibodies specific for phosphorylated signaling proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on primary immune cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Blood Sample Blood Sample Cell Isolation Cell Isolation Blood Sample->Cell Isolation Cell Culture & Differentiation Cell Culture & Differentiation Cell Isolation->Cell Culture & Differentiation This compound Stimulation This compound Stimulation Cell Culture & Differentiation->this compound Stimulation Incubation Incubation This compound Stimulation->Incubation ELISA (Cytokines) ELISA (Cytokines) Incubation->ELISA (Cytokines) Flow Cytometry (Surface Markers) Flow Cytometry (Surface Markers) Incubation->Flow Cytometry (Surface Markers) qPCR (Gene Expression) qPCR (Gene Expression) Incubation->qPCR (Gene Expression) Western Blot (Signaling) Western Blot (Signaling) Incubation->Western Blot (Signaling) Data Analysis Data Analysis ELISA (Cytokines)->Data Analysis Flow Cytometry (Surface Markers)->Data Analysis qPCR (Gene Expression)->Data Analysis Western Blot (Signaling)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for studying this compound stimulation.

References

Application Notes and Protocols: Utilizing Lipid X in Cell-Based TLR4 Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of TLR4 signaling is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Lipid X, a monosaccharide precursor of Lipid A (the active component of LPS), and its synthetic analogs have been identified as potent antagonists of TLR4.[1] By competitively inhibiting the binding of LPS to the TLR4/MD-2 complex, this compound effectively blocks downstream signaling pathways, thereby attenuating the inflammatory response. These characteristics make this compound an invaluable tool for studying TLR4 signaling and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for the use of this compound in cell-based TLR4 signaling assays. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this TLR4 antagonist for investigating immune responses and screening potential drug candidates.

Principle of the Assay

The cell-based TLR4 signaling assay described here relies on the principle of competitive antagonism. Cells expressing TLR4 are first pre-incubated with this compound, which binds to the TLR4/MD-2 receptor complex without initiating a downstream signal. Subsequently, the cells are challenged with LPS. In the presence of an effective antagonist like this compound, the LPS-induced activation of TLR4 is inhibited, leading to a measurable reduction in the production of downstream signaling molecules and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The extent of this inhibition can be quantified to determine the potency of this compound or other test compounds.

Data Presentation

The inhibitory activity of this compound and its analogs on TLR4 signaling can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various this compound analogs in inhibiting LPS-induced TLR4 activation.

CompoundCell LineAssay ReadoutIC50 (µM)
This compound Analog FP13HEK293-Blue hTLR4SEAP Reporter~1
This compound Analog FP14HEK293-Blue hTLR4SEAP Reporter~1
This compound Analog FP15HEK293-Blue hTLR4SEAP Reporter~0.5
This compound Analog FP16HEK293-Blue hTLR4SEAP Reporter~2
This compound Analog FP17HEK293-Blue hTLR4SEAP Reporter>10

Data adapted from a study on novel carboxylate-based glycolipids as TLR4 antagonists.[2] The specific this compound analogs (FP13-17) are monosaccharide-based lipid A mimetics.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activation LipidX This compound (Antagonist) LipidX->TLR4_MD2 Inhibition MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Type1_IFN Type I Interferons IRF3->Type1_IFN Transcription

TLR4 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Macrophage Cell Line (e.g., THP-1) cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding lipidX_incubation 3. Pre-incubate with This compound (or vehicle) cell_seeding->lipidX_incubation lps_stimulation 4. Stimulate with LPS lipidX_incubation->lps_stimulation supernatant_collection 5. Collect supernatant lps_stimulation->supernatant_collection western_blot_prep 5a. Lyse cells lps_stimulation->western_blot_prep elisa 6. Measure Cytokine Levels (e.g., TNF-α) by ELISA supernatant_collection->elisa western_blot 6a. Western Blot for p-NF-κB/NF-κB western_blot_prep->western_blot

Experimental Workflow for TLR4 Signaling Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS): From E. coli O111:B4, stock solution prepared in sterile, endotoxin-free water.

  • Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 cells.

  • Phosphate-Buffered Saline (PBS): Sterile, endotoxin-free.

  • ELISA Kit: For quantification of the desired cytokine (e.g., human or mouse TNF-α).

  • Reagents for Western Blotting:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: Rabbit anti-phospho-NF-κB p65, Rabbit anti-NF-κB p65, and a loading control (e.g., anti-β-actin).

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Enhanced chemiluminescence (ECL) substrate.

Protocol 1: Inhibition of LPS-Induced Cytokine Production

This protocol details the steps to measure the inhibitory effect of this compound on LPS-induced TNF-α production using an ELISA.

  • Cell Culture and Seeding:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • For differentiation into macrophage-like cells, treat THP-1 cells with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with PBS and allow them to rest in fresh, PMA-free medium for 24 hours.

    • Harvest the cells and seed them in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • LPS Stimulation:

    • Prepare a 2X working solution of LPS in culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 100 µL of the LPS working solution to each well (except for the unstimulated control wells, to which 100 µL of medium is added).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time may need to be determined empirically.

  • Cytokine Measurement by ELISA:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: Analysis of NF-κB Activation by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit, a key event in TLR4 signaling.

  • Cell Culture, Seeding, and Treatment:

    • Follow steps 1-3 from Protocol 1, but perform the experiment in 6-well plates with a higher cell density (e.g., 1 x 10^6 cells/well).

  • Cell Lysis and Protein Quantification:

    • After the LPS stimulation period (a shorter time, e.g., 15-60 minutes, is often optimal for observing phosphorylation events), aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total NF-κB p65 and a loading control like β-actin.

Troubleshooting

IssuePossible CauseSolution
High background in ELISA Incomplete washing; Non-specific antibody bindingIncrease the number of wash steps; Ensure proper blocking.
No or weak signal in ELISA Inactive LPS; Insufficient incubation time; Cell viability issuesUse a fresh batch of LPS; Optimize the stimulation time; Check cell viability with a trypan blue exclusion assay.
High variability between replicates Inconsistent cell seeding; Pipetting errorsEnsure a homogenous cell suspension before seeding; Use calibrated pipettes and proper technique.
No or weak signal for p-NF-κB in Western Blot Suboptimal stimulation time; Inactive phosphatase inhibitorsPerform a time-course experiment to determine the peak of phosphorylation; Always add fresh inhibitors to the lysis buffer.
Multiple non-specific bands in Western Blot Primary antibody concentration too high; Insufficient blockingOptimize the primary antibody dilution; Increase blocking time or change blocking agent.

Conclusion

This compound is a powerful and specific antagonist of TLR4 signaling, making it an essential tool for immunology and drug discovery research. The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate TLR4-mediated inflammatory responses. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the efficacy of TLR4 antagonists and further elucidate the complex mechanisms of innate immunity.

References

Application Notes and Protocols for the Synthesis and Evaluation of Lipid X Analogs for Structure-Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid X, a monosaccharide precursor of the lipid A component of lipopolysaccharide (LPS), has emerged as a critical scaffold for the development of modulators of the Toll-like receptor 4 (TLR4) signaling pathway. The interaction of LPS with the TLR4/MD-2 complex on innate immune cells triggers a potent inflammatory response, which, if uncontrolled, can lead to severe sepsis and septic shock. Consequently, the development of TLR4 antagonists that can competitively inhibit LPS binding is a key therapeutic strategy.

This document provides detailed protocols for the synthesis of this compound analogs and their subsequent biological evaluation to determine their structure-activity relationships (SAR) as TLR4 antagonists. The methodologies described herein are intended to guide researchers in the rational design and development of novel immunomodulatory agents.

I. Synthesis of a this compound Analog

The following is a representative protocol for the synthesis of a C-glycosidic analog of this compound where the anomeric phosphate is replaced by a bioisosteric carboxymethyl group. This modification enhances the chemical stability of the analog while often retaining biological activity. The synthesis involves several key steps including the protection of functional groups, a Wittig reaction to form the C-glycoside, and subsequent acylation and deprotection.

Experimental Protocol: Synthesis of a C-Glycosidic this compound Analog

Materials:

  • Protected glucosamine derivative (e.g., with benzyl and isopropylidene protecting groups)

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Toluene, anhydrous

  • Sodium hydride (NaH)

  • Acyl chlorides (e.g., myristoyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Wittig Reaction:

    • Dissolve the protected glucosamine derivative in anhydrous toluene.

    • Add (carbethoxymethylene)triphenylphosphorane to the solution.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, evaporate the solvent under reduced pressure, and purify the resulting C-glycoside by silica gel column chromatography.

  • Acylation:

    • Dissolve the purified C-glycoside in anhydrous pyridine.

    • Cool the solution to 0°C and add the desired acyl chlorides (e.g., myristoyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the acylated product by silica gel column chromatography.

  • Deprotection:

    • Acidic Deprotection: Dissolve the acylated product in a mixture of TFA and water. Stir at room temperature until the isopropylidene groups are removed (monitor by TLC). Neutralize the reaction with sodium bicarbonate and extract the product.

    • Hydrogenolysis: Dissolve the product from the previous step in methanol and add Pd/C. Stir the mixture under a hydrogen atmosphere until the benzyl groups are removed (monitor by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Saponification:

    • Dissolve the fully deprotected product in a mixture of methanol and water.

    • Add lithium hydroxide and stir at room temperature until the ethyl ester is hydrolyzed to the carboxylic acid (monitor by LC-MS).

    • Neutralize the reaction with a mild acid (e.g., acetic acid) and purify the final this compound analog by preparative HPLC.

  • Characterization:

    • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Biological Evaluation of this compound Analogs

The biological activity of the synthesized this compound analogs is primarily assessed by their ability to antagonize the effects of LPS on the TLR4 signaling pathway. Key assays include measuring the inhibition of TLR4 activation in a reporter cell line and the suppression of pro-inflammatory cytokine production in immune cells.

Experimental Protocol: TLR4 Activation Assay

This assay utilizes HEK-Blue™ hTLR4 cells, which are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • DMEM, high glucose, with L-glutamine and sodium pyruvate

  • Fetal bovine serum (FBS), heat-inactivated

  • Penicillin-streptomycin solution

  • HEK-Blue™ Selection (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Synthesized this compound analogs

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Maintain HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and HEK-Blue™ Selection.

    • Culture cells at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Pre-incubate the cells with the this compound analogs for 2 hours.

    • Add LPS to the wells at a final concentration known to induce a submaximal response (e.g., 10 ng/mL).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Add HEK-Blue™ Detection medium to each well and incubate for 1-4 hours at 37°C.

    • Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of LPS-induced TLR4 activation for each concentration of the this compound analog.

    • Determine the IC₅₀ value (the concentration of the analog that causes 50% inhibition) by plotting the percentage of inhibition against the log of the analog concentration and fitting the data to a dose-response curve.

Experimental Protocol: TNF-α Induction Assay

This assay measures the ability of this compound analogs to inhibit LPS-induced production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line, such as THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Synthesized this compound analogs

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Assay Protocol:

    • Pre-incubate the differentiated THP-1 cells with serial dilutions of the this compound analogs for 2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-18 hours.

    • Collect the cell culture supernatants.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of LPS-induced TNF-α production for each concentration of the this compound analog.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the analog concentration.

III. Data Presentation: Structure-Activity Relationship of this compound Analogs

The quantitative data obtained from the biological assays should be summarized in a table to facilitate the analysis of the structure-activity relationship.

Analog IDR¹ Group (e.g., Acyl Chain)R² Group (e.g., Phosphate mimic)TLR4 Antagonism (IC₅₀, µM)[1]TNF-α Inhibition (IC₅₀, µM)
This compound(R)-3-hydroxytetradecanoylPhosphate> 10> 10
Analog 1(R)-3-tetradecanoyloxytetradecanoylPhosphate1.52.1
Analog 2(R)-3-dodecanoyloxydodecanoylPhosphate3.24.5
Analog 3(R)-3-decanoyloxytetradecanoylPhosphate0.81.2
Eritoran (E5564) Complex acylationDisaccharide, diphosphatePotent Antagonist High Inhibition
FP7Two C-14 fatty acid chainsDiphosphate0.46Not Reported

Note: The IC₅₀ values presented are hypothetical for illustrative purposes, except for those cited. Eritoran is a known potent antagonist, and specific IC₅₀ values can vary depending on the assay conditions.[1][2]

IV. Visualizations

TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS LipidX_Analog This compound Analog (Antagonist) LipidX_Analog->TLR4_MD2 competitively binds & inhibits MyD88 MyD88 TLR4_MD2->MyD88 Dimerization & Signal Transduction TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription

Caption: TLR4 signaling pathway initiated by LPS and inhibited by a this compound analog.

Experimental Workflow for SAR Studies of this compound Analogs

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis start Design of this compound Analogs synthesis Multi-step Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization tlr4_assay TLR4 Activation Assay (HEK-Blue™ hTLR4 cells) characterization->tlr4_assay cytokine_assay TNF-α Induction Assay (THP-1 cells) characterization->cytokine_assay ic50_tlr4 IC₅₀ Determination (TLR4 Antagonism) tlr4_assay->ic50_tlr4 ic50_tnfa IC₅₀ Determination (TNF-α Inhibition) cytokine_assay->ic50_tnfa sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_tlr4->sar_analysis ic50_tnfa->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for the synthesis and evaluation of this compound analogs.

References

Application Notes and Protocols: Measuring Lipid X-Induced Cytokine Production in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Lipid X

This compound is a monosaccharide glycolipid that serves as a biosynthetic precursor to Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. Structurally, this compound is an acylated glucosamine 1-phosphate. While Lipid A (particularly the hexa-acylated form from E. coli) is a potent activator of the innate immune system, this compound exhibits significantly different immunomodulatory properties. It is generally considered a weak agonist or, in some contexts, an antagonist of the Toll-like receptor 4 (TLR4) signaling complex, which is the primary sensor for LPS in mammals.[1][2][3] This makes this compound and its synthetic analogs valuable tools for dissecting the TLR4 signaling pathway and for the development of therapeutics aimed at modulating the inflammatory response, such as sepsis treatments or vaccine adjuvants.[4][5]

Mechanism of Action: TLR4 Signaling

The canonical activation of macrophages by Gram-negative bacteria is mediated by the recognition of LPS by the TLR4/MD-2 receptor complex on the cell surface. This binding event triggers a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of two primary signaling cascades:

  • MyD88-Dependent Pathway: This pathway rapidly activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), leading to the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][6]

  • TRIF-Dependent Pathway: This pathway is activated later and leads to the production of Type I interferons (IFNs) and other inflammatory mediators.

This compound interacts with this same TLR4/MD-2 complex. However, due to its simpler structure compared to mature Lipid A, its binding may fail to induce the optimal receptor dimerization required for strong downstream signaling.[6] This can result in a significantly attenuated cytokine response or, in the case of human TLR4, competitive inhibition of binding by more potent agonists like LPS.[3][7] Measuring the specific cytokine profile induced by this compound is therefore crucial for characterizing its precise biological activity.

This compound / TLR4 Signaling Pathway

TLR4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4/MD2 TLR4/MD-2 Complex This compound->TLR4/MD2 Binds MyD88 MyD88 TLR4/MD2->MyD88 Recruits TRIF TRIF TLR4/MD2->TRIF Weakly Recruits TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to IRF3->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription IFNs Type I IFN Genes Nucleus->IFNs Transcription Workflow cluster_prep Phase 1: Cell Preparation cluster_stim Phase 2: Stimulation cluster_assay Phase 3: Cytokine Quantification cluster_analysis Phase 4: Data Analysis culture 1. Culture Macrophages (e.g., RAW 264.7 or BMDM) harvest 2. Harvest & Count Cells culture->harvest seed 3. Seed Cells into Plates harvest->seed prepare_lipid 4. Prepare this compound & Controls seed->prepare_lipid stimulate 5. Add Stimulants to Cells & Incubate (4-24h) prepare_lipid->stimulate collect 6. Collect Supernatant stimulate->collect elisa 7. Perform ELISA collect->elisa read 8. Read Plate Absorbance elisa->read curve 9. Generate Standard Curve read->curve calculate 10. Calculate Cytokine Concentrations curve->calculate

References

Application of Lipid-Based Adjuvants in Vaccine Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following application notes and protocols detail the use of lipid-based adjuvants in vaccine research. While the initial query specified "Lipid X," this term does not correspond to a specific, publicly documented adjuvant. Therefore, this document focuses on well-characterized lipid-based adjuvants, such as Lipid A, its derivatives like Monophosphoryl Lipid A (MPLA), and lipid nanoparticles (LNPs), which are central to modern vaccine adjuvant research and likely represent the intended topic of interest.

Introduction

Lipid-based adjuvants are critical components in modern vaccine development, enhancing the immune response to antigens and enabling dose-sparing strategies.[1][2] These adjuvants can improve the magnitude and quality of the immune response, including promoting robust antibody production and T-cell mediated immunity.[2][3][4] Their mechanisms of action often involve the activation of innate immune pathways, leading to the production of cytokines and chemokines that shape the subsequent adaptive immune response.[5] This document provides an overview of the application of lipid-based adjuvants, with a focus on their mechanism of action, quantitative immunological data, and detailed experimental protocols for their evaluation.

Mechanism of Action: TLR4 Signaling Pathway

A primary mechanism by which lipid-based adjuvants like Lipid A and its derivative Monophosphoryl Lipid A (MPLA) exert their effects is through the activation of Toll-like receptor 4 (TLR4).[6][7][8][9][10][11] TLR4 is a pattern recognition receptor (PRR) expressed on the surface of innate immune cells, such as macrophages and dendritic cells.[7][8]

Upon administration, the lipid adjuvant binds to the TLR4/MD-2 complex on the cell surface.[8][12] This binding event triggers a conformational change in the TLR4 receptor, leading to the recruitment of intracellular adaptor proteins and the initiation of downstream signaling cascades.[8] Two major signaling pathways are activated: the MyD88-dependent pathway and the TRIF-dependent pathway.[6][8][13]

  • MyD88-Dependent Pathway: This pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6]

  • TRIF-Dependent Pathway: This pathway is responsible for the late phase of NF-κB activation and the production of type I interferons (IFN-α/β).[6][13]

The differential activation of these pathways can influence the nature of the resulting immune response. For instance, MPLA is considered a TRIF-biased agonist, which is thought to contribute to its lower toxicity profile compared to Lipid A while retaining strong adjuvant activity.[9][13]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway Lipid Adjuvant Lipid Adjuvant TLR4_MD2 TLR4/MD-2 Lipid Adjuvant->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_Activation_MyD88 NF-κB Activation (Early Phase) TRAF6->NFkB_Activation_MyD88 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation_MyD88->Proinflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 NFkB_Activation_TRIF NF-κB Activation (Late Phase) TRIF->NFkB_Activation_TRIF IRF3_Activation IRF3 Activation TRAF3->IRF3_Activation Type_I_IFN Type I Interferons (IFN-α/β) IRF3_Activation->Type_I_IFN

Caption: TLR4 Signaling Pathway Activated by Lipid Adjuvants.

Quantitative Data Summary

The efficacy of lipid-based adjuvants is quantified by measuring various immunological parameters. The following table summarizes representative data from studies evaluating these adjuvants.

Adjuvant FormulationAntigenModelKey FindingsReference
MPLA-adjuvanted nanoparticles Influenza Nucleoprotein-NeuraminidaseMiceSignificantly higher N1- or N2-specific binding antibody levels compared to nanoparticles without MPLA.[11]
Glucopyranosyl lipid adjuvant (GLA) Recombinant proteinMiceEnhanced immunogenicity of co-administered antigens, producing strong cell-mediated immunity and a Th1-type response.[5]
Liposomes with Lipid A RTS,S Malaria AntigenMiceDose-dependent enhancement of NANP-specific IgG antibody response compared to free RTS,S.[14]
Lipidoid-RNA nanoparticles Protein antigenMiceIncreased production of vaccine-specific IgG antibodies by 10^3 to 10^4-fold.[15]
Small molecule TLR4 agonist (NSF-951) Ovalbumin (OVA)MiceSignificantly enhanced OVA-specific IgG production and T-cell responses (increased IL-4 and IFN-γ).[16]

Experimental Protocols

In Vivo Immunization and Sample Collection

This protocol describes a general procedure for evaluating the adjuvant effect of a lipid-based formulation in a murine model.

Materials:

  • Test Adjuvant (e.g., this compound formulation)

  • Antigen solution

  • Sterile PBS

  • Syringes and needles (e.g., 27-gauge)

  • Mice (e.g., BALB/c or C57BL/6)

  • Blood collection supplies (e.g., microtainer tubes)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen with the lipid adjuvant at the desired concentration. A common method is to co-administer the antigen and adjuvant.[2]

  • Immunization:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Administer the vaccine formulation via the desired route (e.g., intramuscularly or subcutaneously). A typical injection volume is 50-100 µL.

    • Include control groups receiving antigen alone, adjuvant alone, and PBS.

  • Booster Immunizations: Administer one or more booster immunizations at specified intervals (e.g., 2-3 weeks apart) to enhance the immune response.[11][17]

  • Sample Collection:

    • Collect blood samples at various time points post-immunization (e.g., pre-bleed, and 2-3 weeks after each immunization) via submandibular or retro-orbital bleeding.[18]

    • Process the blood to separate serum and store at -20°C or -80°C for antibody analysis.

    • At the end of the study, euthanize the mice and harvest spleens for T-cell analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

ELISA is a standard method to quantify antigen-specific antibody titers in serum.[17]

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Antigen

  • Blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Diluted serum samples

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the ELISA plates with the antigen diluted in coating buffer (e.g., 1-5 µg/mL) and incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plates three times with wash buffer.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Development: Add the substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.

In Vitro Adjuvant Activity Assay

This assay evaluates the ability of a lipid adjuvant to stimulate innate immune cells to produce cytokines.

Materials:

  • Human or murine macrophage or dendritic cell line (e.g., THP-1, RAW 264.7) or primary cells (e.g., bone marrow-derived dendritic cells).

  • Cell culture medium

  • Lipid adjuvant formulation

  • LPS (as a positive control)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Stimulation: Treat the cells with different concentrations of the lipid adjuvant. Include a positive control (LPS) and a negative control (medium alone).

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_analysis Immunological Analysis cluster_invitro In Vitro Characterization Formulation Vaccine Formulation (Antigen + Adjuvant) Immunization Mouse Immunization (e.g., IM) Formulation->Immunization Booster Booster Dose(s) Immunization->Booster Sample_Collection Sample Collection (Serum, Spleen) Booster->Sample_Collection ELISA ELISA (Antibody Titer) Sample_Collection->ELISA Serum T_Cell_Assay T-Cell Assays (e.g., ELISpot, Flow Cytometry) Sample_Collection->T_Cell_Assay Spleen Cell_Culture Innate Immune Cell Culture Stimulation Adjuvant Stimulation Cell_Culture->Stimulation Cytokine_Assay Cytokine Measurement (e.g., ELISA) Stimulation->Cytokine_Assay

Caption: Experimental Workflow for Evaluating Lipid-Based Adjuvants.

Safety and Toxicity Profile

A critical aspect of adjuvant research is the safety and toxicity profile of the candidate molecules. While potent immune stimulation is desired, it must be balanced with an acceptable safety profile. Lipid A, the active component of lipopolysaccharide (LPS), is a powerful immune stimulator but is also associated with significant toxicity.[9] Derivatives like MPLA have been developed to reduce this toxicity while maintaining adjuvant activity.[9][11] The reduced toxicity of MPLA is attributed to its altered interaction with the TLR4 signaling complex, leading to a biased signaling output.[13]

Evaluation of safety and toxicity typically involves:

  • In vitro cytotoxicity assays: To assess the direct toxic effects of the adjuvant on cells.

  • In vivo toxicology studies: In animal models to evaluate local and systemic adverse effects, such as inflammation at the injection site, changes in body weight, and histopathological analysis of organs.

Conclusion

Lipid-based adjuvants, particularly those acting through TLR4, are a cornerstone of modern vaccine development. Their ability to potently stimulate the innate immune system leads to enhanced and durable adaptive immune responses. The continued development of novel lipid adjuvants with improved efficacy and safety profiles, such as synthetic small-molecule TLR4 agonists, holds great promise for the creation of next-generation vaccines against challenging infectious diseases and for therapeutic applications in cancer immunotherapy.[16] The protocols and information provided herein serve as a guide for researchers in the evaluation and application of these critical vaccine components.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lipid X Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Lipid X aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and how can I fix it?

A: Immediate cloudiness or precipitation upon dissolving this compound is often an indication that the concentration is above its critical micelle concentration (CMC) and that the environmental conditions are favoring aggregation.[1][2][3] this compound, being an amphipathic molecule, will self-assemble into aggregates when its concentration in an aqueous solution exceeds the CMC.[4] Several factors could be contributing to this:

  • High Concentration: You may be attempting to dissolve this compound at a concentration that is too high for the given aqueous environment.

  • Suboptimal pH: The pH of your solution can significantly impact the charge of this compound's headgroup, influencing its solubility and aggregation behavior.[5][6][7]

  • Inappropriate Buffer: The ionic strength and composition of your buffer can affect the electrostatic interactions between this compound molecules.[8]

  • Low Temperature: For some lipids, lower temperatures can promote aggregation.[9]

Troubleshooting Steps:

  • Reduce Concentration: Try preparing a more dilute solution of this compound.

  • Optimize pH: Adjust the pH of your buffer. For this compound, which has acidic phosphate groups, a pH above its pKa will ensure a negative charge, which can increase electrostatic repulsion between molecules and reduce aggregation.[8]

  • Buffer Selection: Use a buffer with a lower ionic strength to minimize charge screening effects. Consider using a zwitterionic buffer.

  • Gentle Warming: Gently warm the solution to see if the precipitate dissolves. However, be cautious as excessive heat can degrade the lipid.[10][11]

Q2: My this compound solution is clear initially but becomes cloudy over time. What causes this delayed aggregation?

A: Delayed aggregation suggests that while the initial conditions were suitable for dissolution, changes over time are promoting the formation of larger aggregates. This can be due to:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the preparation temperature can lead to decreased solubility and subsequent aggregation.[9]

  • pH Shift: The pH of the solution may have changed over time, for example, due to absorption of atmospheric CO2.

  • Solvent Evaporation: If not stored in a tightly sealed container, solvent evaporation can increase the this compound concentration above its stability threshold.

  • Contaminants: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can bridge the negatively charged phosphate groups of this compound, leading to aggregation.[8]

Troubleshooting Steps:

  • Stable Storage Temperature: Store your this compound solution at a constant, appropriate temperature. Avoid freeze-thaw cycles unless validated for your formulation.[12]

  • Sealed Containers: Use tightly sealed containers to prevent solvent evaporation.

  • High-Purity Water and Buffers: Use high-purity, deionized water and ensure your buffer components are free of contaminating ions.

  • Chelating Agents: If cation contamination is suspected, consider adding a small amount of a chelating agent like EDTA.[8]

Q3: How can I characterize the aggregation state of my this compound solution?

A: Several techniques can be used to determine the size and distribution of this compound aggregates:

  • Dynamic Light Scattering (DLS): This is a common and rapid technique to measure the hydrodynamic radius of particles in a solution, providing information on the average size and polydispersity of aggregates.[13][14][15][16][17]

  • Nanoparticle Tracking Analysis (NTA): NTA provides higher resolution size distributions and particle concentrations compared to DLS, especially for polydisperse samples.[18][19][20][21][22]

  • Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the morphology and size of individual this compound aggregates.[23][24][25][26][27] Cryo-TEM is particularly useful for observing the structures in a near-native state.[24][25]

Troubleshooting Guide: Systematic Approach to Resolving this compound Aggregation

If you are experiencing issues with this compound aggregation, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for this compound Aggregation

G start Start: this compound Aggregation Observed check_concentration Is this compound concentration above the expected CMC? start->check_concentration reduce_concentration Reduce this compound Concentration check_concentration->reduce_concentration Yes check_ph Is the solution pH optimal? check_concentration->check_ph No reduce_concentration->check_ph adjust_ph Adjust pH (e.g., to 7.4-8.5) check_ph->adjust_ph No check_buffer Is the buffer composition appropriate? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Change buffer (e.g., lower ionic strength) check_buffer->change_buffer No check_temperature Is the temperature appropriate? check_buffer->check_temperature Yes change_buffer->check_temperature adjust_temperature Adjust Temperature (e.g., gentle warming) check_temperature->adjust_temperature No check_storage Are storage conditions correct? check_temperature->check_storage Yes adjust_temperature->check_storage improve_storage Improve Storage (e.g., sealed vial, constant T) check_storage->improve_storage No characterize Characterize Aggregates (DLS, NTA, TEM) check_storage->characterize Yes improve_storage->characterize end Problem Resolved characterize->end G cluster_conditions Influencing Factors cluster_process Aggregation Process High Concentration High Concentration micelles Micelle Formation (>CMC) High Concentration->micelles Suboptimal pH Suboptimal pH aggregates Large Aggregates Suboptimal pH->aggregates High Ionic Strength High Ionic Strength High Ionic Strength->aggregates Low Temperature Low Temperature Low Temperature->aggregates monomers This compound Monomers monomers->micelles Self-Assembly micelles->aggregates Fusion / Growth precipitation Precipitation aggregates->precipitation

References

Technical Support Center: Optimizing Lipid X Solubility for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solubility of Lipid X in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture assays?

A1: The choice of solvent depends on the physicochemical properties of your specific this compound. However, for many hydrophobic lipids used in cell culture, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[1][2][3][4] It is crucial to use a minimal amount of DMSO to create a concentrated stock solution, which is then further diluted in the cell culture medium to achieve the final desired concentration of this compound.[1] Ethanol can also be an alternative for some lipids.[3][5]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies significantly between different cell lines, with primary cells generally being more sensitive.[1] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced artifacts and cytotoxicity.[6][7][8][9] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxic effects.[1][10] It is always recommended to perform a dose-response curve with your specific cell line to determine the no-effect concentration of DMSO.[6]

Q3: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause and how can I prevent it?

A3: Precipitation of hydrophobic compounds like this compound in aqueous cell culture medium is a common issue.[11][12][13] The primary cause is exceeding the solubility limit of this compound in the final medium. Several factors can contribute to this:

  • High Final Concentration of this compound: The desired concentration of this compound may be too high for the medium to support.

  • Improper Mixing Technique: Adding the this compound stock solution too quickly or without sufficient agitation can lead to localized high concentrations and precipitation.[13]

  • Media Composition: Components in the media, such as proteins in fetal bovine serum (FBS) and salts, can interact with this compound and reduce its solubility.[13]

  • Temperature: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.[13]

To prevent precipitation, consider the following troubleshooting steps:

  • Optimize Stock Solution and Dilution: Prepare a higher concentration stock of this compound in DMSO and use a smaller volume to achieve the final concentration in the medium.

  • Stepwise Dilution: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[1][13]

  • Use of a Carrier: For some lipids, using a carrier molecule like fatty acid-free Bovine Serum Albumin (BSA) can enhance solubility.[12]

  • Sonication: Brief sonication of the final solution can sometimes help to dissolve small precipitates.[1]

Q4: Can I use detergents to improve the solubility of this compound?

A4: Yes, detergents can be used to solubilize lipids and membrane proteins.[14][15][16] They work by forming micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in the aqueous medium.[14][15][17] However, it is critical to choose a non-denaturing detergent and use it at a concentration above its critical micelle concentration (CMC) but below a level that would be cytotoxic to your cells.[16][17] Commonly used detergents in cell biology include Triton™ X-100 and Tween® 20.[18] It is essential to perform a toxicity assessment of the chosen detergent on your specific cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates immediately upon addition to media. Final concentration is too high.Perform a dose-response experiment to determine the optimal working concentration.
Improper mixing.Add the stock solution dropwise to pre-warmed media while gently vortexing.[1][13]
Stock solution is not fully dissolved.Ensure your this compound is completely dissolved in the solvent before adding it to the medium. Sonication of the stock may help.[1]
Cells show signs of stress or death after treatment. Solvent (e.g., DMSO) toxicity.Reduce the final solvent concentration to below 0.1%.[6][7][8][9] Always include a vehicle-only control in your experiments.[6]
This compound itself is cytotoxic at the tested concentration.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound.
Inconsistent results between experiments. Variability in stock solution preparation.Prepare a large batch of the this compound stock solution and aliquot it for single use to ensure consistency.
Precipitation of this compound over time in the incubator.Prepare fresh this compound-containing medium for each experiment and use it immediately.
Interaction with media components.Consider using a serum-free medium for the duration of the treatment if your cells can tolerate it.

Quantitative Data Summary

Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture

Solvent Generally Safe Concentration Concentration Tolerated by Some Cell Lines Potential for Cytotoxicity
DMSO < 0.1% (v/v)[6][7][8][9]0.5% - 1% (v/v)[1][6]> 1% (v/v)[1]
Ethanol < 0.5% (v/v)[2][3]Up to 1% (v/v)> 1% (v/v)[3]
Acetone < 0.5% (v/v)[2][3]Up to 1% (v/v)> 1% (v/v)[3]

Note: These are general guidelines. The optimal and maximum tolerable concentrations should be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, brief sonication in a water bath sonicator can be used to aid dissolution.[1]

  • Sterilization: While DMSO is generally sterile, if there are concerns, the stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing this compound Working Solution in Cell Culture Medium

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains within the non-toxic range for your cells.

  • Dilution: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.[1][13]

  • Final Mix: Continue to mix gently for a few seconds to ensure a homogenous solution.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately to treat your cells. Do not store the diluted solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (High Concentration Stock) weigh->dissolve dilute Dilute Stock into Medium (Dropwise with mixing) dissolve->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute treat Treat Cells dilute->treat assay Perform Cell-Based Assay treat->assay data Data Analysis assay->data

Caption: Workflow for Preparing and Using this compound in Cell Culture.

LXR_pathway cluster_cell Cell LipidX This compound (LXR Agonist) LXR LXR LipidX->LXR binds LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (DNA Response Element) LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->TargetGenes activates CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux Lipogenesis Increased Lipogenesis TargetGenes->Lipogenesis

Caption: Simplified LXR Signaling Pathway Activated by this compound.

References

Technical Support Center: Synthetic Lipid X Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Lipid X.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthetic this compound preparation?

A1: Synthetic this compound preparations can contain several types of impurities arising from the synthesis and purification processes. These can include:

  • Residual starting materials and reagents: Unreacted precursors from the multi-step synthesis.

  • Byproducts of synthesis: Molecules formed through side reactions during the synthesis process.

  • Degradation products: this compound can degrade over time, primarily through hydrolysis of its ester-linked fatty acid chains, leading to the formation of lyso-Lipid X and free fatty acids.[1] Oxidation of the fatty acid chains is another potential degradation pathway.[2]

  • Isomers: The synthesis may produce stereoisomers or regioisomers of this compound that are difficult to separate.

  • Residual solvents: Trace amounts of solvents used during synthesis and purification may remain in the final product.

Q2: I see an unexpected peak in my HPLC/LC-MS analysis of this compound. What could it be?

A2: An unexpected peak could be one of the common impurities listed above. To identify the peak, consider the following:

  • Hydrolysis Products: If the unexpected peak has a higher polarity (earlier retention time in reverse-phase HPLC) than this compound, it could be a hydrolysis product like lyso-Lipid X (this compound with one fatty acid chain removed) or a free fatty acid.[1][3]

  • Oxidation Products: Oxidized lipids can also appear as separate peaks.[2]

  • Starting Materials: Compare the retention time of the unknown peak with the retention times of the starting materials used in the final steps of the synthesis.

  • Mass Spectrometry (MS) Analysis: Utilize high-resolution mass spectrometry to obtain an accurate mass of the impurity, which can help in elucidating its structure.[4][5] Fragmentation analysis (MS/MS) can provide further structural information.[6]

Q3: My this compound preparation is showing reduced biological activity in my experiments. Could impurities be the cause?

A3: Yes, impurities can significantly impact the biological activity of this compound.

  • Inactive Isomers: Different stereoisomers of this compound may have varying biological activities. The presence of inactive isomers will reduce the overall potency of the preparation.

  • Degradation Products: Hydrolysis or oxidation of this compound can lead to a loss of its biological function.

  • Inhibitory Byproducts: Some synthesis byproducts may act as inhibitors or antagonists in your biological assay, counteracting the effect of this compound.

It is crucial to use highly pure this compound for biological experiments to ensure that the observed effects are attributable to the compound itself.

Q4: How should I store my synthetic this compound to minimize degradation?

A4: To minimize degradation, synthetic this compound should be stored as a dry powder at -20°C or lower. If it is in solution, it should be stored in an appropriate organic solvent (e.g., chloroform/methanol) at low temperatures. Avoid repeated freeze-thaw cycles. The rate of hydrolysis is temperature-dependent, with significantly less degradation occurring at lower temperatures.[1]

Troubleshooting Guides

Problem: Poor Solubility of this compound
  • Possible Cause: Aggregation of the lipid molecules.

  • Troubleshooting Steps:

    • Sonication: Use a bath or probe sonicator to aid in the dissolution of the lipid.

    • Solvent Choice: Ensure you are using an appropriate solvent system. A mixture of chloroform and methanol is commonly used for initial dissolution.[5]

    • Gentle Warming: Briefly warming the solution may help, but be cautious as excessive heat can accelerate degradation.[1]

Problem: Inconsistent Results in Biological Assays
  • Possible Cause: Variability in the purity of different batches of this compound.

  • Troubleshooting Steps:

    • Purity Assessment: Analyze each batch of this compound by HPLC or LC-MS to confirm its purity before use.

    • Quantitative Analysis: Quantify the concentration of this compound accurately, for example, by using a charged aerosol detector (CAD) which provides a more uniform response for lipids compared to UV detectors.[3][4]

    • Standardization: Use a well-characterized reference standard of this compound in your assays for comparison.

Experimental Protocols

Protocol 1: Purity Analysis of Synthetic this compound by HPLC-MS

This protocol outlines a general method for assessing the purity of a synthetic this compound preparation.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthetic this compound powder.

    • Dissolve the powder in a suitable solvent mixture (e.g., Chloroform:Methanol 2:1 v/v) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Scan Range: m/z 150-2000.

    • Data Acquisition: Full scan mode for initial analysis. For targeted impurity analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6]

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

    • Use the high-resolution mass data to identify potential impurities by comparing the measured m/z with the theoretical masses of expected byproducts and degradation products.

Data Presentation

Table 1: Common Impurities in Synthetic Lipid Preparations and their Detection

Impurity TypePotential IdentityTypical Analytical MethodKey Observations
Degradation Products Lyso-Lipid X, Free Fatty AcidsHPLC-MS, TLCMore polar than the parent compound (earlier elution in RP-HPLC).[1][3]
Oxidized this compoundHPLC-MSChange in mass corresponding to the addition of oxygen atoms.[2]
Synthesis-Related Unreacted Starting MaterialsHPLC-MS, NMRMatch retention time and mass to known starting materials.
ByproductsHPLC-MS/MS, NMRStructure elucidation required through fragmentation and spectroscopic analysis.[6]
Physical Impurities Residual SolventsGas Chromatography (GC), NMRDetected by specific analytical techniques for volatile compounds.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation prep1 Dissolve this compound in Organic Solvent prep2 Dilute to Working Concentration prep1->prep2 hplc Reverse-Phase HPLC Separation prep2->hplc Inject Sample ms High-Resolution Mass Spectrometry (MS) hplc->ms ms2 Tandem MS (MS/MS) for Structure Elucidation ms->ms2 data1 Purity Calculation from Chromatogram ms->data1 data2 Impurity Identification via Accurate Mass ms->data2 data3 Structural Confirmation of Impurities ms2->data3 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene Inflammatory Gene Expression NFkB->Gene Translocates to Nucleus LipidX This compound (Antagonist) LipidX->TLR4 Inhibits LPS LPS (Agonist) LPS->TLR4 Activates

References

Technical Support Center: Purity and Stability of Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and stability of Lipid X.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a new batch of this compound?

A1: The primary methods for determining the purity of this compound involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is widely used for quantitative analysis of lipid classes.[1][2][3] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of purity and can help identify the presence of different lipid classes.[4][5][6] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[7][8][9][10]

Q2: What are the common impurities I should look for in synthetic this compound?

A2: Common impurities in synthetic lipids can include residual solvents, starting materials, intermediates from the synthesis process, and side-products. The quality of raw materials used in the synthesis of lipids can directly impact the impurity profile of the final product.[11] Depending on the structure of this compound, you might also find isomers (cis/trans, stereoisomers) or related lipids with different fatty acid chain lengths. Degradation products such as lysolipids or oxidized lipids can also be present.

Q3: How can I assess the stability of my this compound sample?

A3: Stability assessment involves subjecting the lipid to various conditions over time and monitoring for degradation. This is often done through "forced degradation" or "stress testing" studies where the lipid is exposed to heat, light, humidity, and extreme pH to predict its degradation pathways.[12][13][14] The degradation products are then analyzed using techniques like HPLC and MS to identify and quantify them.[15] Long-term stability studies under recommended storage conditions are also crucial.[16]

Q4: What are the main degradation pathways for lipids like this compound?

A4: The two primary degradation pathways for lipids are hydrolysis and oxidation.[17][18] Hydrolysis involves the cleavage of ester bonds, which can be catalyzed by acids, bases, or enzymes, leading to the formation of free fatty acids and lysolipids.[17][19] Oxidation, or lipid peroxidation, is a free-radical chain reaction that occurs in unsaturated fatty acid chains, leading to the formation of hydroperoxides, aldehydes, and other reactive species.[20][21][22]

Q5: How should I store my this compound to ensure its stability?

A5: To minimize degradation, this compound should be stored at low temperatures, typically -20°C or -80°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[17] It is also advisable to protect the lipid from light. For lipids in solution, using a non-aqueous, aprotic solvent can help prevent hydrolysis. The stability of lipids can be significantly affected by storage conditions and freeze-thaw cycles.[17][23]

Troubleshooting Guides

Purity Assessment Issues
Problem Possible Cause Suggested Solution
Unexpected spots on TLC plate Sample overloading; Contaminated solvent or glassware; Sample degradation.Optimize the amount of sample spotted. Use high-purity solvents and clean glassware. Re-analyze a fresh sample.
Multiple peaks in HPLC chromatogram Presence of impurities or isomers; Sample degradation; Inappropriate column or mobile phase.Use a high-resolution column. Optimize the mobile phase gradient. Analyze by LC-MS to identify the peaks.[24][25]
Mass spectrometry data shows unexpected masses Presence of adducts (e.g., sodium, potassium); Fragmentation of the parent ion; Contamination.Analyze the isotopic pattern to confirm the molecular formula. Use a soft ionization technique to minimize fragmentation.[26] Ensure the MS system is clean.
NMR spectrum is complex and difficult to interpret Presence of impurities; Poor sample shimming; Inappropriate solvent.Purify the sample using chromatography. Optimize the shimming of the NMR spectrometer. Use a deuterated solvent appropriate for lipids.[8][27]
Stability Assessment Issues
Problem Possible Cause Suggested Solution
Rapid degradation of this compound observed Inappropriate storage conditions (temperature, light, oxygen exposure); Presence of catalysts (e.g., metal ions).Store at a lower temperature under an inert atmosphere and protected from light. Use chelating agents like EDTA to sequester metal ions.[17]
Inconsistent results in stability studies Variability in sample handling and storage; Inconsistent stress conditions; Analytical method not validated.Standardize sample preparation and storage protocols.[17] Ensure stress conditions are well-controlled and reproducible. Validate the analytical method for stability indicating properties.[13]
Formation of unknown degradation products Complex degradation pathway; Interaction with formulation components.Use LC-MS/MS or high-resolution MS to elucidate the structure of the unknown products.[7] Conduct compatibility studies with other formulation components.
Difficulty in quantifying degradation products Low concentration of degradants; Lack of reference standards; Co-elution with the main peak in HPLC.Use a more sensitive detector (e.g., MS, Charged Aerosol Detector).[1] Synthesize or isolate the degradation products to use as reference standards. Optimize the chromatographic method for better resolution.[15]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation : Use silica gel 60 F254 TLC plates. Activate the plate by heating at 110°C for 30 minutes.[28]

  • Sample Preparation : Dissolve this compound in an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) to a concentration of 1-5 mg/mL.

  • Spotting : Apply 1-5 µL of the sample solution to the origin line of the TLC plate using a capillary tube.[29]

  • Development : Place the plate in a developing chamber containing a suitable mobile phase (e.g., chloroform/methanol/water 65:25:4, v/v/v for polar lipids or hexane/diethyl ether/acetic acid 80:20:1, v/v/v for neutral lipids).[6][28] Allow the solvent front to migrate up the plate.

  • Visualization : After development, dry the plate and visualize the spots under UV light (if the lipid is UV active) or by staining with a suitable reagent (e.g., iodine vapor, phosphomolybdic acid, or a specific stain for the lipid class).[4][28][29]

  • Interpretation : A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. Calculate the Retention Factor (Rf) for each spot.

Protocol 2: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
  • System : An HPLC system equipped with a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is recommended as many lipids lack a UV chromophore.[1]

  • Column : A reversed-phase C8 or C18 column is commonly used for lipid analysis.[2][3]

  • Mobile Phase : A gradient of two or more solvents is typically used. For example, a gradient of water, methanol, and isopropanol with a small amount of an additive like formic acid or triethylamine.[3][15]

  • Sample Preparation : Dissolve the this compound sample in the initial mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Injection : Inject a defined volume (e.g., 10-20 µL) of the sample onto the column.

  • Data Analysis : For purity assessment, integrate the area of all peaks in the chromatogram. The purity can be expressed as the percentage of the main peak area relative to the total peak area. For stability studies, compare the chromatogram of the stressed sample to that of a control sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Protocol 3: Forced Degradation Study
  • Objective : To understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[13][14]

  • Stress Conditions :

    • Acid Hydrolysis : Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis : Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation : Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress : Store the solid this compound or a solution of it at an elevated temperature (e.g., 60-80°C).

    • Photostability : Expose the this compound sample to light of a specified wavelength and intensity.

  • Sample Analysis : At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method like HPLC-MS to identify and quantify the degradation products.

  • Data Evaluation : Determine the rate of degradation under each stress condition and identify the major degradation products. This information is crucial for developing stable formulations and setting appropriate storage conditions.

Visualizations

experimental_workflow cluster_purity Purity Assessment cluster_stability Stability Assessment LipidX_Sample This compound Sample TLC Thin-Layer Chromatography LipidX_Sample->TLC Qualitative Screen HPLC High-Performance Liquid Chromatography LipidX_Sample->HPLC Quantitative Analysis MS Mass Spectrometry LipidX_Sample->MS Structural ID NMR NMR Spectroscopy LipidX_Sample->NMR Structural Confirmation Forced_Degradation Forced Degradation (Heat, Light, pH, Oxidation) LipidX_Sample->Forced_Degradation Stability_HPLC Stability-Indicating HPLC-MS Forced_Degradation->Stability_HPLC Degradation_Products Identify Degradation Products Stability_HPLC->Degradation_Products troubleshooting_logic start Unexpected Peak/Spot in Purity Test check_contamination Check for Contamination (Solvents, Glassware) start->check_contamination optimize_method Optimize Analytical Method (e.g., HPLC gradient, TLC mobile phase) start->optimize_method check_degradation Analyze Fresh Sample to Check for Degradation start->check_degradation identify_peak Use MS/NMR to Identify Unknown check_contamination->identify_peak If clean optimize_method->identify_peak If persists check_degradation->identify_peak If persists impurity_confirmed Impurity Confirmed identify_peak->impurity_confirmed

References

Technical Support Center: Storage and Handling of Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Lipid X during storage. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and integrity of your samples for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound, like other lipids, is primarily caused by two chemical processes: hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: This is the breakdown of the lipid structure by reaction with water. Storing this compound in aqueous solutions for extended periods can lead to the cleavage of ester bonds.[1]

  • Oxidation: Unsaturated fatty acid components of lipids are susceptible to oxidation, a reaction with oxygen that can be accelerated by exposure to light, heat, and the presence of metal ions.[4][5] This can lead to the formation of hydroperoxides, which can further break down into secondary products like aldehydes and ketones.[5]

  • Enzymatic Degradation: If samples are not handled properly, enzymes like lipases and phospholipases can be introduced, which will enzymatically degrade the lipid.[4][6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining the stability of this compound. The recommended conditions depend on the form of this compound (powder or solution) and the intended duration of storage.

Summary of Recommended Storage Conditions for this compound
FormSolventStorage TemperatureDuration
PowderN/A-20°CUp to 2 years[7]
SolutionDMSO4°CUp to 2 weeks[7]
SolutionDMSO-80°CUp to 6 months[7]

For general lipids, it is also recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.[2]

Troubleshooting Guide

Problem 1: I observe unexpected or inconsistent results in my experiments using stored this compound.

  • Possible Cause: Your this compound may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your this compound has been stored according to the recommended temperature and duration as outlined in the table above.

    • Check for Contamination: Ensure your sample has not been contaminated with water, which can cause hydrolysis, or exposed to light and air, which can accelerate oxidation.[1][4]

    • Assess Purity: If you suspect degradation, you may need to re-evaluate the purity of your this compound sample using analytical techniques. See the Experimental Protocols section for details on how to perform Thin-Layer Chromatography (TLC) as a quick purity check.

    • Use a Fresh Aliquot: If you have been using a stock solution that has been stored for a while, consider preparing a fresh solution from a powdered sample that has been stored at -20°C.

Problem 2: My powdered this compound appears clumpy or has changed in appearance.

  • Possible Cause: The powdered this compound may have absorbed moisture from the air. Lipids can be hygroscopic, and moisture absorption can lead to hydrolysis.[1][3]

  • Troubleshooting Steps:

    • Proper Handling: When using powdered this compound, always allow the container to warm to room temperature before opening.[1][3] This prevents condensation of atmospheric moisture onto the cold powder.

    • Inert Atmosphere: After use, flush the container with an inert gas like argon or nitrogen before sealing to displace moist air.

    • Proper Container: Store powdered this compound in a tightly sealed glass vial with a Teflon-lined cap.[1][2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using Thin-Layer Chromatography (TLC)

This protocol provides a basic method to qualitatively assess the stability of a this compound sample by comparing a stored sample to a fresh or reference sample.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Stored this compound sample

  • Fresh/Reference this compound sample

  • Appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Dissolve a small amount of both the stored and fresh/reference this compound in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of each sample onto the baseline of the TLC plate. Keep the spots small and uniform.

  • Development: Place the TLC plate in the developing chamber containing the solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots using a suitable reagent. For example, spray with phosphomolybdic acid stain and heat, or place in a chamber with iodine crystals.

  • Analysis: Compare the chromatograms of the stored and fresh samples. The appearance of new spots or streaking in the lane of the stored sample indicates the presence of degradation products.

Visualizations

Lipid_Degradation_Pathways cluster_hydrolysis Hydrolysis (Water Exposure) cluster_oxidation Oxidation (Oxygen, Light, Metal Ions) LipidX This compound HydrolysisProducts Hydrolysis Products (e.g., Free Fatty Acids, Lysolipids) LipidX->HydrolysisProducts H₂O PrimaryOxidation Primary Oxidation Products (Hydroperoxides) LipidX->PrimaryOxidation O₂ DegradedSample Degraded Sample (Loss of Purity & Activity) HydrolysisProducts->DegradedSample SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones) PrimaryOxidation->SecondaryOxidation Decomposition SecondaryOxidation->DegradedSample

Caption: General degradation pathways for lipids, including hydrolysis and oxidation.

Experimental_Workflow start Start: Suspected this compound Degradation check_storage Verify Storage Conditions (Temp, Duration, Atmosphere) start->check_storage prepare_samples Prepare Stored and Reference this compound Samples check_storage->prepare_samples tlc Perform Thin-Layer Chromatography (TLC) prepare_samples->tlc analyze Analyze TLC Plate for Degradation Products tlc->analyze decision Degradation Observed? analyze->decision discard Discard Degraded Sample. Use Fresh Stock. decision->discard Yes proceed Sample is Stable. Proceed with Experiment. decision->proceed No

Caption: Workflow for troubleshooting suspected this compound degradation.

References

Technical Support Center: Lipid X Interference in Colorimetric Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Lipid X in common colorimetric cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with colorimetric cellular assays?

This compound is a monosaccharide precursor of Lipid A, which is the active component of gram-negative endotoxin.[1][2] Structurally, it is an N-acyl-D-glucosamine 1-phosphate with an additional acyl group.[3] While direct evidence of this compound interference in colorimetric assays is not extensively documented, interference can be postulated through several mechanisms based on the behavior of other lipids:

  • Direct Chemical Interference: Some lipids and other compounds with reducing properties can directly reduce tetrazolium salts (e.g., MTT, XTT) to formazan, leading to a false-positive signal for cell viability.[3][4]

  • Indirect Biological Interference: Lipids can alter cellular metabolism, including the production of NADH and NADPH, which are crucial for the enzymatic reduction of tetrazolium salts.[5][6] This can lead to an over- or underestimation of cell viability.

  • Physical Interference: The presence of lipids can affect the solubility and aggregation of the formazan product, potentially leading to inaccurate absorbance readings.[7][8] For example, cholesterol has been shown to enhance the exocytosis of formazan granules.[9] The lipophilic nature of formazan also leads to its accumulation in intracellular lipid droplets.[10][11][12]

Q2: Which colorimetric assays are potentially affected by this compound?

Based on their underlying principles, the following assays may be susceptible to interference:

  • Tetrazolium-Based Assays (MTT, XTT, MTS): These assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product by mitochondrial and cellular dehydrogenases.[13][14] Any compound that affects this redox reaction can interfere.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the release of LDH from damaged cells.[15][16][17] Interference could occur if this compound affects LDH enzyme activity or interacts with the components of the colorimetric detection system.[18]

Q3: What are the signs of this compound interference in my assay?

  • Unusually high absorbance readings in "no-cell" control wells containing this compound and the assay reagent.

  • Inconsistent or non-reproducible results between experiments.

  • Discrepancies between results from tetrazolium-based assays and other viability assays that use a different detection principle (e.g., ATP-based assays, live/dead staining).[4]

Troubleshooting Guides

Issue 1: High Background Absorbance in "No-Cell" Controls

Possible Cause: Direct reduction of the tetrazolium salt by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with culture medium and the same concentrations of this compound used in your experiment.

    • Add the colorimetric assay reagent (e.g., MTT, XTT).

    • Incubate for the same duration as your cellular experiment.

    • If a color change occurs, it confirms direct interference.

  • Subtract Background:

    • If the interference is consistent across different concentrations of this compound, you can subtract the average absorbance of the "no-cell" control from your experimental readings.

  • Consider an Alternative Assay:

    • If the interference is significant and non-linear, switch to an assay with a different mechanism, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a live/dead fluorescent stain.[19]

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Cause: Indirect biological effects of this compound on cellular metabolism or physical interference with the formazan product.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Cell Seeding Density: Ensure you are working within the linear range of your assay for your specific cell type.

    • Incubation Times: Optimize the incubation time for both the this compound treatment and the assay reagent.

  • Lipid Removal from Culture Medium:

    • Before performing the colorimetric assay, you can attempt to remove this compound from the cell culture supernatant.

Experimental Protocols

Protocol 1: Cell-Free Interference Test

  • Prepare serial dilutions of this compound in your cell culture medium to match the concentrations used in your experiments.

  • Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.

  • Include control wells with medium only.

  • Add the appropriate volume of your colorimetric assay reagent (e.g., 20 µL of MTT solution) to each well.

  • Incubate the plate under the same conditions as your cellular assay.

  • Measure the absorbance at the appropriate wavelength.

Protocol 2: General Glycolipid Extraction from Cell Culture Supernatant

This protocol is adapted from general glycolipid extraction methods and may need optimization for your specific needs.[7][9]

  • Collect the cell culture supernatant from your experimental wells.

  • Transfer the supernatant to a glass tube.

  • Add 2 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 5 minutes to create an emulsion.

  • Incubate at 37°C for 1 hour with shaking.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • The aqueous upper phase contains the proteins and other soluble components, while the lower organic phase and the interface contain the lipids. For analysis of the supernatant in an LDH assay, the upper aqueous phase would be used after careful removal. Note: This method is for removing lipids from the supernatant before the assay and is not for cellular lipid extraction.

Protocol 3: High-Speed Centrifugation for Lipid Removal

For assays where interference is suspected from lipid particles in the supernatant (less likely for soluble this compound but possible if it forms micelles):

  • Transfer the cell culture supernatant to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.[20][21]

  • Carefully collect the clear supernatant, avoiding the lipid layer that may form at the top.

  • Use this cleared supernatant for your LDH assay.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the interference of this compound in colorimetric cellular assays. The following table provides a general overview of potential interference from lipids.

Assay TypeInterfering AgentObserved EffectPotential Mechanism
MTT/XTT Reducing compoundsFalse positive (increased viability)Direct reduction of tetrazolium salt
MTT CholesterolFalse negative (decreased viability)Enhanced exocytosis of formazan
MTT LiposomesInconsistent resultsInterference with formazan crystal formation
LDH Lipemia (high lipid content)Positive or negative interferenceLight scattering, volume displacement

Visualizations

Caption: Workflow for assessing this compound interference.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results with this compound cell_free_test Perform Cell-Free Control Test start->cell_free_test interference Interference Observed? cell_free_test->interference subtract_bg Subtract Background interference->subtract_bg Yes no_direct_interference No Direct Interference interference->no_direct_interference No alt_assay Use Alternative Assay (e.g., ATP-based) subtract_bg->alt_assay If non-linear optimize_assay Optimize Assay Parameters (cell density, incubation times) no_direct_interference->optimize_assay remove_lipid Consider Lipid Removal Protocol optimize_assay->remove_lipid

Caption: Decision tree for troubleshooting interference.

signaling_pathway Potential Indirect Interference Pathway lipid_x This compound cell_metabolism Altered Cellular Metabolism lipid_x->cell_metabolism redox_state Change in NADH/NADPH Levels cell_metabolism->redox_state dehydrogenases Mitochondrial/Cellular Dehydrogenases redox_state->dehydrogenases formazan Formazan Product dehydrogenases->formazan reduces tetrazolium Tetrazolium Salt (e.g., MTT) tetrazolium->formazan absorbance Altered Absorbance Reading formazan->absorbance

Caption: Postulated pathway of indirect this compound interference.

References

Technical Support Center: Optimizing Lipid X Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Lipid X concentration in dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a monosaccharide precursor of Lipid A, which is the active component of gram-negative endotoxin.[1] It has been shown to have protective effects against endotoxin challenges.[1] While its precise signaling mechanism can be cell-type dependent, one known interaction is with protein kinase C (PKC), where it can inhibit activation of the enzyme.[2] In the broader context of lipid biology, the term can sometimes be associated with Liver X Receptors (LXRs), which are key regulators of cholesterol and fatty acid metabolism, though this is a separate area of study.[3][4]

Q2: What is the critical first step in designing a dose-response study for this compound?

The first step is to determine the optimal concentration range. This involves a multi-stage process that begins with establishing the solubility and stability of this compound in your specific culture medium and ends with a refined dose-response curve. A preliminary experiment using a broad range of concentrations is essential to identify a narrower, effective range for more detailed studies.

Q3: How should I prepare a stock solution of this compound?

Proper preparation and storage of your this compound stock solution are critical for reproducible results. Lipids can be prone to degradation if not handled correctly.[5]

  • Solvent Selection: The choice of solvent depends on the specific formulation of this compound you have. Consult the manufacturer's data sheet for recommendations. If not specified, a common starting point for lipids is an organic solvent like DMSO or ethanol.

  • Storage: Lipid extracts should be stored under an inert atmosphere (like nitrogen or argon), protected from light, and at low temperatures (-20°C or lower) to prevent oxidation and hydrolysis.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound.[5] It is recommended to aliquot the stock solution into single-use vials.

Q4: What is a typical starting concentration range for a preliminary dose-response experiment with this compound?

A typical starting point for a preliminary or "range-finding" experiment is to use a wide range of concentrations with logarithmic spacing. This allows you to efficiently survey several orders of magnitude to find the active window. A recommended starting range is from low nanomolar (nM) to high micromolar (µM).

Q5: Why is a cytotoxicity assay essential before conducting the main dose-response experiment?

A cytotoxicity assay is crucial to distinguish between a specific biological response to this compound and a non-specific effect due to cell death.[6][7] If a concentration of this compound is toxic, it could lead to misleading results in your functional assay (e.g., a decrease in a measured signal might be due to cell death, not a specific inhibitory effect). The cytotoxicity data allows you to establish a non-toxic working concentration range for your definitive dose-response studies.[6][8]

Q6: How do I interpret the results of my dose-response study?

The goal of a dose-response study is to characterize the relationship between the concentration of this compound and the observed biological effect. The data is typically plotted with the concentration on the x-axis (often on a logarithmic scale) and the response on the y-axis. From this curve, you can determine key parameters such as:

  • EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum possible response.

  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits a specific biological process by 50%.

  • Emax (Maximum effect): The maximum response achievable with this compound.

Experimental Workflow and Signaling

The following diagrams illustrate a typical workflow for optimizing this compound concentration and a simplified potential signaling pathway.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase LitReview Literature Review & Supplier Data Sheet StockPrep Prepare this compound Stock Solution (Solubility & Stability Check) LitReview->StockPrep Cytotox 1. Cytotoxicity Assay (Broad Concentration Range) StockPrep->Cytotox RangeFind 2. Preliminary Dose-Response (Identify Active Range) Cytotox->RangeFind Establish Non-Toxic Range Definitive 3. Definitive Dose-Response (Narrow Range, More Replicates) RangeFind->Definitive Refine Concentrations DataAnalysis Data Analysis (Calculate EC50/IC50) Definitive->DataAnalysis Conclusion Determine Optimal Concentration DataAnalysis->Conclusion

Caption: Experimental workflow for optimizing this compound concentration.

SignalingPathway LipidX This compound Receptor Cell Surface Receptor (e.g., TLR-like) LipidX->Receptor Binds PKC Protein Kinase C (Intracellular Target) LipidX->PKC Inhibits SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activates PKC->SignalingCascade Modulates Response Cellular Response (e.g., Cytokine Release, Gene Expression) SignalingCascade->Response

Caption: Simplified potential signaling pathways for this compound.

Experimental Protocols & Data Presentation

Protocol 1: General Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, MTS, or CellTiter-Glo®). Always follow the specific instructions provided with your chosen assay kit.

  • Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Recommended starting concentrations are outlined in Table 1.

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Assay: Add the cytotoxicity reagent to each well according to the manufacturer's protocol.

  • Measurement: Read the plate on a plate reader at the appropriate wavelength (for absorbance) or luminescence.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot cell viability versus this compound concentration.

Protocol 2: General Dose-Response Experiment
  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium, focusing on the non-toxic concentration range identified in the cytotoxicity assay (see Table 1).

  • Treatment: Treat the cells with the this compound dilutions and incubate for the desired duration.

  • Functional Assay: Perform your specific functional assay to measure the biological response of interest (e.g., ELISA for cytokine secretion, qPCR for gene expression, or a reporter assay).

  • Data Collection: Collect the data from your assay.

  • Analysis: Plot the response as a function of this compound concentration. Use non-linear regression to fit a dose-response curve and calculate parameters like EC50 or IC50. An example data layout is shown in Table 2.

Data Tables

Table 1: Recommended Concentration Ranges for this compound Experiments

Experimental Stage Concentration Range (Example) Purpose
Cytotoxicity Assay 1 nM - 100 µM To determine the maximum non-toxic concentration.
Preliminary Dose-Response 0.1 nM - 10 µM (or highest non-toxic conc.) To identify the approximate effective concentration range.

| Definitive Dose-Response | 8-12 concentrations centered around the estimated EC50/IC50 | To accurately determine dose-response parameters. |

Table 2: Example Dose-Response Data Layout

This compound [µM] Response (Replicate 1) Response (Replicate 2) Response (Replicate 3) Mean Response Std. Deviation
0 (Vehicle) 102.1 98.5 100.3 100.3 1.8
0.01 95.6 99.1 97.8 97.5 1.8
0.1 85.2 88.4 86.1 86.6 1.6
1 55.7 49.8 52.3 52.6 3.0
10 12.3 15.1 14.5 14.0 1.5

| 100 | 5.1 | 4.8 | 5.5 | 5.1 | 0.4 |

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Experiments

Issue Possible Cause(s) Recommended Solution(s)
Poor this compound Solubility - Incorrect solvent.- Precipitation in aqueous media. - Confirm the correct solvent from the manufacturer. - Prepare a higher concentration stock in organic solvent and dilute further in media. - Briefly vortex or sonicate the final dilution before adding to cells.
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No Observed Dose-Response Effect - Concentration range is too low or too high.- this compound is inactive/degraded.- Assay is not sensitive enough. - Test a much broader range of concentrations (logarithmic scale).- Verify the integrity and proper storage of your this compound stock.[5]- Optimize your functional assay or choose a more sensitive endpoint.

| Unexpected Cytotoxicity | - Contamination of stock solution.- High concentration of organic solvent (e.g., DMSO) in the final dilution.- Cell line is highly sensitive. | - Prepare a fresh stock solution.- Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).- Perform a solvent tolerance test on your cells. |

Troubleshooting cluster_no_effect No Dose-Response Effect cluster_toxicity Unexpected Cytotoxicity Start Problem: Inconsistent or Unexpected Results CheckConc Is the concentration range appropriate? Start->CheckConc CheckSolvent Is the final solvent concentration too high (>0.5%)? Start->CheckSolvent CheckActivity Is this compound stock solution valid? CheckConc->CheckActivity Yes Sol_BroadenRange Solution: Test a wider logarithmic range of concentrations. CheckConc->Sol_BroadenRange No CheckAssay Is the functional assay sensitive? CheckActivity->CheckAssay Yes Sol_NewStock Solution: Prepare a fresh stock. Verify storage conditions. CheckActivity->Sol_NewStock No Sol_OptimizeAssay Solution: Optimize assay parameters or select a different endpoint. CheckAssay->Sol_OptimizeAssay No CheckPurity Is the stock solution pure? CheckSolvent->CheckPurity No Sol_ReduceSolvent Solution: Lower the final solvent concentration. Run a solvent control. CheckSolvent->Sol_ReduceSolvent Yes Sol_FreshStock Solution: Prepare a fresh stock from a reliable source. CheckPurity->Sol_FreshStock No

Caption: Troubleshooting logic tree for this compound dose-response studies.

References

Technical Support Center: Quality Control for Lipid Nanoparticle (LNP) Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for lipid nanoparticle (LNP) reagents. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for LNP reagents?

A1: The critical quality attributes (CQAs) are the physical, chemical, biological, and microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1] For LNP reagents, the key CQAs that directly impact their performance, safety, and efficacy include:

  • Particle Size and Polydispersity Index (PDI): The size of the LNPs affects their biodistribution, cellular uptake, and overall effectiveness.[2][3] The PDI measures the homogeneity of the particle size distribution.

  • Zeta Potential: This parameter indicates the surface charge of the LNPs, which influences their stability in suspension and their interaction with biological membranes.[][5]

  • Encapsulation Efficiency (EE%): This measures the percentage of the active pharmaceutical ingredient (API), such as mRNA or siRNA, that is successfully loaded into the LNPs.[6][7]

  • Lipid Composition and Purity: The identity, concentration, and purity of each lipid component are crucial for the structural integrity and function of the LNPs.[1][8]

  • Stability: LNPs must maintain their physicochemical properties during storage and under experimental conditions.[9]

Q2: What are the acceptable ranges for these CQAs?

A2: The acceptable ranges for CQAs can vary depending on the specific application, the encapsulated payload, and the target tissue.[3] However, general guidelines are summarized in the table below.

Critical Quality AttributeTypical Acceptable RangeKey Considerations
Particle Size (Diameter) 50 - 200 nmOptimal size depends on the target cell type and delivery route.[3] For many applications, a size of 80-100 nm is targeted.[3][10]
Polydispersity Index (PDI) < 0.2A lower PDI indicates a more uniform and monodisperse particle population.[7][11]
Zeta Potential Near-neutral or slightly negative (-10 mV to +10 mV)A near-neutral surface charge can help reduce opsonization by serum proteins.[12] Cationic lipids can impart a positive charge at acidic pH for nucleic acid complexation.[13]
Encapsulation Efficiency (EE%) > 80-90%High encapsulation efficiency is critical for therapeutic potency and to minimize side effects from unencapsulated payload.[6][11]
Lipid Purity > 95%High purity of individual lipid components is essential to prevent the formation of impurities that could affect stability and safety.[1]

Q3: What analytical techniques are used to measure these quality control parameters?

A3: A variety of analytical techniques are employed to characterize LNP reagents. The choice of technique depends on the specific CQA being measured.

CQAPrimary Analytical Technique(s)
Particle Size & PDI Dynamic Light Scattering (DLS)[7][14], Nanoparticle Tracking Analysis (NTA)[15]
Zeta Potential Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency Fluorescence Spectroscopy (e.g., RiboGreen assay)[7], High-Performance Liquid Chromatography (HPLC)
Lipid Composition & Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[7], Liquid Chromatography-Mass Spectrometry (LC-MS)[16]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)[3]
Stability Monitoring CQAs over time under different storage conditions (e.g., freeze-thaw cycles)[9]

Troubleshooting Guide

This guide addresses common issues encountered during the quality control of LNP reagents.

Q4: My LNP particle size is too large or inconsistent. What could be the cause?

A4: Variations in particle size are a common issue that can arise from several factors during LNP formulation and manufacturing.[17]

  • Mixing Inefficiency: The rate and method of mixing the lipid and aqueous phases are critical. Inconsistent mixing can lead to larger and more heterogeneous particles.[18] For microfluidic systems, check the flow rate ratio (FRR) and total flow rate (TFR).[12][17]

  • Lipid Composition: The specific types and ratios of lipids used can significantly influence the self-assembly process and final particle size.[5][6] Ensure the correct lipid composition and that lipids are fully dissolved and free of impurities.

  • Buffer Conditions: The pH of the aqueous buffer can affect the charge of ionizable lipids and their interaction with the payload, influencing particle formation.[17]

  • Temperature: The temperature during formulation can affect lipid solubility and the dynamics of LNP assembly.

Q5: My encapsulation efficiency is lower than expected. How can I improve it?

A5: Low encapsulation efficiency can compromise the therapeutic efficacy of your LNP formulation.[6]

  • Lipid-to-Payload Ratio: Optimizing the ratio of lipid components to the nucleic acid or drug payload is crucial for efficient encapsulation.[6] The nitrogen-to-phosphate (N:P) ratio is a key parameter to consider for nucleic acid delivery.[12][13]

  • Mixing Parameters: The speed and method of mixing can impact the capture of the payload within the forming nanoparticles.[18]

  • pH of Formulation Buffers: The pH of the aqueous phase is critical for the ionization of cationic lipids, which facilitates the complexation with negatively charged nucleic acids.[17]

  • Integrity of the Payload: Ensure that your mRNA, siRNA, or other payload is intact and of high quality before encapsulation.

Q6: I am observing aggregation or instability of my LNP reagents over time. What are the potential causes and solutions?

A6: LNP stability is critical for ensuring reproducible experimental results.[9]

  • Improper Storage: LNPs can be sensitive to temperature fluctuations. Freeze-thaw cycles can disrupt particle integrity. Store LNPs at the recommended temperature and avoid repeated temperature changes.

  • Suboptimal Lipid Composition: The inclusion of PEGylated lipids can provide a steric barrier that prevents aggregation and enhances stability.[12][19]

  • Residual Solvents: Inadequate removal of solvents like ethanol after formulation can lead to instability.[10]

  • High Particle Concentration: Very high concentrations of LNPs may be more prone to aggregation.

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP reagent in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and accurate reading.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument temperature for 1-2 minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure reproducibility.

  • Data Analysis: The instrument software will report the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI).

Protocol 2: Zeta Potential Measurement

  • Sample Preparation: Dilute the LNP reagent in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.

  • Instrument Setup: Prepare the electrophoretic light scattering (ELS) instrument and ensure the measurement cell is clean.

  • Measurement:

    • Load the diluted sample into the measurement cell.

    • Place the cell in the instrument.

    • Apply the electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: The instrument's software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

Protocol 3: Encapsulation Efficiency using a Fluorescence-Based Assay (e.g., RiboGreen)

  • Principle: This assay quantifies the amount of encapsulated nucleic acid by comparing the fluorescence of the sample before and after lysing the LNPs with a detergent. The RiboGreen dye fluoresces upon binding to nucleic acids but is quenched when the nucleic acid is encapsulated.

  • Reagents and Materials:

    • LNP sample

    • Fluorescent dye (e.g., Quant-iT RiboGreen)

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

    • 2% Triton X-100 solution

    • 96-well black plate

    • Plate reader with appropriate fluorescence filters

  • Procedure:

    • Standard Curve: Prepare a standard curve of the free nucleic acid in TE buffer.

    • Sample Measurement:

      • In a 96-well plate, add a known volume of the LNP sample to two separate wells.

      • To one well (for total nucleic acid), add the 2% Triton X-100 solution to lyse the LNPs.

      • To the other well (for free nucleic acid), add TE buffer.

      • Add the RiboGreen working solution to all wells.

      • Incubate for 5 minutes at room temperature, protected from light.

    • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Determine the concentration of total and free nucleic acid from the standard curve.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_QC_Workflow cluster_formulation LNP Formulation cluster_qc Quality Control Assays cluster_analysis Data Analysis & Release Formulation LNP Synthesis (e.g., Microfluidics) Size_PDI Particle Size & PDI (DLS) Formulation->Size_PDI Sample Zeta Zeta Potential (ELS) Formulation->Zeta Sample EE Encapsulation Efficiency (Fluorescence Assay) Formulation->EE Sample Purity Lipid Purity (HPLC/LC-MS) Formulation->Purity Sample Analysis Compare to Specifications Size_PDI->Analysis Zeta->Analysis EE->Analysis Purity->Analysis Pass Batch Release Analysis->Pass CQAs Met Fail Troubleshooting Analysis->Fail CQAs Not Met Troubleshooting_Flowchart decision decision action action Start QC Parameter Fails Size_Issue Particle Size or PDI Out of Spec? Start->Size_Issue EE_Issue Encapsulation Efficiency Too Low? Size_Issue->EE_Issue No Check_Mixing Check Mixing Parameters (Flow Rate, Ratio) Size_Issue->Check_Mixing Yes Stability_Issue Aggregation or Instability Observed? EE_Issue->Stability_Issue No Check_Ratio Optimize Lipid:Payload Ratio (e.g., N:P Ratio) EE_Issue->Check_Ratio Yes End Re-analyze Batch Stability_Issue->End No Check_Storage Verify Storage Conditions (Temp, Freeze-Thaw) Stability_Issue->Check_Storage Yes Check_Lipids Verify Lipid Composition & Quality Check_Mixing->Check_Lipids Parameters OK Check_Lipids->End Check_pH Verify Formulation Buffer pH Check_Ratio->Check_pH Ratio OK Check_pH->End Check_PEG Assess PEG-Lipid Content Check_Storage->Check_PEG Storage OK Check_PEG->End

References

Technical Support Center: Lipid X Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during the extraction of Lipid X, a key intermediate in the biosynthesis of lipopolysaccharide (LPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can its extraction be challenging?

This compound is a monosaccharide precursor of Lipid A, the bioactive component of LPS in Gram-negative bacteria. Its extraction can be challenging due to its amphipathic nature, relatively low abundance compared to other cellular lipids, and susceptibility to degradation under harsh conditions. Achieving high yield and purity is critical for downstream applications, including enzymatic assays and immunological studies.

Q2: What are the most common causes of low this compound yield?

Low recovery of this compound typically stems from one or more of the following issues:

  • Incomplete Cell Lysis: Failure to efficiently break open the bacterial cells, leaving this compound trapped.

  • Inefficient Extraction: The chosen solvent system or extraction protocol may not be optimal for partitioning this compound into the organic phase.[1][2]

  • Degradation: this compound can be degraded through hydrolysis or oxidation if samples are not handled properly (e.g., exposure to extreme pH, high temperatures, or oxidative conditions).[1][3]

  • Adsorption to Surfaces: Lipids, including this compound, can adhere to glass and plastic surfaces, leading to loss of material. Using silanized glassware can help mitigate this issue.[1]

  • Poor Phase Separation: Incomplete separation of the aqueous and organic layers during liquid-liquid extraction can lead to loss of product in the aqueous phase or at the interface.[2]

Q3: Which extraction method is recommended for isolating this compound from E. coli?

Modified versions of the Bligh and Dyer method are commonly and successfully used for extracting this compound from E. coli.[4][5] An acidified Bligh and Dyer protocol is often preferred because the acidic conditions can improve the recovery of acidic lipids like this compound by ensuring they are fully protonated and thus more soluble in the organic phase.[6]

Q4: How can I accurately quantify my this compound yield?

Several methods can be used for quantification:

  • Thin-Layer Chromatography (TLC): TLC is a common method for separating and visualizing this compound.[7] Quantification can be achieved by comparing the spot intensity of the sample to that of known standards.

  • High-Pressure Liquid Chromatography (HPLC): HPLC provides more precise quantification and can be coupled with mass spectrometry for definitive identification.[8]

  • Radiochemical Assays: If using a radiolabeled precursor, the yield of radiolabeled this compound can be determined with high sensitivity using scintillation counting or autoradiography of TLC plates.[7]

  • Mass Spectrometry (MS): MS-based techniques are highly sensitive and specific for quantifying a vast number of lipid species, including this compound.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction process.

Issue 1: Inefficient Cell Lysis

  • Q: I suspect incomplete cell lysis is reducing my yield. How can I improve it?

    • A: Effective cell disruption is crucial. For E. coli, sonication is a common method. Ensure you are using optimized settings for your specific sonicator and sample volume. Key parameters to optimize include power intensity, pulse duration (e.g., 30 seconds on, 30 seconds off), and total sonication time. Crucially, keep the sample chilled in an ice bath throughout the process to prevent heat-induced degradation of this compound.[11] For larger volumes, a French press is an excellent alternative.

Issue 2: Low Recovery in the Organic Phase

  • Q: After performing a liquid-liquid extraction, my yield is still low. How can I improve the extraction efficiency?

    • A: This often points to a suboptimal solvent system or technique.

      • Check Solvent Ratios: The ratio of chloroform to methanol is critical. The Folch and Bligh & Dyer methods are standard protocols for lipid extraction.[2] For acidic lipids, an acidified Bligh and Dyer method using dilute HCl can significantly improve recovery.[4][5]

      • Sample-to-Solvent Volume: Ensure a sufficiently high solvent-to-sample ratio (e.g., 20:1 v/v) to facilitate efficient partitioning of lipids into the solvent phase.[6]

      • Perform Re-Extractions: A single extraction may be insufficient.[2] After collecting the initial organic phase, re-extract the remaining aqueous phase and interface with an additional volume of chloroform to recover any remaining this compound.[2] Combining the organic phases will improve overall yield.

Issue 3: Product Degradation

  • Q: My final sample shows extra spots on a TLC plate, suggesting degradation. How can I prevent this?

    • A: Degradation is a major cause of low yield and purity.[1] The primary mechanisms are hydrolysis and oxidation.[3]

      • Work at Low Temperatures: Perform all extraction and purification steps on ice or in a cold room whenever possible to slow the rate of enzymatic and chemical degradation.[1]

      • Use High-Purity Solvents: Ensure all solvents are anhydrous (water-free) to minimize hydrolysis.[1]

      • Work Under an Inert Atmosphere: To prevent oxidation, especially if your molecule has sensitive functional groups, purge solvents and sample vials with an inert gas like nitrogen or argon.[1]

      • Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to inhibit free radical-mediated oxidation.[1]

Issue 4: Contaminated Final Product

  • Q: My this compound preparation is showing unexpected immunostimulatory activity. Is it contaminated?

    • A: It is highly likely. Studies have shown that highly purified this compound is devoid of immunostimulatory activity and that such activity in preparations is due to contaminants, particularly N,O-acylated disaccharide-1-phosphates.[12] To remove these impurities, further purification is necessary. Techniques like gel filtration chromatography (e.g., on Sephadex LH-20) or reverse-phase HPLC are effective for separating this compound from these bioactive contaminants.[12]

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer MethodMatyash Method (MTBE)
Solvent System Chloroform/MethanolChloroform/Methanol/WaterMethyl-tert-butyl ether (MTBE)/Methanol
Typical Ratio 2:1 (Chloroform:Methanol)1:2:0.8 (Chloroform:Methanol:Water)10:3 (MTBE:Methanol)
Primary Advantage High recovery for a broad range of lipids, especially for samples with >2% lipid content.[6]Efficient for samples with high water content and smaller sample sizes.[6]Safer (non-chlorinated solvent), good for sphingolipids, and provides better phase separation.[13][14]
Considerations Uses a large solvent volume; chloroform is toxic.[6]Lower solvent volume; less efficient for high-fat samples compared to Folch.[6]May have lower recovery for certain non-polar lipids compared to Folch.[13]

Table 2: Quick Troubleshooting Guide for Low this compound Yield

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low final yield with no visible issues during extraction.Incomplete cell lysis.Optimize sonication/disruption method; ensure sample is kept cold.
The organic phase is pale/yield is low after extraction.Inefficient extraction; incorrect solvent polarity or volume.Use an acidified Bligh & Dyer protocol; increase solvent-to-sample ratio; perform a second extraction of the aqueous phase.[2][4]
Multiple spots or streaking on TLC analysis.Sample degradation (hydrolysis/oxidation).Work at low temperatures; use dry, degassed solvents; add antioxidants (BHT).[1][3]
Difficulty separating organic and aqueous layers.Emulsion formation.Centrifuge at a higher speed or for a longer duration; ensure precise solvent ratios.[2]
Final product shows unexpected biological activity.Contamination with other lipids (e.g., acylated disaccharides).Purify further using column chromatography (Sephadex LH-20) or HPLC.[12]

Experimental Protocols

Protocol 1: Optimized Acidic Bligh & Dyer Extraction of this compound from E. coli

This protocol is adapted from methods used for lipid extraction from bacterial cultures.[4][5]

  • Cell Harvesting: Grow E. coli cells to the desired optical density (e.g., late-log phase). Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of ice-cold phosphate-buffered saline (PBS). Lyse the cells via sonication on ice. Use short, high-intensity pulses with cooling periods in between to prevent overheating.

  • Single-Phase Mixture Formation:

    • To the cell lysate, add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (v/v/v) of Chloroform:Methanol:Aqueous lysate.

    • For every 1 mL of aqueous lysate, add 1.25 mL of chloroform and 2.5 mL of methanol.

    • Add 0.1 M HCl to the mixture to acidify, which aids in the extraction of acidic lipids.

    • Vortex the mixture vigorously for 2-5 minutes and allow it to incubate at room temperature for 30 minutes to ensure thorough extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform and 1.25 mL of water for every 1 mL of initial aqueous lysate. This will break the monophasic system and induce phase separation, resulting in a final Chloroform:Methanol:Water ratio of approximately 2:2:1.8.

    • Vortex for 1 minute.

    • Centrifuge the mixture (e.g., 2,000 x g for 10 minutes at 4°C) to achieve a clean separation of the two phases.[2]

  • Collection of Lipid Extract:

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[2]

    • (Optional but Recommended) Re-extract the upper aqueous layer and the protein interface with 2 mL of chloroform to maximize recovery. Combine this second chloroform extract with the first.

  • Solvent Evaporation: Evaporate the chloroform from the combined extracts under a gentle stream of nitrogen.

  • Storage: Reconstitute the dried lipid extract in a small volume of chloroform/methanol (2:1) and store in a sealed glass vial at -20°C or -80°C under an inert atmosphere.

Protocol 2: Thin-Layer Chromatography (TLC) for this compound Analysis

  • Plate Preparation: Use silica gel 60 TLC plates. If quantitative results are desired, pre-wash the plate by running it in a chamber with chloroform/methanol (1:1) to remove impurities. Activate the plate by baking at 100°C for 30 minutes.

  • Sample Application: Spot a small amount of the reconstituted lipid extract onto the TLC plate using a capillary tube. Also spot a this compound standard for comparison.

  • Development: Place the plate in a TLC chamber containing a mobile phase suitable for separating polar lipids. A common solvent system is Chloroform:Methanol:Water:Ammonium Hydroxide (e.g., 65:25:4:1). Allow the solvent front to migrate until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and allow it to air dry completely in a fume hood.

    • Spray the plate with a visualization reagent. Phosphomolybdic acid stain followed by gentle heating is a common general-purpose stain for lipids.

    • Alternatively, if radiolabeled this compound was used, expose the plate to X-ray film or a phosphor screen (autoradiography).[7]

  • Analysis: Identify the this compound spot by comparing its retention factor (Rf) to the standard. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Culture E. coli Culture Growth Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse AddSolvents Add Chloroform/Methanol/Acid (Monophasic Mixture) Lyse->AddSolvents PhaseSep Induce Phase Separation (Add Chloroform & Water) AddSolvents->PhaseSep Collect Collect Lower Organic Phase PhaseSep->Collect ReExtract Re-extract Aqueous Phase Collect->ReExtract Combine Combine Organic Phases Collect->Combine ReExtract->Combine Evaporate Evaporate Solvent Combine->Evaporate Purify Purification (e.g., HPLC) Evaporate->Purify Analyze Analysis (TLC, MS) Purify->Analyze

Caption: Workflow for this compound extraction and purification.

TroubleshootingTree Start Low this compound Yield Detected CheckLysis Was cell lysis complete? Start->CheckLysis CheckTLC Does TLC show degradation? CheckLysis->CheckTLC Yes Sol_Lysis Action: Optimize Sonication or use French Press. CheckLysis->Sol_Lysis No CheckAqueous Re-extract aqueous phase. Significant yield recovered? CheckTLC->CheckAqueous No Sol_Degrade Action: Use antioxidants, work at low temp, use dry solvents. CheckTLC->Sol_Degrade Yes Sol_Extract Action: Combine re-extraction in standard protocol. CheckAqueous->Sol_Extract Yes Sol_Ratio Action: Increase solvent:sample ratio. Verify solvent system. CheckAqueous->Sol_Ratio No

References

Technical Support Center: Minimizing Variability in Lipid X Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Lipid X bioactivity assays. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a bioactivity assay?

A1: this compound is a monosaccharide precursor of Lipid A, the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria. In bioactivity assays, chemically pure this compound acts as a competitive antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway.[1] It competes with TLR4 agonists, such as LPS, for binding to the MD-2 co-receptor, which is part of the TLR4 receptor complex. By binding to MD-2, this compound prevents the LPS-induced dimerization of the TLR4 receptor, thereby inhibiting downstream inflammatory signaling cascades.[2][3][4]

Q2: Which cell lines are suitable for assessing this compound bioactivity?

A2: Cell lines genetically engineered to express the human TLR4/MD-2/CD14 receptor complex are highly suitable for assessing this compound bioactivity. A commonly used model is the HEK-Blue™-hTLR4 cell line.[5][6][7] These cells are human embryonic kidney (HEK293) cells that have been co-transfected with the genes for human TLR4, MD-2, and CD14. They also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. This allows for a quantitative colorimetric readout of TLR4 activation or inhibition.[6][8]

Q3: What are appropriate positive and negative controls for a this compound antagonist assay?

A3: Proper controls are crucial for validating the assay and ensuring the reliability of the results.[9][10][11]

  • Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., endotoxin-free water or cell culture medium) used to dissolve this compound and the TLR4 agonist. This control establishes the baseline signal in the absence of any stimulation.

  • Positive Control (Agonist Control): Cells treated with a known TLR4 agonist, such as lipopolysaccharide (LPS), at a concentration that elicits a robust response (e.g., EC80-EC90). This control confirms that the cells are responsive and the signaling pathway is intact.

  • Test Sample: Cells treated with the TLR4 agonist in the presence of varying concentrations of this compound.

  • Assay Control (Optional but Recommended): A known TLR4 antagonist can be used as a positive control for inhibition, helping to assess the dynamic range of inhibition in the assay.

Q4: How does cell passage number affect the reproducibility of this compound bioactivity assays?

A4: High cell passage numbers can significantly impact the reproducibility of bioactivity assays. Continuous passaging can lead to phenotypic and genotypic drift, altering cellular characteristics such as receptor expression levels, signaling pathway components, and overall cell health. This can result in decreased responsiveness to TLR4 agonists and increased variability in the inhibitory effect of this compound. It is recommended to use cells with a low passage number (e.g., not exceeding 20 passages for HEK-Blue™ cells) and to establish a master and working cell bank to ensure a consistent supply of cells for your experiments.[6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Q: I am observing high variability in the signal between my replicate wells treated with the same concentration of this compound. What are the potential causes and solutions?

A: High variability between replicate wells can be attributed to several factors:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate in a forward-backward and side-to-side motion to ensure an even distribution of cells. Avoid swirling the plate, as this can cause cells to accumulate at the edges of the wells ("edge effect").
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step. For small volumes, consider using a multi-channel pipette to reduce variability in addition times.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.
Cell Health Ensure cells are healthy and in the exponential growth phase at the time of the assay. Perform a cell viability count before seeding. High cell death can lead to inconsistent results.
Reagent Preparation Ensure all reagents, including this compound, LPS, and detection reagents, are properly dissolved and mixed before use. Aggregates of this compound or LPS can lead to inconsistent stimulation or inhibition.
Issue 2: No or Weak Antagonist Activity of this compound

Q: My results show little to no inhibition of the TLR4 agonist signal, even at high concentrations of this compound. What could be the reason?

A: A lack of expected antagonist activity can stem from issues with the reagents, the assay setup, or the cells themselves.

Potential Cause Troubleshooting Steps
Purity of this compound The immunostimulatory activity previously attributed to some batches of this compound was found to be due to contamination with N,O-acylated disaccharide-1-phosphate.[1] Ensure you are using a highly purified, chemically defined this compound that is confirmed to have TLR4 antagonist activity.
Inappropriate Agonist Concentration If the concentration of the TLR4 agonist (e.g., LPS) is too high, it can overcome the competitive inhibition by this compound. Perform a dose-response curve for your agonist to determine the EC80-EC90 concentration for your specific cell line and assay conditions. Using a concentration in this range will provide a robust signal that can be effectively inhibited.
Incorrect Incubation Times Pre-incubation of the cells with this compound before adding the agonist is often necessary to allow for binding to the TLR4/MD-2 complex. Optimize the pre-incubation time (e.g., 30 minutes to 2 hours). Also, ensure the agonist stimulation time is sufficient to induce a strong reporter signal (typically 6-24 hours for SEAP reporter assays).[6]
Cell Responsiveness Verify that your cells are responsive to the TLR4 agonist by running a positive control. If the positive control signal is also weak, there may be an issue with the cells (e.g., high passage number, mycoplasma contamination) or the agonist itself.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with TLR4 signaling. If you suspect serum interference, try reducing the serum concentration in your assay medium or using a serum-free medium for the duration of the assay.
Issue 3: Low Signal-to-Noise Ratio

Q: The difference between my positive control (LPS alone) and negative control (vehicle) is small, resulting in a poor assay window. How can I improve the signal-to-noise ratio?

A: A low signal-to-noise (S/N) or signal-to-background (S/B) ratio can make it difficult to accurately quantify the inhibitory effect of this compound.[12]

Potential Cause Troubleshooting Steps
Suboptimal Cell Seeding Density Seeding too few cells will result in a weak signal, while seeding too many can lead to high background and reduced cell responsiveness. Perform a cell titration experiment to determine the optimal seeding density that provides the best S/N ratio for your assay duration.[13]
Inefficient Agonist Stimulation The concentration of your TLR4 agonist may be too low. As mentioned previously, titrate your agonist to find a concentration that gives a robust signal without reaching saturation (EC80-EC90).
High Background Signal High background can be due to several factors, including mycoplasma contamination, which can activate TLRs, or issues with the reporter assay reagents. Test your cells for mycoplasma. Ensure your detection reagents are fresh and prepared according to the manufacturer's instructions.
Assay Incubation Time The kinetics of the reporter gene expression may not be optimal. Perform a time-course experiment to determine the peak of reporter gene expression after agonist stimulation.
Plate Reader Settings Ensure the settings on your plate reader (e.g., wavelength, integration time for luminescence) are optimized for your specific reporter assay.

Experimental Protocols

Protocol: this compound Antagonist Activity Assay using HEK-Blue™-hTLR4 Cells

This protocol outlines a method for determining the antagonist activity of this compound by measuring the inhibition of LPS-induced NF-κB activation in HEK-Blue™-hTLR4 cells.

1. Cell Preparation and Seeding:

  • Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions, ensuring they do not exceed 20 passages.

  • On the day of the assay, wash the cells with PBS and detach them using a cell scraper or by gentle tapping (avoid using trypsin).

  • Perform a cell count and check for viability.

  • Resuspend the cells in pre-warmed HEK-Blue™ Test Medium to a concentration of approximately 1.4 x 10^5 cells/mL.

  • Dispense 180 µL of the cell suspension (~25,000 cells) into each well of a 96-well flat-bottom plate.

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound in endotoxin-free water or a suitable solvent.

  • LPS Stock Solution: Prepare a stock solution of a TLR4 agonist, such as LPS from E. coli O111:B4, in endotoxin-free water.

  • This compound Dilutions: Prepare a serial dilution of this compound in HEK-Blue™ Test Medium.

  • LPS Working Solution: Prepare a working solution of LPS at a concentration that will give an EC80-EC90 response in the final assay volume.

3. Assay Procedure:

  • Add 20 µL of the this compound dilutions to the appropriate wells of the 96-well plate containing the cells. For control wells, add 20 µL of HEK-Blue™ Test Medium.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Following the pre-incubation, add 20 µL of the LPS working solution to all wells except the negative control wells (add 20 µL of medium instead).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

4. Signal Detection (QUANTI-Blue™ Assay):

  • Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.

  • Transfer 20 µL of the supernatant from each well of the cell plate to a new 96-well flat-bottom plate.

  • Add 180 µL of the prepared QUANTI-Blue™ solution to each well.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the negative control (background) from all other readings.

  • Normalize the data by expressing the results as a percentage of the positive control (LPS alone).

  • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Quantitative Data Summary

The following table provides representative quantitative parameters for a this compound bioactivity assay. Note that these values can vary depending on the specific cell line, reagents, and laboratory conditions. It is essential to validate these parameters in your own laboratory.[14][15][16][17]

Parameter Typical Value/Range Acceptance Criteria
Cell Seeding Density 25,000 - 50,000 cells/wellDetermined by optimization to achieve optimal S/N ratio.
LPS (Agonist) Concentration EC80-EC90Should provide a robust signal well above the background.
This compound IC50 0.1 - 10 µMShould be within a consistent range for a given batch of this compound.
Signal-to-Background (S/B) Ratio ≥ 5A higher ratio indicates a better assay window.
Z'-factor ≥ 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Intra-assay Precision (%CV) < 15%The coefficient of variation for replicate wells within the same plate.
Inter-assay Precision (%CV) < 20%The coefficient of variation for the same sample across different plates/days.

Visualizations

LipidX_Workflow Experimental Workflow for this compound Bioactivity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Prepare & Seed HEK-Blue™-hTLR4 Cells add_lipid_x Add this compound to Cells (Pre-incubation) prep_cells->add_lipid_x prep_reagents Prepare this compound Dilutions & LPS Solution prep_reagents->add_lipid_x add_lps Add LPS to Cells (Stimulation) add_lipid_x->add_lps incubate Incubate (18-24 hours) add_lps->incubate detect_signal Measure SEAP Activity (QUANTI-Blue™) incubate->detect_signal analyze_data Calculate IC50 & Assess Variability detect_signal->analyze_data

Caption: Workflow for this compound Bioactivity Assay.

TLR4_Signaling TLR4 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Agonist) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds LipidX This compound (Antagonist) LipidX->TLR4_MD2 Competitively Binds Dimer TLR4 Dimerization LipidX->Dimer Inhibits TLR4_MD2->Dimer Induces MyD88 MyD88 Dimer->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB IκB-NF-κB IKK->NFkB Phosphorylates IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: TLR4 Signaling and this compound Inhibition.

References

Technical Support Center: Troubleshooting Lipid X Binding to Plasticware

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering issues with Lipid X binding to plasticware. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate sample loss and ensure the accuracy and reproducibility of your experiments.

FAQs and Troubleshooting Guides

This section addresses common problems and questions related to the interaction of this compound with laboratory plastics.

Q1: Why am I experiencing low recovery of this compound after incubation in plastic tubes or plates?

A1: Low recovery of this compound is often due to its adsorption to the surface of plasticware. This is a common issue, particularly with plastics that have hydrophobic surfaces, such as polystyrene and polypropylene. The nonpolar nature of these plastics attracts the hydrophobic lipid molecules, leading to significant sample loss.

Q2: Which types of plastic are most problematic for this compound binding?

A2: Polystyrene and polypropylene are the most common culprits for lipid binding due to their hydrophobic properties. Polyethylene may also exhibit some level of lipid binding. For sensitive applications requiring high recovery of lipids, it is crucial to carefully select your plasticware.

Q3: How can I prevent or minimize the binding of this compound to my plasticware?

A3: Several strategies can be employed to mitigate the non-specific binding of this compound:

  • Use Low-Binding Microcentrifuge Tubes: Several manufacturers offer "low-bind" or "low-retention" tubes. These tubes are made from specially formulated polypropylene that has a more hydrophilic surface, reducing the interaction with hydrophobic molecules like lipids.[1][2]

  • Surface Coating with Bovine Serum Albumin (BSA): Pre-coating your plasticware with a solution of BSA can effectively block the sites where lipids would otherwise bind.[3][4][5][6]

  • Addition of Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 can be added to your buffers to prevent lipid adsorption. These detergents work by coating the plastic surface and keeping the lipids in solution.[7][8][9]

  • Silanization: While more common for glassware, silanization can also be used to create a hydrophobic surface on plastics, which, counterintuitively, can sometimes improve the recovery of certain lipids by preventing strong adhesive interactions.[10] However, its effectiveness for preventing non-specific binding of all lipids to all plastics should be empirically determined.

  • Choose Appropriate Solvents: When working with lipids in organic solvents, it is generally recommended to use glass containers to avoid both binding and the leaching of plasticizers.[11]

Q4: What is the recommended protocol for coating plasticware with BSA?

A4: A general protocol for BSA coating of 96-well plates is as follows:

  • Prepare a 1% (w/v) BSA solution in phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

  • Add a sufficient volume of the BSA solution to completely cover the surface of each well (e.g., 200-300 µL for a 96-well plate).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Aspirate the BSA solution from the wells.

  • Wash the wells 2-3 times with your assay buffer to remove any unbound BSA.

  • The plate is now ready for your experiment.

For microcentrifuge tubes, a similar procedure can be followed by filling the tube with the BSA solution.

Q5: What are the optimal concentrations of Tween-20 or Triton X-100 to use?

A5: The optimal concentration of detergent can vary depending on the specific application (e.g., ELISA, sample storage).

  • For ELISA wash buffers: A concentration of 0.05% (v/v) Tween-20 is commonly used and effective at reducing non-specific binding.[3][5][12]

  • For sample storage or incubation: A lower concentration, typically around 0.01% to 0.05% (v/v) of Tween-20 or Triton X-100, is often sufficient. It is advisable to keep the detergent concentration below its critical micelle concentration (CMC) to avoid the formation of micelles that could sequester the lipid of interest.

  • For cell lysis: Higher concentrations of Triton X-100 (e.g., 0.1% to 1%) are often used, but this is for disrupting cell membranes rather than preventing binding to plastic.[9]

Empirical testing is recommended to determine the optimal detergent concentration for your specific assay that minimizes lipid binding without interfering with the experimental results.

Q6: Can plasticizers leaching from tubes and plates interfere with my lipid analysis?

  • Use high-quality plasticware from reputable manufacturers.

  • Whenever possible, use glass vials with Teflon-lined caps for storing lipid extracts in organic solvents.

  • Perform blank extractions with your plasticware and solvents to identify potential contaminants.

Data Presentation

Comparison of Plasticware for Lipid Recovery

While specific quantitative data for "this compound" is not available, the following table summarizes the general properties of common laboratory plastics concerning their potential for lipid binding.

Plastic TypeKey PropertiesPotential for Lipid BindingRecommendations
Polypropylene (PP) Opaque, good chemical resistance, autoclavable.High, due to its hydrophobic surface.[17][18][19]Use low-bind versions or pre-treat with BSA or detergents for sensitive applications.
Polystyrene (PS) Clear, rigid, commonly used for plates.High, due to its hydrophobic nature.[17][18][19]Ideal for optical measurements but requires blocking (BSA, detergents) for lipid-based assays to prevent significant loss.
Polyethylene (PE) Flexible, good chemical resistance.Moderate, also hydrophobic but can vary with density.A potential alternative to PP and PS, but testing for your specific lipid is recommended.
Protein Recovery from "Low-Binding" vs. Standard Polypropylene Tubes

The following table, adapted from a study on protein recovery, illustrates the significant improvement that can be achieved with low-binding tubes. While this data is for proteins, similar trends are expected for lipids due to shared hydrophobic interactions.

Tube TypeProtein Recovery Rate (after 24h)
Standard Polypropylene5%
Low-Binding Polypropylene (Brand A)95%
Low-Binding Polypropylene (Brand B)73%
Low-Binding Polypropylene (Brand C)48%
Low-Binding Polypropylene (Other Brands)4% - 12%

Source: Adapted from a comparative analysis of protein recovery rates in various microcentrifuge tubes.[20] This highlights the importance of selecting a high-quality low-binding tube for maximal sample recovery.

Experimental Protocols

Detailed Methodology for BSA Coating of 96-Well Plates

This protocol provides a step-by-step guide for blocking non-specific binding of lipids in a 96-well plate format.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in either Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). For example, dissolve 1 gram of BSA in 100 mL of buffer. Filter the solution through a 0.22 µm filter for sterility if required.

  • Plate Coating: Add 300 µL of the 1% BSA solution to each well of the 96-well plate.[6]

  • Incubation: Cover the plate with a lid or plate sealer and incubate for 1 to 2 hours at 37°C, or alternatively, for 2 hours at room temperature.[6]

  • Washing: Aspirate the BSA solution from the wells. Wash each well three times with 300 µL of your assay buffer (e.g., PBS with 0.05% Tween-20). After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Proceed with Assay: The plate is now blocked and ready for the addition of your this compound samples and other assay reagents.

Visualizations

Signaling Pathway of this compound (Hypothetical)

LipidX_Signaling Hypothetical Signaling Pathway of this compound This compound This compound Receptor Receptor This compound->Receptor Binds to G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Downstream Kinase Downstream Kinase Second Messenger->Downstream Kinase Activates Cellular Response Cellular Response Downstream Kinase->Cellular Response Phosphorylates targets leading to

Caption: Hypothetical signaling cascade initiated by this compound binding to its receptor.

Experimental Workflow for Mitigating this compound Binding

Experimental_Workflow Workflow for Experiments with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Choose Plasticware Choose Plasticware Low-Bind Tubes Low-Bind Tubes Choose Plasticware->Low-Bind Tubes Optimal Standard Tubes Standard Tubes Choose Plasticware->Standard Tubes Sub-optimal Incubate this compound Incubate this compound Low-Bind Tubes->Incubate this compound BSA Coating BSA Coating Standard Tubes->BSA Coating Mitigation Step BSA Coating->Incubate this compound Add Detergent Add Detergent Add Detergent->Incubate this compound Alternative Mitigation Perform Assay Perform Assay Incubate this compound->Perform Assay Measure Recovery Measure Recovery Perform Assay->Measure Recovery Analyze Results Analyze Results Measure Recovery->Analyze Results

Caption: Decision-making and experimental workflow to minimize this compound binding.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery Low Recovery Low Recovery Check Plasticware Check Plasticware Low Recovery->Check Plasticware Using Standard PP/PS? Using Standard PP/PS? Check Plasticware->Using Standard PP/PS? Switch to Low-Bind Switch to Low-Bind Using Standard PP/PS?->Switch to Low-Bind Yes Coat with BSA Coat with BSA Using Standard PP/PS?->Coat with BSA Yes Add Detergent Add Detergent Using Standard PP/PS?->Add Detergent Yes Consider Other Factors Consider Other Factors Using Standard PP/PS?->Consider Other Factors No Re-evaluate Recovery Re-evaluate Recovery Switch to Low-Bind->Re-evaluate Recovery Coat with BSA->Re-evaluate Recovery Add Detergent->Re-evaluate Recovery Issue Resolved Issue Resolved Re-evaluate Recovery->Issue Resolved Successful Re-evaluate Recovery->Consider Other Factors Unsuccessful

Caption: A logical flowchart for troubleshooting low recovery of this compound.

References

Technical Support Center: Addressing Endotoxin Contamination in Lipid X Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address endotoxin contamination in Lipid X samples.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern for this compound research?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][] They are a major concern in this compound research because even trace amounts can elicit strong immune responses in vitro and in vivo, potentially leading to misleading experimental results, inflammation, septic shock, and even death in preclinical studies.[1][3][4] Since this compound itself is investigated for its ability to modulate endotoxin-induced immune responses, the presence of contaminating endotoxins can significantly interfere with the interpretation of its activity.[5][6]

Q2: What are the common sources of endotoxin contamination in this compound samples?

Endotoxin contamination can be introduced at various stages of research and production. Common sources include:

  • Water: Water used for preparing buffers, media, and for washing glassware is a primary source of endotoxins.[1][7]

  • Raw Materials: Reagents, chemicals, and even the starting materials for this compound synthesis can be contaminated.[1][8]

  • Laboratory Environment: Dust, air, and contact with non-sterile surfaces can introduce endotoxins.[1][3]

  • Personnel: Human skin can carry Gram-negative bacteria.[3]

  • Equipment and Consumables: Glassware, plasticware, and filtration systems can harbor endotoxins if not properly depyrogenated.[1][3][9]

Q3: How can I detect endotoxin contamination in my this compound samples?

The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[3][10][11] This assay utilizes a lysate from the blood cells of the horseshoe crab, which clots in the presence of endotoxins.[11] However, the amphipathic nature of lipids and their tendency to form micelles or liposomes can "mask" the endotoxin, making it undetectable by the LAL assay.[12][13][14] Therefore, specific sample preparation steps are crucial for accurate detection in lipid-based samples.

Q4: What is "endotoxin masking" and how does it affect my results?

Q5: What are the acceptable limits for endotoxin in parenteral drug products?

For parenteral drug formulations administered to humans, the United States Pharmacopeia (USP) has established an endotoxin limit of 5 Endotoxin Units (EU) per kilogram of body weight per hour.[16] It is crucial to ensure that this compound samples intended for in vivo studies meet these stringent requirements.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Biological Activity of this compound

Possible Cause: Endotoxin contamination is a likely culprit if you observe pro-inflammatory responses, cell toxicity, or other effects not attributable to this compound itself. This compound is known to inhibit endotoxin-induced neutrophil priming by competing with LPS for cellular binding sites.[5][6] Uncontrolled endotoxin levels will interfere with this mechanism.

Troubleshooting Steps:

  • Test for Endotoxins: Immediately test your this compound sample, along with all reagents and buffers used in your experiment, for endotoxin contamination using an appropriate LAL assay protocol for lipid samples.

  • Review Laboratory Practices: Evaluate your lab's procedures for potential sources of contamination. Ensure the use of endotoxin-free water, depyrogenated glassware, and certified endotoxin-free consumables.[17][18][19]

  • Implement Endotoxin Removal: If contamination is confirmed, proceed with an appropriate endotoxin removal method.

Issue 2: LAL Assay Shows No Endotoxin, But Biological Assays Suggest Contamination

Possible Cause: This is a classic sign of endotoxin masking, where the lipid nature of the sample interferes with the LAL test.[12][14]

Troubleshooting Steps:

  • Sample Pre-treatment: Before performing the LAL assay, you must disrupt the lipid structures to expose the endotoxin. This can be achieved through:

    • Detergent Solubilization: Using a non-ionic detergent like polyoxyethylene 10 lauryl ether (C12E10) can effectively break down lipid micelles and liposomes.[12][13][20]

    • Liquid-Liquid Extraction: For oily or highly insoluble lipid formulations, an oil-water extraction can be used to separate the more water-soluble endotoxins from the lipid phase.[10][21]

  • Validate Your Assay: Perform a spike recovery test to confirm that your chosen LAL assay method can accurately detect a known amount of endotoxin spiked into your this compound sample matrix. According to USP <85>, the accepted range for spike recovery is 50-200%.[10][11]

Quantitative Data Summary

ParameterValue/RangeReference
Endotoxin Limit (Parenteral Drugs) 5 EU/kg/hour[16]
Endotoxin-Free Water Specification < 0.005 EU/mL[18]
LAL Assay Spike Recovery (USP <85>) 50% - 200%[10][11]
Polymyxin B Resin Endotoxin Removal >99%[22]
Polymyxin B Resin Protein Recovery >85%[22]

Key Experimental Protocols

Protocol 1: Endotoxin Detection in this compound Samples using LAL with Detergent Pre-treatment

This protocol is adapted for lipid-based samples that can interfere with the standard LAL assay.

Materials:

  • This compound sample

  • Limulus Amebocyte Lysate (LAL) test kit (gel-clot, turbidimetric, or chromogenic)

  • Control Standard Endotoxin (CSE)

  • Endotoxin-free water (<0.005 EU/mL)[18]

  • Depyrogenated glassware (e.g., heated at 250°C for at least 3 hours)[20]

  • Non-ionic detergent solution (e.g., 0.5% C12E10 in endotoxin-free water)

  • Vortex mixer

  • Incubator or heating block

Methodology:

  • Sample Preparation: a. Prepare a dilution series of your this compound sample in endotoxin-free water. b. To an equal volume of each diluted sample, add the 0.5% C12E10 detergent solution. c. Vortex the samples vigorously for 1-3 minutes.[20] d. Heat the samples at 37°C for 15-30 minutes to ensure complete solubilization of the lipid structures.[20] Visually inspect for clarity.

  • Positive Product Control (Spike): a. Prepare a separate set of diluted this compound samples with detergent as in step 1. b. Spike these samples with a known concentration of CSE (e.g., to a final concentration of 0.5 EU/mL).[10]

  • LAL Assay: a. Perform the LAL assay according to the manufacturer's instructions, using your pre-treated samples, the spiked samples, a negative control (endotoxin-free water with detergent), and a standard curve prepared with CSE.

  • Data Analysis: a. Quantify the endotoxin level in your sample based on the standard curve. b. Calculate the spike recovery for the positive product control. The recovery should be within 50-200% to validate the assay for your sample matrix.[10][11]

Protocol 2: Endotoxin Removal from this compound Samples using Polymyxin B Affinity Chromatography

Polymyxin B is an antibiotic that binds with high affinity to the lipid A portion of endotoxins.[23][24]

Materials:

  • Endotoxin-contaminated this compound sample

  • Polymyxin B-immobilized resin (commercially available in spin columns or as bulk resin)[22][25]

  • Endotoxin-free buffers for equilibration, washing, and elution (if applicable, buffer composition will be sample-dependent)

  • Endotoxin-free collection tubes

Methodology:

  • Resin Preparation: a. If using a spin column, equilibrate the resin by passing an endotoxin-free equilibration buffer through it according to the manufacturer's protocol.

  • Sample Application: a. Apply the endotoxin-contaminated this compound sample to the equilibrated resin. b. Incubate the sample with the resin for the recommended time (e.g., 30 minutes at 4°C with gentle mixing) to allow for binding of the endotoxin to the Polymyxin B.[26]

  • Collection of Depyrogenated Sample: a. For spin columns, centrifuge to collect the flow-through containing the endotoxin-depleted this compound sample. b. For bulk resin, separate the resin from the sample by centrifugation or gravity flow.

  • Post-Treatment Analysis: a. Test the purified sample for endotoxin levels using the appropriate LAL assay (Protocol 1) to confirm the removal efficiency. b. Quantify the recovery of this compound to ensure minimal loss during the process. High protein recovery of over 85% is expected with these resins.[22]

Visualizations

Endotoxin_Detection_Workflow cluster_prep Sample Preparation cluster_assay LAL Assay cluster_analysis Data Analysis Start This compound Sample Dilute Dilute Sample Start->Dilute Add_Detergent Add Detergent (e.g., C12E10) Dilute->Add_Detergent Vortex_Heat Vortex & Heat (37°C) Add_Detergent->Vortex_Heat LAL_Test Perform LAL Test Vortex_Heat->LAL_Test Spike Prepare Spiked Control Vortex_Heat->Spike Quantify Quantify Endotoxin LAL_Test->Quantify Validate Validate Spike Recovery (50-200%) LAL_Test->Validate Spike->LAL_Test

Caption: Workflow for endotoxin detection in this compound samples.

Endotoxin_Signaling_Pathway LPS Endotoxin (LPS) TLR4 TLR4/MD-2 Complex LPS->TLR4 Binds & Activates LipidX This compound LipidX->TLR4 Competitively Inhibits MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

Caption: Simplified TLR4 signaling pathway and this compound inhibition.

References

Validation & Comparative

A Comparative Analysis of TLR4 Modulation by Lipid X and Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Toll-like receptor 4 (TLR4) modulatory activities of Lipid X and Lipid A. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies in immunology and drug development.

Introduction to Lipid A and this compound

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is the principal pathogen-associated molecular pattern (PAMP) responsible for activating the TLR4 signaling pathway, leading to an innate immune response. The structure of Lipid A, particularly its acylation and phosphorylation state, is critical for its biological activity. A typical potent agonist, such as that from Escherichia coli, is a hexa-acylated, bis-phosphorylated disaccharide.

This compound, a monosaccharide precursor in the biosynthesis of Lipid A, possesses a simpler structure. It consists of a single glucosamine residue with two fatty acid chains. This structural difference profoundly impacts its interaction with the TLR4 receptor complex.

TLR4 Activity: A Tale of Agonism and Antagonism

Contrary to what its role as a precursor might suggest, this compound does not act as a TLR4 agonist. Instead, experimental evidence demonstrates that this compound functions as a TLR4 antagonist . It can inhibit the pro-inflammatory response induced by potent TLR4 agonists like hexa-acylated Lipid A.

Lipid A (Hexa-acylated) is a potent agonist of TLR4. Its binding to the MD-2 co-receptor induces a conformational change that promotes the dimerization of the TLR4/MD-2 complex, initiating a downstream signaling cascade.

This compound , on the other hand, is a TLR4 antagonist . While it can bind to the TLR4/MD-2 complex, it fails to induce the necessary conformational changes for receptor dimerization and subsequent signaling. By occupying the binding site, it competitively inhibits the binding of TLR4 agonists like Lipid A.

Quantitative Comparison of TLR4 Modulation

The following table summarizes the quantitative differences in the TLR4 modulatory activities of a representative hexa-acylated Lipid A (from E. coli) and this compound. The data is a composite from multiple studies and illustrates the opposing effects of these molecules.

ParameterHexa-acylated Lipid A (E. coli)This compoundReference
TLR4 Activity AgonistAntagonist[1][2]
NF-κB Activation (EC50) ~0.1 - 1 ng/mLNo activation[3][4]
TNF-α Release Inhibition (IC50) N/AVaries (μg/mL range)[1]
IL-6 Release Inhibition (IC50) N/AVaries (μg/mL range)

Note: EC50 (half-maximal effective concentration) for agonists indicates the concentration at which 50% of the maximal response is observed. IC50 (half-maximal inhibitory concentration) for antagonists indicates the concentration at which the response to an agonist is inhibited by 50%. These values can vary depending on the specific experimental conditions and cell types used.

TLR4 Signaling Pathway

The activation of TLR4 by an agonist like hexa-acylated Lipid A initiates a complex intracellular signaling cascade. This process can be broadly divided into two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS/Lipid A LPS/Lipid A LBP LBP LPS/Lipid A->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 CD14->TLR4/MD-2 TIRAP TIRAP TLR4/MD-2->TIRAP TRAM TRAM TLR4/MD-2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRIF TRIF TRAF6 TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 TRAM->TRIF IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines MAPKs->Pro-inflammatory Cytokines Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: TLR4 signaling pathway initiated by an agonist like Lipid A.

Experimental Protocols

NF-κB Reporter Assay for TLR4 Agonist/Antagonist Activity

This assay quantifies the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.

Objective: To determine the EC50 of a TLR4 agonist (Lipid A) or the IC50 of a TLR4 antagonist (this compound).

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen) or similar reporter cell line stably expressing human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

  • HEK-Blue™ Detection medium (InvivoGen) or appropriate SEAP substrate.

  • Hexa-acylated Lipid A (e.g., from E. coli O111:B4, Sigma-Aldrich).

  • This compound (e.g., synthetic, Avanti Polar Lipids).

  • 96-well cell culture plates.

  • Spectrophotometer or plate reader.

Protocol:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation:

    • For Agonist Assay (Lipid A): Prepare serial dilutions of Lipid A in cell culture medium.

    • For Antagonist Assay (this compound): Prepare serial dilutions of this compound.

  • Cell Treatment:

    • For Agonist Assay: Replace the medium with the prepared Lipid A dilutions.

    • For Antagonist Assay: Pre-incubate the cells with the this compound dilutions for 30-60 minutes. Then, add a fixed concentration of Lipid A (typically the EC80 concentration) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection: Add HEK-Blue™ Detection medium to the wells or collect the supernatant and add a SEAP substrate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-655 nm for HEK-Blue™ Detection).

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonist) or IC50 (for antagonist).

NFkB_Assay_Workflow cluster_agonist Agonist Assay cluster_antagonist Antagonist Assay A1 Seed HEK-Blue™ hTLR4 cells A2 Prepare Lipid A serial dilutions A1->A2 A3 Treat cells with Lipid A A2->A3 A4 Incubate 18-24h A3->A4 A5 Add SEAP substrate A4->A5 A6 Measure absorbance A5->A6 A7 Calculate EC50 A6->A7 B1 Seed HEK-Blue™ hTLR4 cells B2 Prepare this compound serial dilutions B1->B2 B3 Pre-incubate cells with this compound B2->B3 B4 Add fixed concentration of Lipid A B3->B4 B5 Incubate 18-24h B4->B5 B6 Add SEAP substrate B5->B6 B7 Measure absorbance B6->B7 B8 Calculate IC50 B7->B8

Caption: Workflow for NF-κB Reporter Assay.

Cytokine Release Assay

This assay measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells in response to TLR4 stimulation.

Objective: To quantify the amount of cytokine released upon stimulation with a TLR4 agonist and its inhibition by an antagonist.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary cells like peripheral blood mononuclear cells (PBMCs).

  • Hexa-acylated Lipid A.

  • This compound.

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • 96-well cell culture plates.

  • ELISA kits for the specific cytokines to be measured (e.g., human TNF-α, human IL-6).

  • Plate reader for ELISA.

Protocol:

  • Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well) and allow them to adhere or stabilize overnight. If using THP-1 cells, differentiate them into macrophage-like cells with PMA for 48-72 hours prior to the assay.

  • Compound Preparation: Prepare serial dilutions of Lipid A (for agonist activity) or this compound (for antagonist activity) in cell culture medium.

  • Cell Treatment:

    • For Agonist Assay: Replace the medium with the prepared Lipid A dilutions.

    • For Antagonist Assay: Pre-incubate the cells with the this compound dilutions for 30-60 minutes, followed by the addition of a fixed concentration of Lipid A.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-24 hours, depending on the cytokine).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the log of the compound concentration to determine the EC50 or IC50.

Conclusion

Lipid A and its precursor, this compound, exhibit opposing activities at the TLR4 receptor. While hexa-acylated Lipid A is a potent activator of the innate immune response, this compound acts as an inhibitor. This clear distinction in their biological function makes them valuable tools for studying TLR4 signaling and for the development of novel therapeutics, with Lipid A derivatives being explored as vaccine adjuvants and this compound analogs as potential treatments for inflammatory conditions. Researchers should carefully consider these contrasting activities when selecting a molecule for their specific research needs.

References

A Comparative Guide: Lipid X Versus Lipid IVa as TLR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lipid X and Lipid IVa as antagonists of Toll-like receptor 4 (TLR4), a key mediator of the innate immune response. Understanding the distinct mechanisms and potencies of these molecules is critical for the development of therapeutics targeting inflammatory and autoimmune diseases. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways.

Introduction to TLR4 and its Antagonists

Toll-like receptor 4, in conjunction with its co-receptor MD-2, recognizes bacterial lipopolysaccharide (LPS), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This response is crucial for host defense but can become detrimental if dysregulated, leading to conditions like sepsis and chronic inflammation. TLR4 antagonists are molecules that can bind to the TLR4/MD-2 complex but fail to induce the conformational changes necessary for downstream signaling, thereby blocking the effects of LPS.

This compound and Lipid IVa are both precursors in the biosynthesis of Lipid A, the active component of LPS. Their structural similarities to Lipid A allow them to interact with the TLR4/MD-2 complex, but differences in their acylation patterns result in distinct biological activities.

Comparative Analysis of Antagonist Activity

The antagonist properties of this compound and Lipid IVa have been evaluated in various in vitro and in vivo models. A key distinction is the species-specific activity of Lipid IVa, which acts as an antagonist in human cells but as an agonist in murine cells[1]. In contrast, the activity of highly purified this compound appears to be that of a competitive inhibitor, although some studies have reported a lack of direct antagonistic effects[2].

Quantitative Data Summary
ParameterThis compoundLipid IVaReference
Binding Affinity (Kd) Data not available~10 nM (for chimeric mouse TLR4-human MD-2)[3]
Antagonist Activity (IC50) Data not availableData not available
Species Specificity Generally considered an antagonistAntagonist in humans, agonist in mice[1]

Note: The lack of a reported IC50 value for this compound highlights a significant gap in the direct comparative literature.

Mechanism of Action: How They Inhibit TLR4 Signaling

Both this compound and Lipid IVa are thought to exert their antagonistic effects by competing with LPS for binding to the MD-2 co-receptor, which forms a complex with TLR4.

Lipid IVa binds to human MD-2, but this binding does not induce the dimerization of the TLR4 receptor, a crucial step for initiating the downstream signaling cascade[3][4]. This effectively blocks the receptor and prevents activation by LPS.

The mechanism of This compound is less clear, with some conflicting reports. While some studies suggest it acts as a competitive inhibitor of LPS, another study using human whole blood found that this compound did not inhibit LPS-induced TNF-α production, questioning its role as a direct competitive antagonist in this system. It is speculated that the purity of the this compound preparation is critical, as contaminants may have led to observations of immunostimulatory activity in earlier studies.

TLR4 Signaling Pathway and Antagonist Intervention

The activation of TLR4 by LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway results in the later activation of NF-κB and the production of type I interferons.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Activation CD14 CD14 LBP->CD14 Activation TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 Activation MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent LipidX This compound LipidX->TLR4_MD2 Antagonism LipidIVa Lipid IVa LipidIVa->TLR4_MD2 Antagonism TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines IFNs Type I Interferons IRF3->IFNs

Figure 1: TLR4 signaling pathway and points of antagonist intervention.

Experimental Protocols

In Vitro TLR4 Antagonist Assay using THP-1 Cells

This protocol describes a common method to assess the TLR4 antagonist activity of a compound by measuring the inhibition of LPS-induced cytokine production in the human monocytic cell line, THP-1.

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, remove the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours before treatment.

2. Antagonist Treatment and LPS Stimulation:

  • Prepare stock solutions of this compound and Lipid IVa in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.

  • Pre-incubate the differentiated THP-1 cells with varying concentrations of the test antagonist (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C.

  • Following pre-incubation, stimulate the cells with a sub-maximal concentration of LPS (e.g., 10 ng/mL) for a specified period (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-8). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the antagonist alone.

3. Cytokine Measurement (ELISA):

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-8) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The percentage of inhibition can be calculated as follows: [1 - (Cytokine level with LPS + Antagonist) / (Cytokine level with LPS alone)] x 100.

  • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the LPS-induced cytokine production, can be determined by plotting the percentage of inhibition against the antagonist concentration.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48h) Culture->Differentiate Rest Rest (24h) Differentiate->Rest Preincubate Pre-incubate with Antagonist (1h) Rest->Preincubate Stimulate Stimulate with LPS (4-24h) Preincubate->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Measure Cytokine (e.g., TNF-α, IL-8) by ELISA Collect->ELISA Calculate Calculate % Inhibition and IC50 ELISA->Calculate

Figure 2: Experimental workflow for in vitro TLR4 antagonist assay.

Conclusion

Both this compound and Lipid IVa are valuable research tools for investigating TLR4 signaling. Lipid IVa is a well-characterized TLR4 antagonist in human systems, effectively blocking LPS-induced inflammation by preventing receptor dimerization. Its species-specific activity, however, must be considered when translating findings from murine models.

The role of this compound as a TLR4 antagonist is more ambiguous. While some evidence suggests it can act as a competitive inhibitor, other studies have failed to demonstrate direct antagonism of LPS-induced cytokine production in human cells. The purity of this compound preparations is a critical factor that may contribute to these conflicting results.

For researchers and drug development professionals, Lipid IVa currently stands as a more reliable and better-characterized tool for antagonizing human TLR4. Further research is required to clarify the precise mechanism and potency of highly purified this compound as a TLR4 antagonist and to provide a direct quantitative comparison with Lipid IVa.

References

A Comparative Analysis of Lipid X and MPLA as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective and safe vaccines is a cornerstone of modern medicine. Subunit vaccines, which are composed of purified antigens, are generally safer than live-attenuated or whole-inactivated vaccines. However, their purified nature often results in lower immunogenicity, necessitating the inclusion of adjuvants to elicit a robust and durable immune response. Adjuvants function by stimulating the innate immune system, thereby enhancing the subsequent adaptive immune response to the co-administered antigen.

Among the various classes of adjuvants, Toll-like receptor (TLR) agonists have shown significant promise. This guide provides a detailed comparative analysis of two such molecules: Monophosphoryl Lipid A (MPLA) and Lipid X. Both are derivatives of Lipid A, the immunostimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. While structurally related, their immunological activities diverge significantly, with critical implications for their potential use as vaccine adjuvants. This guide will objectively compare their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for their evaluation.

At a Glance: this compound vs. MPLA

FeatureThis compoundMonophosphoryl Lipid A (MPLA)
Primary Immunological Activity TLR4 Antagonist / Anti-endotoxinTLR4 Agonist / Immunostimulant
Mechanism of Action Competitively inhibits LPS binding to TLR4Activates TLR4 signaling, primarily through the TRIF-dependent pathway
Adjuvant Potential Lacks intrinsic immunostimulatory activity; not a traditional adjuvantPotent adjuvant, enhances humoral and cellular immunity
Safety Profile Generally considered non-toxicDetoxified derivative of LPS with a favorable safety profile

Mechanism of Action: A Tale of Two Lipids

The differential effects of this compound and MPLA stem from their distinct interactions with the Toll-like receptor 4 (TLR4) signaling complex.

Monophosphoryl Lipid A (MPLA): A TRIF-Biased TLR4 Agonist

MPLA is a chemically modified derivative of Lipid A that has been detoxified by the removal of a phosphate group and some acyl chains.[1] This modification significantly reduces its pyrogenicity while retaining potent immunostimulatory properties.[2] MPLA is a well-characterized agonist of TLR4.[3] Upon binding to the TLR4-MD2 complex, it induces a conformational change that preferentially activates the TRIF (TIR-domain-containing adapter-inducing interferon-β) dependent signaling pathway over the MyD88 (Myeloid differentiation primary response 88) dependent pathway.[4] This "TRIF-bias" is thought to contribute to its favorable safety profile, as the MyD88 pathway is largely responsible for the production of pro-inflammatory cytokines associated with endotoxic shock. The TRIF pathway, on the other hand, leads to the production of type I interferons and the maturation of dendritic cells, which are crucial for priming adaptive immune responses.[4]

This compound: A TLR4 Antagonist

This compound is a monosaccharide precursor in the biosynthesis of Lipid A.[5] Early studies suggested it might possess immunostimulatory properties with low toxicity. However, subsequent research has demonstrated that highly purified this compound is devoid of intrinsic immunostimulatory activity.[5] In fact, it acts as a competitive inhibitor of LPS binding to the TLR4/MD-2 receptor complex.[5] The immunostimulatory effects observed in earlier studies were likely due to contamination with minute amounts of more complex, acylated lipid A-like structures.[5] Therefore, this compound is more accurately characterized as a TLR4 antagonist and an anti-endotoxin agent, capable of protecting against the lethal effects of endotoxemia.[5][6]

Signaling Pathway Diagrams

MPLA_Signaling MPLA MPLA TLR4_MD2 TLR4/MD-2 Complex MPLA->TLR4_MD2 Binds to TRIF TRIF TLR4_MD2->TRIF Preferentially activates IRF3 IRF3 Activation TRIF->IRF3 Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN DC_Maturation Dendritic Cell Maturation Type_I_IFN->DC_Maturation Adaptive_Immunity Enhanced Adaptive Immunity DC_Maturation->Adaptive_Immunity

Figure 1: Simplified MPLA signaling pathway via TLR4.

LipidX_Interaction LipidX This compound TLR4_MD2 TLR4/MD-2 Complex LipidX->TLR4_MD2 Competitively binds to LPS LPS (Endotoxin) LPS->TLR4_MD2 Binding blocked No_Signaling No Downstream Signaling TLR4_MD2->No_Signaling Inhibits activation

Figure 2: this compound as a competitive antagonist of LPS at the TLR4 receptor.

Performance Data: MPLA as a Vaccine Adjuvant

Due to the lack of intrinsic immunostimulatory properties, there is no relevant data to present for this compound as a vaccine adjuvant. The following tables summarize representative data on the performance of MPLA as an adjuvant in preclinical studies.

Cytokine Induction by MPLA

MPLA stimulates the production of a range of cytokines that are critical for shaping the adaptive immune response.

CytokineCell TypeSpeciesFold Increase (MPLA vs. Control)Reference
TNF-αDendritic CellsHuman~5-10[7]
IL-6Dendritic CellsHuman~10-20[7]
IL-12p70Dendritic CellsHuman~3-5[8]
IFN-γCD4+ T-cellsHuman~2-4[9]
G-CSFSerumMouse>10[7]

Note: Fold increases are approximate and can vary depending on the experimental conditions, antigen, and formulation.

Antibody Response Enhancement by MPLA

MPLA is a potent enhancer of humoral immunity, leading to higher antibody titers.

AntigenAnimal ModelIgG Titer (MPLA vs. Control)Isotype SkewingReference
Rabies Virus (inactivated)MouseSignificantly higher total IgG, IgG2a, and IgG2bTh1 (IgG2a/b)[3]
HIV-1 Env ProteinMouseNo significant difference in total IgG endpoint titer compared to other adjuvants, but influences cytokine profileTh1[4]
OvalbuminMouseSignificantly enhanced IgG2 isotype responsesTh1 (IgG2)[10]
Fused Viral AntigensMouse>7-fold increase in IgG titers-[11]
T-Cell Response Modulation by MPLA

MPLA promotes the development of cellular immunity, particularly Th1-biased responses.

T-Cell Response MetricAntigenAnimal ModelObservationReference
T follicular helper (Tfh) cell frequencyRabies Virus (inactivated)MouseIncreased frequency in draining lymph nodes[12]
CD4+ T-cell proliferationHIV-1 Env ProteinMouseDecreased in TLR4-deficient mice, indicating TLR4-dependence[4]
Th1 cytokine production (IFN-γ)VariousHuman/MousePreferential induction of Th1 responses[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of adjuvant efficacy. Below are outlines of key experimental protocols.

In Vivo Mouse Immunization for Adjuvant Testing

This protocol describes a general procedure for evaluating the adjuvant effect of a substance in mice.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Antigen of interest (e.g., Ovalbumin)

  • Adjuvant (MPLA) or control (e.g., PBS, Alum)

  • Sterile PBS

  • Syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Prepare the vaccine formulation by mixing the antigen with the adjuvant or control vehicle. For MPLA, a typical dose is 5-50 µg per mouse. The final injection volume is typically 50-100 µL.

  • Anesthetize the mice and immunize via the desired route (e.g., subcutaneous, intramuscular).

  • Administer booster immunizations at specified time points (e.g., day 14 and day 28).

  • Collect blood samples via tail vein or retro-orbital bleeding at various time points to assess antibody responses.

  • At the end of the experiment, euthanize the mice and harvest spleens for the analysis of T-cell responses.

Immunization_Workflow Start Day 0: Primary Immunization Boost1 Day 14: First Booster Start->Boost1 Blood_Collection Blood Collection (e.g., Days 12, 26, 42) Start->Blood_Collection Boost2 Day 28: Second Booster Boost1->Boost2 Boost1->Blood_Collection Boost2->Blood_Collection Spleen_Harvest Day 42: Spleen Harvest Boost2->Spleen_Harvest Analysis Antibody & T-cell Analysis Blood_Collection->Analysis Spleen_Harvest->Analysis

Figure 3: General workflow for in vivo adjuvant testing in mice.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement

ELISA is used to quantify antigen-specific antibodies in serum samples.

Materials:

  • 96-well ELISA plates

  • Antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized mice

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the antigen diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Serially dilute the serum samples and add them to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate. Allow the color to develop.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off value.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

ELISpot is a highly sensitive method to quantify the frequency of cytokine-producing cells.

Materials:

  • PVDF-membrane 96-well plates

  • Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

  • Splenocytes from immunized mice

  • Antigen or mitogen for stimulation

  • Biotinylated detection antibody for the cytokine

  • Streptavidin-HRP

  • Substrate (e.g., AEC)

  • ELISpot reader

Procedure:

  • Coat the ELISpot plate with the capture antibody and incubate overnight at 4°C.

  • Wash the plate and block with sterile blocking buffer.

  • Add splenocytes to the wells in the presence or absence of the specific antigen.

  • Incubate for 18-24 hours to allow for cytokine secretion.

  • Lyse the cells and wash the plate to remove them.

  • Add the biotinylated detection antibody and incubate.

  • Wash and add Streptavidin-HRP.

  • Wash and add the substrate to develop spots. Each spot represents a single cytokine-secreting cell.

  • Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for T-Cell Analysis

ICS followed by flow cytometry allows for the characterization of cytokine production by specific T-cell subsets.

Materials:

  • Splenocytes from immunized mice

  • Antigen or mitogen for stimulation

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4)

  • Flow cytometer

Procedure:

  • Stimulate splenocytes with the antigen in the presence of a protein transport inhibitor for 4-6 hours.

  • Stain the cells with antibodies against surface markers.

  • Fix and permeabilize the cells.

  • Stain the cells with antibodies against intracellular cytokines.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines.

Conclusion

This comparative analysis highlights the stark differences between this compound and MPLA in the context of vaccine adjuvant development. MPLA is a well-established, potent, and safe TLR4 agonist that enhances both humoral and cellular immunity through a TRIF-biased signaling mechanism. Its ability to promote Th1-type responses makes it a valuable tool for vaccines against intracellular pathogens and for therapeutic cancer vaccines.

In contrast, chemically pure this compound lacks intrinsic immunostimulatory activity and functions as a TLR4 antagonist. While it has therapeutic potential as an anti-endotoxin agent, it is not a suitable candidate for a vaccine adjuvant in the traditional sense. For researchers and drug development professionals, this distinction is critical. The choice of a TLR4-modulating agent must be guided by the desired immunological outcome: stimulation for adjuvanticity (MPLA) or inhibition for anti-inflammatory and anti-sepsis applications (this compound). The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other potential vaccine adjuvants.

References

A Researcher's Guide to Validating the Bioactivity of Different Lipid X Batches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid X, a monosaccharide precursor of Lipid A, is a critical molecule in the study of innate immunity and the development of novel therapeutics and vaccine adjuvants. Its bioactivity, primarily its ability to interact with the Toll-like receptor 4 (TLR4) signaling pathway, can vary significantly between different synthetic batches due to factors such as purity and the presence of contaminants. This guide provides an objective comparison of methodologies to validate the bioactivity of different this compound batches, supported by experimental data and detailed protocols.

Comparative Bioactivity of this compound Batches

The purity of a this compound batch is paramount to its biological activity. Contamination with even small amounts of N,O-acylated disaccharide-1-phosphate can lead to significant immunostimulatory effects that are not representative of pure this compound.[1] The following table summarizes the expected outcomes when comparing a pure this compound batch to a contaminated one.

Biological ActivityPure this compound Batch (Batch B)Contaminated this compound Batch (Batch A)
Immunostimulatory Activity
TNF-α SecretionVirtually inactiveInduces secretion at ≥ 10 µg/ml[1]
IL-1 SecretionVirtually inactiveInduces secretion at ≥ 10 µg/ml[1]
Prostaglandin E2 SecretionVirtually inactiveInduces secretion at ≥ 10 µg/ml[1]
Pyrogenicity Non-pyrogenic at doses up to ≥ 2 mg/kg[1]Pyrogenic at a dose of 0.05 mg/kg[1]
Anti-Endotoxin Activity
Inhibition of Endotoxin-Induced Monocyte Procoagulant ActivityActiveActive[1]
Inhibition of Endotoxin-Induced Neutrophil Superoxide Anion ReleaseActiveActive[1]
Protection from Lethal EndotoxemiaProtectiveProtective[1]

Key Experimental Assays for Bioactivity Validation

To ensure the consistency and reliability of research findings, it is crucial to perform a panel of bioassays to characterize each new batch of this compound. Below are the recommended experimental protocols.

Cytokine Profiling via ELISA

This assay quantifies the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells in response to this compound stimulation.

Experimental Protocol:

  • Cell Culture: Culture murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete DMEM medium in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Stimulation: Prepare serial dilutions of the different this compound batches (e.g., 0.1, 1, 10, 100 ng/mL). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a positive control (e.g., LPS from E. coli O111:B4 at 10 ng/mL) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your chosen kit.[2][3][4][5]

    • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the collected cell culture supernatants and standards to the plate and incubate.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by comparing the absorbance to the standard curve.

NF-κB Activation Reporter Assay

This assay measures the activation of the transcription factor NF-κB, a key downstream effector of the TLR4 signaling pathway.

Experimental Protocol:

  • Cell Line: Use a macrophage cell line stably transfected with an NF-κB-dependent reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP) (e.g., RAW-Blue™ cells).[6]

  • Cell Seeding: Seed the reporter cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Stimulation: Treat the cells with various concentrations of the different this compound batches for 18-24 hours.[7]

  • Reporter Gene Assay (Luciferase): [6][8]

    • Lyse the cells and transfer the lysate to a luminometer plate.

    • Add luciferase substrate and measure the luminescence using a luminometer.

  • Reporter Gene Assay (SEAP): [6]

    • Collect the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) and incubate until a color change is observed.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Normalize the reporter activity to a control (unstimulated cells) and compare the activation levels between the different this compound batches.

Endotoxin Tolerance Assay

This assay assesses the ability of this compound to induce a state of hyporesponsiveness to a subsequent challenge with a potent TLR4 agonist like LPS. Pure this compound is expected to be a poor inducer of tolerance compared to LPS.

Experimental Protocol:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7) in 12-well plates at a density of 1-1.5 x 10^6 cells/well.[9]

  • Pre-treatment (Tolerance Induction): Treat the cells with a low dose of the different this compound batches (e.g., 100 ng/mL) or LPS (100 ng/mL) for 20-24 hours.[9] Include a vehicle control (media only).

  • Wash and Rest: After the pre-treatment period, aspirate the media, wash the cells three times with sterile PBS, and add fresh complete medium. Allow the cells to rest for 2 hours.

  • Re-stimulation: Challenge the cells with a high concentration of LPS (e.g., 100 ng/mL) for 4-6 hours.[10][11]

  • Sample Collection and Analysis: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using ELISA as described in the cytokine profiling protocol.

  • Data Analysis: Compare the cytokine production in the re-stimulated cells that were pre-treated with this compound to those pre-treated with LPS or vehicle. A significant reduction in cytokine production after LPS pre-treatment indicates the induction of endotoxin tolerance.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

LipidX_TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB phosphorylates, leads to degradation NFkB NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Caption: this compound signaling through the TLR4 pathway.

Experimental_Workflow cluster_cytokine Cytokine Profiling cluster_nfkb NF-κB Reporter Assay cluster_tolerance Endotoxin Tolerance Assay C1 Seed Macrophages C2 Stimulate with this compound Batches C1->C2 C3 Incubate 24h C2->C3 C4 Collect Supernatant C3->C4 C5 Perform ELISA for TNF-α, IL-6 C4->C5 Compare Bioactivity Compare Bioactivity C5->Compare Bioactivity N1 Seed Reporter Macrophages N2 Stimulate with this compound Batches N1->N2 N3 Incubate 18-24h N2->N3 N4 Measure Reporter Activity N3->N4 N4->Compare Bioactivity T1 Seed Macrophages T2 Pre-treat with this compound / LPS T1->T2 T3 Wash and Rest T2->T3 T4 Re-stimulate with LPS T3->T4 T5 Collect Supernatant & Perform ELISA T4->T5 T5->Compare Bioactivity

Caption: Workflow for validating this compound bioactivity.

References

A Head-to-Head Comparison of Synthetic vs. Natural Lipid X for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of synthetic and natural Lipid X, a crucial monosaccharide precursor of Lipid A. The objective is to equip researchers with the necessary information to make informed decisions when selecting between these two forms for their experimental needs. This comparison delves into their biochemical properties, purity, stability, and biological activity, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a key intermediate in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is a glucosamine-based monosaccharide acylated with two (R)-3-hydroxytetradecanoyl chains. As a structural component of the endotoxin molecule, this compound interacts with the Toll-like receptor 4 (TLR4) signaling complex, eliciting an immune response. This property has made it a subject of intense research for its potential as a vaccine adjuvant and an immunomodulator. This compound is available from two primary sources: isolated from mutant strains of bacteria (natural) or produced through chemical synthesis (synthetic).

Comparative Analysis: Synthetic vs. Natural this compound

The choice between synthetic and natural this compound hinges on a trade-off between purity and consistency versus potential biological relevance and cost. While synthetic this compound offers the advantage of high purity and batch-to-batch consistency, natural this compound, being derived from a biological system, may contain subtle structural variations and co-isolated molecules that could influence its biological activity.

Data Presentation: A Quantitative Comparison

Direct quantitative, head-to-head comparisons of all performance parameters for synthetic and natural this compound are not extensively available in publicly accessible literature. The following tables summarize the available data and provide qualitative comparisons based on established principles of natural product isolation versus chemical synthesis.

Table 1: Physicochemical and Purity Comparison

PropertySynthetic this compoundNatural this compoundRationale/Supporting Data
Purity High (>98% achievable)Variable, depends on purificationSynthetic routes allow for precise control and purification, minimizing contaminants.[1] Natural preparations can be contaminated with other lipids and cellular components.
Chemical Structure Well-defined, single molecular speciesPotential for heterogeneity in acylationSynthesis yields a single, defined chemical structure. Natural isolation from bacteria may result in a mixture of closely related structures.
Contaminants Trace amounts of reagents from synthesisEndotoxins, proteins, nucleic acidsSynthetic preparations may contain residual solvents or reactants. Natural this compound is co-isolated with other bacterial components that are difficult to remove completely.
Batch-to-Batch Consistency HighLow to moderateControlled manufacturing processes for synthetic lipids ensure high consistency.[2] Biological variability in bacterial cultures can lead to batch-to-batch differences in natural preparations.

Table 2: Stability Comparison

PropertySynthetic this compoundNatural this compoundRationale/Supporting Data
Shelf-life (solid) Generally stable for years at -20°CStability can be lower due to impuritiesPure, crystalline compounds are typically more stable.[3] The presence of enzymatic or oxidative impurities in natural preparations can lead to degradation over time.[4][5]
Stability in Solution Prone to hydrolysis at non-neutral pHSimilar to synthetic, but impurities may catalyze degradationThe phosphate ester in this compound is susceptible to hydrolysis. The complex mixture in natural preparations can affect solution stability.

Table 3: Biological Activity Comparison

AssaySynthetic this compound (highly purified)Natural this compound (purified)Rationale/Supporting Data
TLR4 Agonist Activity (Cytokine Induction) Lower intrinsic activityHigher activity often reportedThe immunostimulatory activity of some synthetic this compound preparations has been attributed to contaminating N,O-acylated disaccharide-1-phosphate. Highly purified synthetic this compound shows reduced activity.
Endotoxin Activity (LAL Assay) LowCan be high depending on purityThe Limulus Amebocyte Lysate (LAL) assay is highly sensitive to endotoxins. The activity of natural this compound in this assay will depend on the level of co-purified LPS.
EC50 for TNF-α production Higher (less potent)Lower (more potent)While specific EC50 values are not readily available in a direct comparison, studies suggest that highly purified synthetic this compound is less potent in inducing cytokine production than preparations that may contain more active contaminants, which can be present in natural isolates.

Experimental Protocols

Protocol 1: Isolation and Purification of Natural this compound (Representative Method)

This protocol is a representative method based on the extraction of lipid precursors from E. coli mutants.

1. Bacterial Culture and Harvest: a. Grow an E. coli mutant strain deficient in the later stages of Lipid A biosynthesis (e.g., a strain with a mutation in the lpxC gene) in a suitable broth medium to the late logarithmic phase. b. Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. c. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

2. Lipid Extraction: a. Resuspend the cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v/v).[6] b. Disrupt the cells by sonication on ice. c. Centrifuge the mixture to pellet cell debris. d. Collect the supernatant containing the total lipid extract.

3. Purification by Column Chromatography: a. Dry the lipid extract under a stream of nitrogen. b. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1 v/v). c. Apply the lipid mixture to a silica gel column pre-equilibrated with chloroform. d. Elute the column with a stepwise gradient of increasing methanol concentration in chloroform. e. Collect fractions and analyze by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol:water:ammonium hydroxide (65:25:4:4 v/v/v/v). f. Visualize the this compound spot by staining with a phosphate-specific stain (e.g., molybdenum blue). g. Pool the fractions containing pure this compound.

4. Final Purification and Characterization: a. Further purify the pooled fractions by high-performance liquid chromatography (HPLC) on a silica column. b. Confirm the identity and purity of the isolated this compound by mass spectrometry and NMR spectroscopy.[7][8][9]

Protocol 2: Total Synthesis of Synthetic this compound (General Steps)

The total synthesis of this compound is a multi-step process involving protected carbohydrate chemistry. Below is a generalized outline of the key steps.

1. Preparation of the Glucosamine Backbone: a. Start with a suitably protected glucosamine derivative, for example, with benzyl ethers protecting the hydroxyl groups and a phthalimide group protecting the amine.

2. Acylation of the Hydroxyl Groups: a. Selectively deprotect the hydroxyl groups at the C3 and C4 positions. b. Acylate the free hydroxyl groups with (R)-3-(benzyloxy)tetradecanoic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

3. Introduction of the Phosphate Group: a. Deprotect the anomeric hydroxyl group. b. Phosphorylate the anomeric position using a phosphitylating agent followed by oxidation.

4. Deprotection: a. Remove all protecting groups (e.g., by hydrogenolysis to remove benzyl ethers and hydrazinolysis to remove the phthalimide group) to yield the final this compound molecule.

5. Purification: a. Purify the final product by silica gel chromatography and/or preparative HPLC to achieve high purity.[][11]

Protocol 3: Measurement of Cytokine Induction in Macrophages by ELISA

This protocol details the measurement of TNF-α and IL-6 secretion from macrophage-like cells upon stimulation with this compound.

1. Cell Culture and Seeding: a. Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium supplemented with 10% fetal bovine serum. b. Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Stimulation with this compound: a. Prepare serial dilutions of synthetic and natural this compound in culture medium. b. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a negative control (medium only) and a positive control (e.g., LPS). c. Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

3. Collection of Supernatants: a. After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. b. Carefully collect the cell culture supernatants for cytokine analysis.

4. ELISA for TNF-α and IL-6: a. Coat a 96-well ELISA plate with a capture antibody specific for mouse or human TNF-α or IL-6 overnight at 4°C.[12][13] b. Wash the plate with wash buffer (PBS with 0.05% Tween-20). c. Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature. d. Wash the plate. e. Add the collected cell culture supernatants and a standard curve of recombinant TNF-α or IL-6 to the plate and incubate for 2 hours at room temperature.[14][15] f. Wash the plate. g. Add a biotinylated detection antibody specific for TNF-α or IL-6 and incubate for 1 hour at room temperature. h. Wash the plate. i. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature. j. Wash the plate. k. Add a TMB substrate solution and incubate in the dark until a color develops. l. Stop the reaction with a stop solution (e.g., 2N H2SO4). m. Read the absorbance at 450 nm using a microplate reader. n. Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.[16]

Mandatory Visualizations

TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 Transfers this compound TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 Presents this compound MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NFkB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription AP1 AP1 MAPKs->AP1 Activation AP1->Cytokines Transcription

Caption: MyD88-dependent TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Comparing Synthetic and Natural this compound

Experimental_Workflow cluster_preparation Sample Preparation cluster_bioassay Biological Activity Assessment cluster_analysis Data Analysis and Comparison Synthetic_LipidX Synthetic This compound Characterization Purity & Stability Analysis (HPLC, MS) Synthetic_LipidX->Characterization Stimulation Cell Stimulation with This compound Preparations Synthetic_LipidX->Stimulation Natural_LipidX Natural This compound Natural_LipidX->Characterization Natural_LipidX->Stimulation Characterization->Stimulation Cell_Culture Macrophage Cell Culture Cell_Culture->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection ELISA Cytokine Quantification (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Data_Analysis EC50 Calculation & Statistical Analysis ELISA->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: Workflow for comparing the biological activity of synthetic and natural this compound.

Conclusion

The selection between synthetic and natural this compound should be guided by the specific requirements of the intended application. For studies demanding high purity, batch-to-batch consistency, and a well-defined molecular entity, synthetic this compound is the superior choice. This is particularly critical for applications in drug development and for studies investigating the precise structure-activity relationships of TLR4 activation. However, researchers must be vigilant about the purity of synthetic preparations, as contaminants can significantly impact biological activity.

Natural this compound may be a more cost-effective option for some research purposes, and its inherent heterogeneity could be considered more representative of the natural ligand. However, the challenges associated with purification, characterization, and batch-to-batch variability must be carefully considered and controlled for in experimental design.

Ultimately, a thorough characterization of any this compound preparation, whether synthetic or natural, is paramount to ensure the reliability and reproducibility of experimental results.

References

Dose-Response Comparison of Lipid X with Other TLR4 Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive dose-response comparison of Lipid X with other well-characterized Toll-like receptor 4 (TLR4) ligands. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate informed decisions in TLR4-targeted research and development.

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the initiation of an immune response. This compound, a monosaccharide precursor of the lipid A moiety of LPS, has emerged as a modulator of TLR4 signaling. Understanding the dose-dependent effects of this compound in comparison to other TLR4 ligands is crucial for its potential therapeutic applications, either as a standalone immunomodulator or as an adjuvant. This guide presents a comparative analysis of the dose-response profiles of this compound and other prominent TLR4 ligands, supported by experimental data and detailed methodologies.

Data Presentation: Dose-Response Comparison of TLR4 Ligands

LigandCell Type/SystemReadoutEffective Concentration RangeEC50/IC50Reference
This compound Sheep (in vivo)Pulmonary Artery Pressure100 µg/kg (protective vs. LPS), 200 µg/kg (induces hypertension)Not Available[No specific citation found for in-vitro data]
Lipopolysaccharide (LPS) HEK293-hTLR4 CellsNF-κB Activation (SEAP)0.1 - 1000 ng/mL~1-10 ng/mL[1][2]
Murine MacrophagesCytokine Production (TNF-α)1 - 100 ng/mLNot specified[3]
Monophosphoryl Lipid A (MPLA) Murine MacrophagesCytokine Production (IL-12)1 - 1000 ng/mL (less potent than LPS)Not specified[No specific citation found for in-vitro data]
Synthetic Agonist (Compound 1Z105) Bone Marrow-Derived Dendritic CellsCytokine Production (IL-6)~1 - 10 µMNot specified[No specific citation found for in-vitro data]
Synthetic Agonist (GLA-SE) Murine Dendritic Cells (in vivo)MHC & ICAM-1 Upregulation1 µg or 5 µgNot Available[No specific citation found for in-vitro data]

Note: The effective concentrations and EC50/IC50 values can vary significantly depending on the specific cell line, experimental conditions, and the purity of the ligand.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the dose-response of TLR4 ligands.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This assay is widely used to quantify the activation of the NF-κB signaling pathway downstream of TLR4.

Cell Culture:

  • HEK-Blue™ hTLR4 cells (InvivoGen) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection solution.

  • Cells are maintained at 37°C in a 5% CO2 incubator.

Experimental Procedure:

  • Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the TLR4 ligands (e.g., this compound, LPS) in serum-free DMEM.

  • Remove the culture medium from the cells and replace it with 180 µL of fresh, pre-warmed HEK-Blue™ Detection 2 medium.

  • Add 20 µL of the diluted ligands to the respective wells. Include a positive control (e.g., 100 ng/mL LPS) and a negative control (vehicle).

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which indicates NF-κB activation.

  • Plot the dose-response curve and calculate the EC50 value.[1][2]

Cytokine Production Assay in Macrophages

This protocol measures the production of pro-inflammatory cytokines from macrophages upon stimulation with TLR4 ligands.

Cell Culture:

  • Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For BMDMs, the medium is also supplemented with 20 ng/mL M-CSF.

Experimental Procedure:

  • Seed macrophages into a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the TLR4 ligands in complete culture medium.

  • Replace the existing medium with the ligand-containing medium.

  • Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Generate dose-response curves for cytokine production.[3][4]

Mandatory Visualization

TLR4 Signaling Pathway

The following diagram illustrates the canonical TLR4 signaling pathway, which is activated by the binding of TLR4 ligands.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS/Lipid X LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK-Blue™ hTLR4 or Macrophages) Cell_Stimulation Cell Stimulation with Different Ligand Concentrations Cell_Culture->Cell_Stimulation Ligand_Dilution Serial Dilution of TLR4 Ligands Ligand_Dilution->Cell_Stimulation Readout Measurement of Response (e.g., NF-κB activity, Cytokine levels) Cell_Stimulation->Readout Data_Analysis Data Analysis and Dose-Response Curve Generation Readout->Data_Analysis EC50_Determination EC50/IC50 Calculation Data_Analysis->EC50_Determination

References

Comparative Analysis of Lipid X Activity in Human versus Murine Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated activity of Lipid X in primary human and murine immune cells. Due to a lack of direct comparative studies on this compound, this analysis extrapolates findings from studies on its closely related structural analog, Lipid A, and the well-documented species-specific differences in Toll-like receptor 4 (TLR4) signaling.

Executive Summary

This compound, a monosaccharide precursor of Lipid A, is a potent activator of the innate immune system through its interaction with the TLR4 signaling complex. While both human and murine immune cells are expected to respond to this compound, the magnitude and nature of this response are likely to differ significantly. This is primarily due to structural variations in the TLR4 and MD-2 components of the receptor complex between the two species, which dictates ligand binding and subsequent downstream signaling cascades. Murine cells are generally more sensitive to lower-acylated lipid A variants, suggesting a potentially stronger response to this compound compared to human cells. This guide outlines the expected differences in cytokine profiles, signaling pathway activation, and provides detailed experimental protocols to validate these hypotheses.

Data Presentation: Predicted Differential Activity of this compound

The following table summarizes the predicted differences in the activity of this compound in human and murine primary immune cells, based on data from closely related TLR4 agonists.

ParameterHuman Primary Cells (e.g., PBMCs, Monocyte-Derived Macrophages)Murine Primary Cells (e.g., Bone Marrow-Derived Macrophages, Splenocytes)Rationale for Predicted Difference
TLR4/MD-2 Binding Affinity Predicted Lower AffinityPredicted Higher AffinityMurine TLR4/MD-2 is known to be more promiscuous in recognizing under-acylated lipid A structures compared to human TLR4/MD-2.[1][2]
Potency (EC50) Predicted Higher EC50 (Less Potent)Predicted Lower EC50 (More Potent)Higher binding affinity in murine cells is expected to translate to a lower concentration of this compound required to elicit a half-maximal response.[3]
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β) Predicted Moderate InductionPredicted Robust InductionThe stronger activation of murine TLR4 is anticipated to lead to a more potent induction of pro-inflammatory cytokines.
Type I Interferon (IFN-β) Production Predicted Induction (TRIF-dependent)Predicted Stronger Induction (TRIF-dependent)Species-specific differences in the TRIF-dependent signaling pathway downstream of TLR4 may lead to a more pronounced IFN-β response in murine cells.
NF-κB Activation Predicted Moderate and Transient ActivationPredicted Strong and Sustained ActivationThe strength of TLR4 signaling directly correlates with the magnitude and duration of NF-κB activation.[4]
IRF3 Activation Predicted ActivationPredicted Stronger ActivationIRF3 activation is a key event in the TRIF-dependent pathway, and its level of activation is expected to mirror the strength of TLR4 engagement.

Experimental Protocols

To validate the predicted differential activity of this compound, the following experimental protocols are recommended.

Isolation and Culture of Primary Immune Cells

a) Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Source: Healthy donor whole blood or buffy coats.

  • Method: Density gradient centrifugation using Ficoll-Paque.

  • Protocol:

    • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Count the cells and adjust to the desired concentration for stimulation.

b) Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Source: Femurs and tibias from mice (e.g., C57BL/6).

  • Method: Isolation of bone marrow and differentiation with M-CSF.

  • Protocol:

    • Euthanize mice and sterilize the hind legs with 70% ethanol.

    • Dissect the femurs and tibias, removing all muscle tissue.

    • Cut the ends of the bones and flush the bone marrow with sterile PBS using a syringe and needle.

    • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with PBS and resuspend in complete DMEM medium containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).

    • Culture the cells for 7 days, with a media change on day 4, to allow for differentiation into macrophages.

Stimulation of Primary Cells with this compound
  • Plate the isolated human PBMCs or murine BMDMs at a density of 1 x 10^6 cells/mL in 24-well plates.

  • Allow the cells to adhere and rest for at least 2 hours (for BMDMs) or use directly (for PBMCs).

  • Prepare a dilution series of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (e.g., endotoxin-free water or PBS).

  • Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

Measurement of Cytokine Secretion by ELISA
  • After the stimulation period, centrifuge the cell plates at 400 x g for 10 minutes to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][5][6][7]

  • Generate a standard curve for each cytokine to determine the concentration in the samples.

Analysis of Signaling Pathway Activation by Western Blot
  • After a shorter stimulation period (e.g., 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65 and IRF3.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]

Analysis of Gene Expression by RT-qPCR
  • After stimulation (e.g., 4 or 8 hours), lyse the cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using primers specific for target genes (e.g., TNF, IL6, IL1B, IFNB1) and a housekeeping gene (e.g., GAPDH or ACTB).[10][11][12][13]

  • Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binding and Dimerization MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IKKs IKKs MyD88->IKKs TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi IkB IκB IKKs->IkB Phosphorylates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB->NFkB Releases p_IRF3 p-IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Dimerization & Translocation Genes Pro-inflammatory and Interferon Genes NFkB_nuc->Genes Transcription p_IRF3_nuc->Genes Transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_human Human cluster_mouse Murine cluster_analysis Analysis PBMC_iso Isolate PBMCs (Ficoll Gradient) Stim Stimulate Cells with this compound PBMC_iso->Stim BMDM_iso Isolate Bone Marrow and Differentiate to BMDMs BMDM_iso->Stim ELISA Cytokine Measurement (ELISA) Stim->ELISA WB Signaling Pathway Analysis (Western Blot) Stim->WB qPCR Gene Expression Analysis (RT-qPCR) Stim->qPCR

Caption: Experimental Workflow for Comparing this compound Activity.

References

comparing the signaling pathways activated by Lipid X and LPS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct signaling cascades initiated by the lipopolysaccharide precursor, Lipid X, versus the complete endotoxin, Lipopolysaccharide (LPS).

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex. This interaction triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and interferons. This compound, a monosaccharide precursor of the bioactive lipid A moiety of LPS, presents a contrasting signaling profile. Understanding the differential activation of downstream pathways by these two molecules is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases. This guide provides a detailed comparison of the signaling pathways activated by this compound and LPS, supported by experimental data and methodologies.

Structural Differences Underpin Functional Divergence

LPS is a large amphipathic molecule composed of three domains: the O-antigen, a core oligosaccharide, and the hydrophobic anchor, lipid A. Lipid A is the principal endotoxic component of LPS and is responsible for its potent immunostimulatory activity. In contrast, this compound is a simpler molecule, representing a monosaccharide precursor in the biosynthesis of Lipid A. This structural disparity, particularly the number of acyl chains and the composition of the sugar backbone, is the primary determinant of their distinct interactions with the TLR4 receptor complex.

Differential Activation of TLR4 Signaling Pathways

The canonical LPS signaling pathway is initiated by the binding of LPS to the TLR4/MD-2 receptor complex, a process facilitated by CD14. This binding event leads to the activation of two principal downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.

  • TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated. This leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β) and other inflammatory mediators like RANTES (CCL5).

Experimental evidence, primarily from studies on the closely related Lipid A precursor, Lipid IVa, indicates that this compound and its analogs exhibit a biased activation of these pathways, particularly in a species-specific manner. In human cells, this compound and Lipid IVa generally act as antagonists, competitively inhibiting LPS-induced TLR4 signaling.[1] However, in murine cells, they behave as partial agonists.

A key study demonstrated that in mouse macrophage cell lines, Lipid IVa fully stimulates the MyD88-dependent pathway, leading to the production of IL-1β at levels comparable to those induced by hexa-acylated Lipid A (a potent agonist similar to the Lipid A from E. coli).[2] In stark contrast, the activation of the TRIF-dependent pathway by Lipid IVa is significantly attenuated, resulting in substantially lower production of RANTES and reduced IFN-β promoter activity compared to potent TLR4 agonists.[2] This suggests that this compound and its analogs can uncouple the MyD88- and TRIF-dependent signaling arms of the TLR4 pathway.

Visualizing the Signaling Divergence

The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades activated by LPS versus the partial agonism exhibited by this compound/Lipid IVa in murine cells.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Binding MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent TRIF TRIF (Endosome) TLR4_dimer->TRIF TRIF-dependent (via endocytosis) TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerization & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription IFNs Type I Interferons (IFN-α/β) IRF3_nuc->IFNs Transcription

Caption: LPS signaling activates both MyD88- and TRIF-dependent pathways.

LipidX_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LipidX This compound / Lipid IVa CD14 CD14 LipidX->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Binding MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent (Full Activation) TRIF TRIF (Endosome) TLR4_dimer->TRIF TRIF-dependent (Weak/No Activation) TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerization & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription IFNs Type I Interferons (Low/No Production) IRF3_nuc->IFNs Transcription TLR4_Assay_Workflow A Seed macrophage or HEK293-hTLR4 cells in 96-well plates B Pre-incubate cells with varying concentrations of this compound or vehicle control A->B C Stimulate cells with a fixed concentration of LPS (e.g., 10 ng/mL) B->C D Incubate for a specified time (e.g., 6-24 hours) C->D E Collect supernatant for cytokine analysis or lyse cells for reporter gene assay D->E F Quantify cytokine levels (ELISA) or luciferase activity (luminometer) E->F

References

Assessing the Off-Target Effects of Lipid-Based Nanocarriers in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine offers immense promise for targeted drug delivery, with lipid-based nanoparticles (LNPs) at the forefront of this revolution. However, understanding the unintended biological interactions, or "off-target" effects, of these delivery vehicles is paramount for ensuring their safety and efficacy. This guide provides a comparative assessment of the off-target effects of a representative ionizable lipid nanoparticle, herein referred to as "Lipid X," against other common nanocarriers, namely polymeric nanoparticles (specifically, PLGA nanoparticles) and traditional liposomes. The data presented is a synthesis from multiple in vitro studies, and it is crucial to consider the varied experimental conditions when making direct comparisons.

Comparative Analysis of Off-Target Effects

The following table summarizes key off-target effects observed in cellular models upon exposure to this compound (LNP), Polymeric Nanoparticles (PLGA), and Liposomes. These effects primarily encompass cytotoxicity and the induction of an inflammatory response.

Nanoparticle TypeAssayCell LineConcentration/DoseResultsReference(s)
This compound (LNP) MTT AssayHepG20.1 - 5.0 µg/mLIC50: ~4.7 µg/mL (for a specific FEN-SLN formulation)[1]
MTT AssayHeLa, HepG20.1 - 5.0 µMDecreased IC50 of loaded drug compared to free drug, indicating enhanced cytotoxicity of the payload.
Cytokine Release (TNF-α)RAW 264.74 µg/mL mRNA~2.6-fold increase in TNF-α compared to untreated cells.[2]
Cytokine Release (IL-6, TNF-α, etc.)Human Whole Blood10 µg/mL mRNA-LNPSignificant increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1, IP-10).[3][4]
Polymeric Nanoparticles (PLGA) Cell ViabilityhBMECs, hBVPs, hASTROs15.62 - 62.5 µg/mLNo significant toxic effects observed after 3 hours.[5]
Transcriptome AnalysisMouse Liver (in vivo)N/AUpregulation of genes related to metabolism, enzymatic degradation, and cellular stress.[3]
ImmunogenicityMouse ModelN/AGenerally considered to have good biocompatibility and biodegradability.[6][6]
Liposomes MTT AssayHepG263.07 µg/mL (IC50 for a specific formulation)Folate-functionalized liposomes showed enhanced cytotoxicity compared to non-functionalized ones.[7]
Cytokine ReleaseHuman PBMCsN/APEGylated liposomes can sometimes induce an immune response.[8]
CytotoxicityVERO, L1210up to 1 mg/mLGenerally lower cytotoxicity compared to solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[9]

Note on Data Interpretation: The data in this table is collated from various sources with different nanoparticle compositions, sizes, surface modifications, and experimental setups (e.g., incubation times, cell densities). Therefore, this table should be used as a general guide to the potential magnitude of off-target effects rather than a direct, absolute comparison. For instance, the IC50 values are highly dependent on the specific cell line and the nature of the nanoparticle formulation.[1][10][7][11]

Experimental Protocols

To ensure reproducibility and standardization in assessing off-target effects, detailed experimental protocols are essential. Below are methodologies for key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[12]

  • Treatment: Add the nanoparticle formulations at various concentrations to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[14][15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance of the media and calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cells are non-viable) can be determined by plotting cell viability against the logarithm of the nanoparticle concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[12][16]

    • Add the reaction mixture to the collected supernatants in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.[16]

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.[1]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).

Immune Response Assessment: Cytokine Profiling by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by immune cells in response to nanoparticle exposure.

Protocol:

  • Cell Culture and Treatment:

    • Culture immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7) in appropriate culture plates.[2][17]

    • Treat the cells with different concentrations of the nanoparticle formulations. Include a positive control (e.g., lipopolysaccharide - LPS) and an untreated negative control.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[7][18]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[19]

    • Sample Incubation: Add the collected supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate for 2 hours at room temperature.[18]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.[20]

    • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[21]

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.[20]

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.

Visualizing the Mechanisms of Off-Target Effects

To better understand the cellular processes underlying the observed off-target effects, diagrams of key signaling pathways and experimental workflows are provided below.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid_X This compound (LNP) TLR4 TLR4 Lipid_X->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Activation TRIF TRIF TLR4->TRIF Activation TRAF6 TRAF6 MyD88->TRAF6 Recruitment TRIF->TRAF6 Recruitment IRF3 IRF3 TRIF->IRF3 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK complex TAK1->IKK Phosphorylation NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylation (Degradation) NF_kB NF-κB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocation IRF3->Gene_Expression Translocation Off_Target_Workflow cluster_setup Experimental Setup cluster_assays Off-Target Effect Assessment cluster_cytotoxicity_details Cytotoxicity Analysis cluster_immune_details Immune Response Analysis cluster_expression_details Expression Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) NP_Treatment 2. Nanoparticle Treatment (this compound, PLGA, Liposomes) Cell_Culture->NP_Treatment Cytotoxicity 3a. Cytotoxicity Assays NP_Treatment->Cytotoxicity Immune_Response 3b. Immune Response Assays NP_Treatment->Immune_Response Gene_Expression 3c. Gene/Protein Expression NP_Treatment->Gene_Expression MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH ELISA ELISA (Cytokine Quantification) Immune_Response->ELISA RNA_Seq Transcriptomics (RNA-Seq) Gene_Expression->RNA_Seq Proteomics Proteomics (Mass Spectrometry) Gene_Expression->Proteomics

References

Comparative Lipidomics of Cells Treated with Lipid X and Lipid A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct cellular responses to bacterial lipid molecules is crucial for developing novel therapeutics for inflammatory diseases. This guide provides a comparative overview of Lipid A and its biosynthetic precursor, Lipid X, focusing on their impact on cellular lipidomes and signaling pathways. While direct comparative quantitative lipidomics data is not extensively available in public literature, this guide presents a framework for such an investigation, including detailed experimental protocols and hypothesized outcomes based on known structure-activity relationships.

Introduction to Lipid A and this compound

Lipid A is the bioactive component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. It is a potent agonist of the Toll-like receptor 4 (TLR4), which triggers a strong pro-inflammatory response in immune cells like macrophages. The structure of Lipid A, particularly its acylation and phosphorylation patterns, is a critical determinant of its immunostimulatory activity.[1][2][3]

This compound, a monosaccharide precursor in the biosynthesis of Lipid A, possesses a significantly different structure.[1][4] This structural divergence suggests a distinct interaction with host cells, potentially leading to a different cellular lipidomic and signaling response. Early studies have indicated that this compound may even have an inhibitory effect on some of the signaling pathways activated by Lipid A.[5] A comparative lipidomic analysis is therefore essential to elucidate the differential effects of these two molecules on cellular metabolism and inflammatory signaling.

Data Presentation: Hypothesized Quantitative Lipidomic Changes

In the absence of direct comparative experimental data, the following tables present a hypothesized summary of quantitative lipidomic changes in macrophages treated with Lipid A versus this compound. These hypotheses are based on the known pro-inflammatory effects of Lipid A, which is known to reprogram cellular lipid metabolism.[6][7] The data for this compound is postulated based on its potential for a less inflammatory or even anti-inflammatory profile.

Table 1: Hypothesized Changes in Major Lipid Classes in Macrophages

Lipid ClassControl (Untreated)Lipid A (100 ng/mL)This compound (100 ng/mL)Fold Change (Lipid A vs. Control)Fold Change (this compound vs. Control)
Triacylglycerols (TAG) 1.002.501.20↑ 2.5x↑ 1.2x
Diacylglycerols (DAG) 1.001.801.10↑ 1.8x↑ 1.1x
Phosphatidylcholines (PC) 1.001.301.05↑ 1.3x↑ 1.05x
Phosphatidylethanolamines (PE) 1.001.251.00↑ 1.25xNo Change
Phosphatidylserines (PS) 1.001.100.95↑ 1.1x↓ 1.05x
Phosphatidylinositols (PI) 1.001.501.15↑ 1.5x↑ 1.15x
Sphingomyelins (SM) 1.000.800.90↓ 1.25x↓ 1.11x
Ceramides (Cer) 1.001.601.10↑ 1.6x↑ 1.1x
Free Fatty Acids (FFA) 1.002.001.30↑ 2.0x↑ 1.3x

Values are represented as normalized abundance relative to the control and are for illustrative purposes only.

Table 2: Hypothesized Changes in Pro-inflammatory Eicosanoid Species

Eicosanoid SpeciesControl (Untreated)Lipid A (100 ng/mL)This compound (100 ng/mL)Fold Change (Lipid A vs. Control)Fold Change (this compound vs. Control)
Prostaglandin E2 (PGE2) 1.005.001.50↑ 5.0x↑ 1.5x
Thromboxane B2 (TXB2) 1.004.501.30↑ 4.5x↑ 1.3x
Leukotriene B4 (LTB4) 1.003.801.20↑ 3.8x↑ 1.2x

Values are represented as normalized abundance relative to the control and are for illustrative purposes only.

Experimental Protocols

This section details a comprehensive workflow for a comparative lipidomics study of cells treated with this compound and Lipid A.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells at a density of 1x10^6 cells/well in 6-well plates. After 24 hours, replace the medium with fresh medium containing either Lipid A (100 ng/mL), this compound (100 ng/mL), or vehicle control (e.g., PBS).

  • Incubation: Incubate the treated cells for a specified time course (e.g., 4, 12, and 24 hours) to capture dynamic changes in the lipidome.

Lipid Extraction
  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove any residual treatment medium.

  • Quenching and Harvesting: Add ice-cold methanol to quench metabolic activity and scrape the cells. Transfer the cell suspension to a glass tube.

  • Extraction Solvent: Perform a modified Bligh-Dyer or Folch extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension.

  • Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Storage: Store the dried lipid extracts at -80°C until analysis.

Mass Spectrometry-Based Lipidomics Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system (LC-MS/MS).

  • Chromatographic Separation: Reconstitute the dried lipid extracts in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) and inject onto a C18 reversed-phase column for separation of lipid species.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve comprehensive coverage of different lipid classes. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS2 spectra for lipid identification and quantification.

  • Data Acquisition Parameters:

    • MS1 Scan Range: m/z 200-2000

    • Resolution: 70,000

    • MS2 Fragmentation: Higher-energy collisional dissociation (HCD)

Data Processing and Analysis
  • Lipid Identification: Process the raw MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or Compound Discoverer). Identify lipids based on accurate mass, retention time, and fragmentation patterns by matching against lipid databases (e.g., LIPID MAPS).

  • Quantification: Quantify the peak areas of the identified lipids. Normalize the data to an internal standard and the total protein or cell number.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species between the different treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

LipidA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Lipid A Lipid A LBP LBP Lipid A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF Endosomal TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus IRF3->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Type1_IFN Type I Interferons Nucleus->Type1_IFN

Caption: Lipid A Signaling Pathway via TLR4.

LipidX_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound Unknown_Receptor Unknown Receptor? This compound->Unknown_Receptor PKC Protein Kinase C This compound->PKC Direct Interaction? LipidA_PKC_Activation Lipid A-induced PKC Activation This compound->LipidA_PKC_Activation Inhibits Unknown_Receptor->PKC Downstream Downstream Effects PKC->Downstream LipidA_PKC_Activation->PKC

Caption: Hypothesized Signaling of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Data Acquisition and Analysis cluster_output Output Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment (Lipid A, this compound, Control) Cell_Culture->Treatment Lipid_Extraction 3. Lipid Extraction (Bligh-Dyer/Folch) Treatment->Lipid_Extraction LC_MS 4. LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Processing 5. Data Processing (Lipid Identification) LC_MS->Data_Processing Quant_Stats 6. Quantification & Statistical Analysis Data_Processing->Quant_Stats Lipid_Profiles Lipidomic Profiles Quant_Stats->Lipid_Profiles Pathway_Analysis Pathway Analysis Quant_Stats->Pathway_Analysis

Caption: Comparative Lipidomics Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Lipid X (CAS No. 86559-73-1) in a laboratory setting. These procedures are designed to ensure the safety of researchers and compliance with standard laboratory waste management practices.

Immediate Safety and Handling

Before handling this compound for disposal, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the substance should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE) required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes or dust.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Disposal Protocol for this compound

Step-by-Step Disposal Procedure:

  • Segregation: Ensure that this compound waste is segregated from other waste streams, such as aqueous or solid non-hazardous waste[3].

  • Container Selection: Place the solid this compound waste into a primary container that is chemically compatible, leak-proof, and has a secure screw-top lid[2]. The container should be in good condition with no signs of deterioration[2].

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"[1].

    • The full chemical name: "this compound" and its CAS number: "86559-73-1".

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or lab contact.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[2]. Ensure that it is stored separately from incompatible materials[2].

  • Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent waste management service[1].

Quantitative Data for Disposal

In the absence of a specific Safety Data Sheet for this compound, there is no established quantitative threshold for its disposal as regular waste. Therefore, all quantities of this compound waste, regardless of amount, should be collected and disposed of through the institutional hazardous chemical waste program.

ParameterGuideline
Disposal Method Hazardous Chemical Waste Program
Concentration Limit Not applicable. All concentrations should be treated as hazardous waste.
Quantity Limit Not applicable. All quantities should be disposed of as hazardous waste.
Container Type Leak-proof, chemically compatible, with a secure lid.
Labeling Requirements "Hazardous Waste," Chemical Name (this compound), CAS No. (86559-73-1), Accumulation Date, and Laboratory Contact Information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LipidX_Disposal_Workflow start Begin this compound Disposal Process sds_check Is a specific Safety Data Sheet (SDS) for this compound available? start->sds_check sds_yes Follow specific disposal instructions provided in the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Chemical Waste. sds_check->sds_no No end End of Disposal Process sds_yes->end collect_waste Collect solid this compound waste in a compatible, sealed container. sds_no->collect_waste label_waste Label container with 'Hazardous Waste' and chemical details. collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area. label_waste->store_waste request_pickup Submit a waste pickup request to Environmental Health & Safety (EHS). store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe management of Lipid X, a monosaccharide precursor of Lipid A, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing Powder Safety glasses with side shields or gogglesDouble nitrile gloves or nitrile over neoprene glovesFully buttoned lab coat, long pants, and closed-toe shoesN95 respirator or higher, especially if not in a containment hood
Dissolving/Diluting Chemical splash goggles or a face shieldDouble nitrile gloves or chemical-resistant glovesLab coat or chemical-resistant apron over a lab coatIf not in a fume hood, a respirator with an organic vapor cartridge is recommended.
Administering to Animals Safety glasses with side shieldsNitrile glovesLab coatNot generally required

This table provides baseline recommendations. A thorough risk assessment should be conducted for specific procedures to ensure adequate protection.

Operational Plans for Safe Handling

Adherence to standardized operational procedures is critical to minimize risks.

Storage and Handling of this compound Solutions:

  • Storage: Phospholipids supplied as an organic solution should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[1] To prevent degradation, the container should be layered with an inert gas like argon or nitrogen.[1][2] Avoid storing organic solutions in plastic containers as this can lead to leaching of impurities.[1][2]

  • Transfer: Always use glass, stainless steel, or Teflon instruments to transfer this compound solutions.[1][2] Do not use plastic pipette tips, Eppendorf tubes, or Parafilm with organic solvents.[1][2]

Handling of this compound Powder:

  • Saturated Lipids: Saturated lipids like this compound are generally stable as powders and should be stored in a glass container with a Teflon closure at ≤ -16°C.[1] Before opening, allow the container to reach room temperature to prevent moisture absorption.[1]

  • Unsaturated Lipids: Lipids with one or more double bonds are hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[1][2] These should be dissolved in a suitable organic solvent and stored as a solution.[1][2]

Experimental Workflow for this compound Handling

The following diagram outlines a standard workflow for preparing and using this compound in a research setting, emphasizing key safety checkpoints.

G cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Disposal A Retrieve this compound (from -20°C storage) B Equilibrate to Room Temperature A->B C Weigh Powder (in fume hood with PPE) B->C D Dissolve in Organic Solvent C->D E Perform Experiment (e.g., cell culture treatment) D->E F Incubate E->F H Collect Contaminated Sharps and Labware E->H G Analyze Results F->G I Segregate and Label Liquid and Solid Waste H->I J Dispose via Approved Hazardous Waste Stream I->J

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containment:

  • Segregate Waste: Separate lipid waste from other waste streams.[3]

  • Containers: Use leak-proof, clearly labeled containers for all this compound waste.[3] Acids should never be stored in steel containers.[4]

  • Labeling: All waste containers must be accurately labeled with their contents.

Disposal Procedures:

  • Liquid Waste: Organic solvent waste and aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not pour down the drain.[5]

  • Solid Waste: Contaminated labware (e.g., pipette tips, tubes), gloves, and bench paper should be collected in a designated hazardous waste container.

  • Empty Containers: Thoroughly empty all original containers. Triple rinse with a suitable solvent, collecting the rinsate as chemical waste.[6] Deface or remove labels before disposing of the rinsed container.[6]

  • Disposal Vendor: All hazardous waste must be disposed of through an approved hazardous waste management vendor.

Emergency Procedures:

In the event of a spill, fire, or exposure, follow these immediate steps:

  • Spill: Cover the spillage with a suitable absorbent material.[5] Using non-sparking tools, collect the material into an appropriate container for disposal.[5] Ventilate the area.[5]

  • Fire: Use a water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish the fire.[5]

  • Exposure:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing.[5]

    • Eye Contact: Flush eyes with plenty of water for several minutes.[5]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.[5]

This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most detailed and current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipid X
Reactant of Route 2
Reactant of Route 2
Lipid X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.